Astressin2B trifluoroacetate salt
Description
BenchChem offers high-quality Astressin2B trifluoroacetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Astressin2B trifluoroacetate salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C183H307N49O53 |
|---|---|
Molecular Weight |
4042 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoylamino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[18-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198) |
InChI Key |
IVIBPRHVUKMKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Astressin2B Trifluoroacetate: Mechanism of Action & Technical Application Guide
Executive Summary
Astressin2B (Astressin 2-B) is a highly potent, long-acting, and selective peptide antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2) .[1][2][3][4] Unlike non-selective antagonists (e.g.,
This guide details the mechanism of action, physicochemical properties, and experimental protocols for Astressin2B trifluoroacetate salt. It is designed for researchers investigating stress physiology, gastrointestinal motility, and anxiety disorders, providing a robust framework for distinguishing CRF1 vs. CRF2 signaling.
Molecular Profile & Physicochemical Properties
Astressin2B is a constrained peptide analog derived from the sequence of sauvagine , a peptide originally isolated from the skin of Phyllomedusa sauvagei. Its high affinity and selectivity are achieved through a conformational restriction (lactam bridge) and specific amino acid substitutions.
| Property | Specification |
| Chemical Name | Cyclo(31-34)[D-Phe¹¹, His¹², CαMeLeu¹³[1][2][3][4]·³⁹, Nle¹⁷, Glu³¹, Lys³⁴]Ac-Sauvagine(8-40) |
| Formulation | Trifluoroacetate (TFA) Salt |
| Molecular Weight | ~4041.7 Da |
| Receptor Selectivity | CRF2 > CRF1 (>100-fold selectivity) |
| Binding Affinity ( | CRF2: ~1.3 nM CRF1: >500 nM |
| Solubility | Soluble in water (up to 1 mg/mL); DMSO recommended for stock |
| Appearance | White to off-white lyophilized powder |
Structural Insight: The introduction of the
Pharmacodynamics: Mechanism of Action
Receptor Antagonism
Astressin2B functions as a competitive antagonist . It binds to the G-protein coupled receptor (GPCR) CRF2, preventing the binding of endogenous high-affinity agonists such as Urocortin 2 (Ucn 2) and Urocortin 3 (Ucn 3) .
Signal Transduction Blockade
Under physiological conditions, CRF2 activation couples primarily to the
Key Pathway Interactions:
-
cAMP/PKA Pathway: Astressin2B blocks Ucn2/3-induced cAMP production and subsequent Protein Kinase A (PKA) phosphorylation.
-
MAPK/ERK Modulation: In specific tissues (e.g., myenteric neurons), CRF2 activation may modulate ERK phosphorylation; Astressin2B reverses this effect.
Visualization: CRF2 Signaling & Astressin2B Blockade
Caption: Astressin2B competitively inhibits Urocortin-mediated activation of the CRF2-Gs-cAMP signaling cascade.
Physiological Implications & Applications
Astressin2B is the "gold standard" tool for dissecting the opposing or complementary roles of CRF1 and CRF2.
Gastrointestinal Motility
-
Gastric Emptying: Stress and CRF agonists (Ucn 1/2) inhibit gastric emptying (gastroparesis). This effect is CRF2-mediated .[3][5][6][7]
-
Result: Astressin2B prevents stress-induced delayed gastric emptying.[8]
-
-
Colonic Transit: Stress increases colonic transit (diarrhea), primarily via CRF1 . However, CRF2 often acts as a "brake" to dampen this excitation.
-
Result: Blocking CRF2 with Astressin2B may exacerbate or prolong stress-induced colonic hypermotility in certain models, distinguishing it from CRF1 antagonists which block the hypermotility.
-
Anxiety and Stress Recovery
While CRF1 is the primary driver of the "fight or flight" anxiety response, CRF2 is implicated in the recovery phase and anxiolysis (anxiety reduction) in the lateral septum.
-
Application: Astressin2B is used to block the anxiolytic effects of Urocortin 2/3, thereby proving the involvement of CRF2 in stress-coping mechanisms.
Experimental Protocols
Reconstitution & Storage (Self-Validating System)
Peptides, particularly hydrophobic ones like Astressin2B, can aggregate or adhere to plastics. The TFA salt form is acidic; proper buffering is required for biological assays.
Materials:
-
Astressin2B (Lyophilized)
-
DMSO (Dimethyl Sulfoxide), Anhydrous, Sterile
-
PBS (Phosphate Buffered Saline, pH 7.4) or Saline
-
Low-protein binding tubes (Eppendorf LoBind)
Protocol:
-
Centrifugation: Spin the vial at 10,000 x g for 1 min to ensure the lyophilized pellet is at the bottom.
-
Primary Solubilization (Stock): Dissolve the peptide in 100% DMSO to a concentration of 1–5 mM (approx. 4–20 mg/mL).
-
Why DMSO? Ensures complete de-aggregation of the hydrophobic peptide structure.
-
Validation: Solution must be crystal clear.
-
-
Aliquoting: Divide the DMSO stock into small aliquots (e.g., 10–20 µL) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).
-
Working Solution (Day of Experiment):
-
Dilute the DMSO stock into the aqueous buffer (PBS/Saline).
-
Critical Rule: Keep final DMSO concentration < 0.1% for cell culture or < 1-2% for in vivo IP injections to avoid solvent toxicity.
-
Example: To make a 10 µM working solution from 5 mM stock, dilute 1:500.
-
In Vivo Differential Receptor Assay
Objective: Determine if a stress-induced phenotype is CRF1 or CRF2 mediated.[7]
Workflow Visualization:
Caption: Workflow to distinguish receptor subtypes. If Astressin2B blocks the effect, the phenotype is CRF2-mediated.[1][3][6][9]
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | Rapid addition of aqueous buffer to high-conc. DMSO stock.[10][11] | Add buffer slowly (dropwise) to the DMSO stock while vortexing. Ensure pH is neutral (TFA salt is acidic). |
| Loss of Bioactivity | Peptide oxidation (Methionine residues) or adsorption. | Use Eppendorf LoBind tubes. Avoid repeated freeze-thaw. Use fresh aliquots. |
| Unexpected Agonism | Contamination or receptor overexpression artifacts. | Validate with a "blockade of blockade" control (Agonist + Astressin2B vs. Agonist alone). |
References
-
Rivier, J., et al. (2002).[9] "Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists." Journal of Medicinal Chemistry, 45(21), 4737–4747.
-
Hoare, S. R., et al. (2005). "Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupled sensitivity and determinants of CRF2 receptor selectivity." Peptides, 26(3), 457–470.
-
Martinez, V., et al. (2002). "Differential actions of peripheral corticotropin-releasing factor (CRF) antagonists on stress-induced alterations of gastric and colonic motor function in rats." Journal of Pharmacology and Experimental Therapeutics.
-
Henry, B., et al. (2006). "The effect of lateral septum corticotropin-releasing factor receptor 2 activation on anxiety is modulated by stress." The Journal of Neuroscience, 26(36), 9142–9152.
-
Stengel, A., & Taché, Y. (2010). "Corticotropin-releasing factor signaling and visceral response to stress."[6][7][8][12] Experimental Biology and Medicine.
Sources
- 1. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. escholarship.org [escholarship.org]
- 7. Activation of corticotropin-releasing factor receptor 2 mediates the colonic motor coping response to acute stress in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. CRF1 Receptor Activation Increases the Response of Neurons in the Basolateral Nucleus of the Amygdala to Afferent Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Astressin 2B | CFTR | 681260-70-8 | Invivochem [invivochem.com]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
CRF2 receptor selectivity of Astressin2B
Unlocking CRF2 Receptor Selectivity: A Technical Guide to Astressin2B in Neuropharmacology
Executive Summary
The corticotropin-releasing factor (CRF) system is the central orchestrator of the mammalian stress response. It comprises multiple ligands (CRF, Urocortins 1-3) and two primary G-protein-coupled receptors: CRF1 and CRF2[1]. While early research heavily focused on CRF1, the distinct and often opposing physiological roles of CRF2—ranging from the modulation of anxiety and pain sensitization to gastrointestinal motility—have necessitated highly selective pharmacological tools[2][3]. Astressin2B, a highly modified truncated peptide, has emerged as the gold standard for competitive CRF2 antagonism, allowing researchers to isolate CRF2-mediated physiological responses with high fidelity[4][5].
Pharmacological Profile & Structural Selectivity
Astressin2B (cyclo(31–34)[d-Phe11,His12,CαMeLeu13,39, Nle17, Glu31, Lys34] Ac-Sauvagine(8–40)) was engineered to overcome the non-selective nature of its predecessor, Astressin[2]. By introducing specific amino acid substitutions and structural constraints (such as the cyclo(31-34) bridge), researchers achieved a profound selectivity profile.
Table 1: Binding Affinities of Key CRF System Modulators
| Ligand / Compound | Primary Target | Affinity (IC50 / Ki) | Functional Role |
|---|---|---|---|
| Astressin 2B | CRF2 | 1.3 nM | Selective Antagonist |
| Astressin 2B | CRF1 | > 500 nM | Negligible Activity |
| Urocortin 2 (Mouse) | CRF2 | 0.66 nM | Selective Agonist |
| Urocortin 2 (Mouse) | CRF1 | > 100 nM | Negligible Activity |
| NBI27914 | CRF1 | 2.7 nM | Selective Antagonist |
Data synthesized from established pharmacological assays[2][4][6].
Mechanistic Pathways: Canonical and Non-Canonical Signaling
CRF2 receptors primarily couple to Gαs proteins. Upon activation by endogenous agonists like Urocortin 2 or 3, the receptor stimulates adenylyl cyclase (AC), leading to cyclic AMP (cAMP) accumulation and subsequent Protein Kinase A (PKA) activation[7]. Astressin2B competitively binds to the orthosteric site of the CRF2 receptor, effectively blocking this cAMP/PKA cascade[5]. Furthermore, studies in cellular adhesion models demonstrate that CRF2 signaling also engages non-canonical pathways, such as the recruitment and phosphorylation of Src kinase. Astressin2B administration successfully reverses these Src-mediated alterations, proving its efficacy across diverse intracellular signaling branches[7].
Astressin2B blockade of canonical and non-canonical CRF2 receptor signaling pathways.
In Vitro Experimental Methodologies: Electrophysiology
To isolate the specific contribution of CRF2 in neural circuits, whole-cell patch-clamp recordings are employed. The following self-validating protocol details the use of Astressin2B to investigate pain-related synaptic plasticity in the central nucleus of the amygdala (CeLC)[2].
Step-by-Step Protocol:
-
Peptide Handling (Crucial): Reconstitute Astressin2B in sterile water to create a concentrated stock. Aliquot and store at -80°C to avoid freeze-thaw cycles, which degrade the peptide. Dilute to the working concentration (500 nM) in artificial cerebrospinal fluid (aCSF) immediately prior to use.
-
Slice Preparation: Prepare 300 μm coronal brain slices containing the CeLC from the subject model (e.g., arthritic rats).
-
Pharmacological Isolation: Transfer slices to a recording chamber continuously perfused with oxygenated aCSF. To isolate inhibitory postsynaptic currents (IPSCs) and validate the specific synaptic pathway, add the glutamatergic antagonists NBQX (20 μM) and AP-5 (50 μM) to the bath[2].
-
Baseline Recording: Stimulate the basolateral amygdala (BLA) and record baseline evoked IPSCs in the CeLC.
-
Astressin2B Application: Bath-apply Astressin2B (500 nM). Wait 15–20 minutes to ensure complete tissue penetration and receptor equilibration[2].
-
Mechanistic Validation: Astressin2B facilitates synaptic transmission by blocking CRF2-mediated presynaptic inhibition of GABAergic transmission (disinhibition). Record the frequency (not just amplitude) of miniature IPSCs (mIPSCs) to definitively validate the presynaptic locus of action[2].
In Vivo Experimental Workflows: Stereotaxic Microinfusion
Systemic administration of peptides often suffers from poor blood-brain barrier penetrance. Therefore, direct site-specific microinfusion is the standard for behavioral neuropharmacology[8].
Step-by-step in vivo experimental workflow for Astressin2B stereotaxic microinfusion.
Step-by-Step Protocol (Targeting the BNST):
-
Surgical Preparation: Anesthetize the animal (e.g., ketamine 100 mg/kg + xylazine 10 mg/kg, i.p.) and secure it in a stereotaxic frame. Administer pre-surgical analgesia[8].
-
Cannulation: Implant a dual-guide cannula targeting the region of interest. For the mouse bed nucleus of the stria terminalis (BNST), coordinates are +0.3 mm AP, ±1.1 mm ML, and -4.3 mm DV from bregma[8]. Secure with dental cement.
-
Recovery: Allow a strict 7-day post-operative recovery period. Causality Note: This duration is mandatory to ensure the resolution of localized neuroinflammation, which would otherwise artificially elevate endogenous CRF levels and confound stress-related behavioral assays[8].
-
Microinfusion: Freshly dissolve Astressin2B in sterile saline (0.9% NaCl). Avoid complex vehicles, as the peptide is highly soluble in saline and complex agents can induce tissue reactivity. Insert microinjectors extending 1 mm below the guide cannulae. Infuse 0.25 to 0.5 μ g/side bilaterally at a controlled rate of 0.1 μl/min[8].
-
Diffusion Control (Critical): Leave the injectors in place for exactly 1 minute post-infusion. This prevents capillary action from drawing the peptide back up the cannula tract, ensuring precise anatomical targeting[8].
-
Behavioral Testing: Subject the animal to the chosen paradigm (e.g., social defeat, alcohol two-bottle choice, or elevated plus maze) at specific time points (e.g., 4h or 24h post-infusion)[8][9].
-
Histological Verification: Post-experiment, euthanize the animals, section the brain (50 μm), and stain with cresyl violet to verify accurate cannula placement. Exclude off-target subjects from data analysis to maintain the self-validating integrity of the study[10].
References
-
[4] Title: Astressin 2B | CRF2 Receptors - Tocris Bioscience | Source: tocris.com | URL: 4
-
[6] Title: corticotropin-releasing factor receptor | MedChemExpress (MCE) Life Science Reagents | Source: medchemexpress.com | URL: 6
-
[2] Title: Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior | Source: jneurosci.org | URL: 2
-
[9] Title: The Effect of Lateral Septum Corticotropin-Releasing Factor Receptor 2 Activation on Anxiety Is Modulated by Stress | Source: jneurosci.org | URL: 9
-
[5] Title: Potent and Long-Acting Corticotropin Releasing Factor (CRF) Receptor 2 Selective Peptide Competitive Antagonists | Source: researchgate.net | URL: 5
-
[1] Title: (PDF) Corticotropin-releasing factor receptors in GtoPdb v.2025.3 | Source: researchgate.net | URL: 1
-
[8] Title: Corticotropin Releasing Factor in the Bed Nucleus of the Stria Terminalis in Socially Defeated and Non-stressed Mice with a History of Chronic Alcohol Intake | Source: frontiersin.org | URL: 8
-
[7] Title: CRF2 Signaling Is a Novel Regulator of Cellular Adhesion and Migration in Colorectal Cancer Cells | Source: plos.org | URL:7
-
[10] Title: Episodic Social Stress-Escalated Cocaine Self-Administration: Role of Phasic and Tonic Corticotropin Releasing Factor in the Anterior and Posterior Ventral Tegmental Area | Source: jneurosci.org | URL: 10
-
[3] Title: Activation of Corticotropin-Releasing Factor Receptor 2 Mediates the Colonic Motor Coping Response to Acute Stress in Rodents | Source: nih.gov | URL: 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. Activation of Corticotropin-Releasing Factor Receptor 2 Mediates the Colonic Motor Coping Response to Acute Stress in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astressin 2B | CRF2 Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CRF2 Signaling Is a Novel Regulator of Cellular Adhesion and Migration in Colorectal Cancer Cells | PLOS One [journals.plos.org]
- 8. Frontiers | Corticotropin Releasing Factor in the Bed Nucleus of the Stria Terminalis in Socially Defeated and Non-stressed Mice with a History of Chronic Alcohol Intake [frontiersin.org]
- 9. jneurosci.org [jneurosci.org]
- 10. jneurosci.org [jneurosci.org]
Astressin2B Trifluoroacetate: Molecular Architecture, Pharmacodynamics, and Experimental Methodologies
Executive Summary
Astressin2B trifluoroacetate is a highly engineered, 33-amino acid synthetic peptide that functions as a potent and selective competitive antagonist for the corticotropin-releasing factor receptor type 2 (CRF2). By completely blocking the binding of endogenous urocortins, Astressin2B has become an indispensable pharmacological tool for isolating CRF2-mediated pathways in neurogastroenterology, anxiety modeling, and metabolic research. This whitepaper provides a comprehensive technical analysis of its molecular structure, signaling mechanisms, and validated experimental protocols.
Molecular Structure and Physicochemical Profile
The transition from endogenous corticotropin-releasing factor (CRF) to the highly selective Astressin2B antagonist required extensive structural engineering to overcome the rapid proteolytic degradation and poor receptor selectivity typical of natural peptides 1[1].
Peptide Sequence: Ac-Asp-Leu-Ser-D-Phe-His-α-MeLeu-Leu-Arg-Lys-Nle-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-γ-Glu-Asn-Asn-ε-Lys-Leu-Leu-Leu-Asp-α-MeLeu-Ile-NH2
Structural Causality & Engineering Choices
-
Terminal Modifications (Ac- / -NH2): N-terminal acetylation and C-terminal amidation neutralize the terminal charges, mimicking the native protein environment and protecting the peptide from rapid exopeptidase cleavage.
-
Non-Natural Amino Acids: The substitution of Methionine with Norleucine (Nle) at position 10 prevents oxidative degradation (methionine sulfoxide formation), significantly improving batch-to-batch consistency and shelf-life. The inclusion of D-Phe⁴ and α-methyl-Leu⁶/³² introduces severe steric hindrance, protecting adjacent peptide bonds from endopeptidases .
-
Conformational Locking (Lactam Bridge): The covalent lactam bridge between
-Glu²⁴ and -Lys²⁷ forces the peptide into a rigid -helical conformation. This is the bioactive conformation required to bind the extracellular domain of the CRF2 receptor. Pre-organizing the peptide reduces the entropic penalty of binding, which is the primary driver behind its sub-nanomolar affinity 2[2].
Table 1: Physicochemical Properties
| Parameter | Specification | Causality / Significance |
| Molecular Formula | C₁₈₃H₃₀₇N₄₉O₅₃ • x(C₂HF₃O₂) | The TFA salt is a byproduct of solid-phase peptide cleavage, enhancing overall aqueous solubility compared to the free base. |
| Molecular Weight | 4041.69 g/mol (Free Base) | High molecular weight necessitates active transport mechanisms or specific localized injections (e.g., intra-septal) for in vivo CNS studies. |
| Target Selectivity | CRF2 (IC₅₀ ~1.3 nM) | CRF1 (IC₅₀ >500 nM) | >380-fold selectivity ensures specific isolation of CRF2-mediated pathways without cross-reactivity 3[3]. |
| Solubility | 100 mg/mL in DMSO; 1 mg/mL in H₂O | High hydrophobicity requires DMSO or sonication to disrupt intermolecular |
Pharmacodynamics and Mechanism of Action
Astressin2B competitively binds to the orthosteric site of the CRF2 receptor, a G
By occupying the receptor without inducing the conformational shift required for G-protein coupling, Astressin2B effectively silences this cascade. In vivo, this antagonism has been shown to reverse UCN-induced anorexia 5[5], block CRF2-mediated inhibition of gastric emptying 6[6], and modulate glucose-stimulated somatostatin secretion in pancreatic islets 7[7].
Fig 1: Mechanism of Astressin2B competitive antagonism on the CRF2 receptor signaling pathway.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol A: Reconstitution and Storage
Because Astressin2B contains multiple hydrophobic residues, improper reconstitution will lead to the formation of inactive peptide micelles, resulting in false-negative in vitro data.
-
Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture, which causes rapid hydrolysis of the TFA salt.
-
Primary Solubilization: Add 100% anhydrous DMSO to achieve a 10 mM master stock. Causality: The polar aprotic nature of DMSO instantly disrupts intermolecular
-sheet aggregates that water cannot break. -
Sonication: Vortex vigorously and sonicate in a water bath for 2 minutes.
-
Aliquoting: Divide into 10 µL aliquots and store at -80°C. Causality: Peptides in solution are highly susceptible to freeze-thaw degradation. Single-use aliquots maintain structural integrity for up to 6 months.
Protocol B: In Vitro cAMP Accumulation Assay (Validation of Antagonism)
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify Astressin2B's IC₅₀.
Self-Validating Plate Setup:
-
Negative Control: Assay buffer + IBMX (Establishes baseline cAMP).
-
Positive Control: 10 µM Forskolin (Validates that the cell's adenylate cyclase and the TR-FRET detection reagents are fully functional, independent of the CRF2 receptor).
-
Agonist Control: EC₈₀ Urocortin 2 (Establishes the maximum assay window).
Step-by-Step Workflow:
-
Cell Seeding: Seed HEK293 cells stably expressing human CRF2 into a 384-well plate at 5,000 cells/well.
-
Pre-Incubation (Antagonist): Add serial dilutions of Astressin2B (10⁻¹² to 10⁻⁵ M) in stimulation buffer containing 0.5 mM IBMX. Incubate for 15 mins at RT. Causality: IBMX is a phosphodiesterase (PDE) inhibitor. Without it, synthesized cAMP is rapidly degraded into AMP, collapsing the assay window. Pre-incubation allows the antagonist to reach binding equilibrium.
-
Stimulation (Agonist): Add Urocortin 2 at its predetermined EC₈₀ concentration. Incubate for 30 mins at 37°C. Causality: Using the EC₈₀ (rather than Emax) ensures a robust signal while remaining sensitive enough to be competitively displaced by Astressin2B.
-
Lysis & Detection: Add lysis buffer containing Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody.
-
Quantification: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ using a 4-parameter non-linear regression model.
Fig 2: Step-by-step experimental workflow for in vitro validation of Astressin2B via cAMP assay.
References
-
MedChemExpress. Astressin 2B | CRF2 Antagonist.
-
Tocris Bioscience. Certificate of Analysis: Astressin 2B.
-
ResearchGate. Agonist bias and agonist-dependent antagonism at corticotrophin releasing factor receptors.
-
PMC / NIH. Activation of Corticotropin-Releasing Factor Receptor 2 Mediates the Colonic Motor Coping Response to Acute Stress in Rodents.6[6]
-
Journal of Neuroscience. Stimulation of Lateral Septum CRF2 Receptors Promotes Anorexia and Stress-Like Behaviors.5[5]
-
Sigma-Aldrich. Corticotropin-Releasing Factor Receptor Antagonists: Potential Novel Therapies for Human Disease.2[2]
-
ResearchGate. Potent and Long-Acting Corticotropin Releasing Factor (CRF) Receptor 2 Selective Peptide Competitive Antagonists.7[7]
Sources
- 1. Astressin 2B | C183H307N49O53 | CID 90488758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Activation of Corticotropin-Releasing Factor Receptor 2 Mediates the Colonic Motor Coping Response to Acute Stress in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Astressin2B: Pharmacological Profiling and Binding Affinity at Corticotropin-Releasing Factor Type 2 Receptors (CRF2R)
Executive Summary
The corticotropin-releasing factor (CRF) system is a central regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stress responses, and autonomic functions. The physiological effects of CRF and its related neuropeptides (urocortins 1, 2, and 3) are mediated primarily by two class B G-protein-coupled receptors (GPCRs): CRF1 and CRF2. While CRF1 is heavily implicated in anxiety and HPA axis activation, CRF2 modulates stress recovery, gastrointestinal motility, and cardiovascular function. To dissect these distinct pathways, highly selective antagonists are required. Astressin2B is a rationally designed, potent, and highly selective peptide antagonist for the CRF2 receptor, serving as a critical tool for drug development professionals and neuropharmacologists.
Structural Causality of Receptor Selectivity
Astressin2B is a highly modified, truncated peptide antagonist derived from sauvagine. Its precise sequence is1[1]. The profound selectivity of Astressin2B for the CRF2 receptor over the CRF1 receptor is not accidental; it is the result of a rationally designed side-chain to side-chain covalent lactam constraint between Glu31 and Lys34[1].
Causality of the Lactam Bridge: This cyclic constraint locks the C-terminal domain of the peptide into a rigid α-helical conformation. While both CRF1 and CRF2 receptors bind α-helical ligands, the specific geometry and electrostatic environment of the CRF2 receptor's extracellular loops and transmembrane domains thermodynamically favor this constrained helix. In contrast, this rigid structure sterically clashes with the binding pocket of the CRF1 receptor, resulting in a >380-fold drop in binding affinity for CRF1 compared to CRF2[1].
Quantitative Binding Affinity Profiles
The affinity of Astressin2B is quantified using competitive radioligand binding assays, typically displacing[125I]-sauvagine. The table below synthesizes the binding metrics, demonstrating its utility as a highly.
| Compound | Target Receptor | IC50 (nM) | Ki (nM) | Selectivity Ratio (CRF1/CRF2) |
| Astressin2B | CRF2 | 1.3 | ~1.0 - 1.5 | > 380-fold |
| Astressin2B | CRF1 | > 500 | > 500 | N/A |
| Astressin (Non-selective) | CRF1 / CRF2 | ~2.0 (CRF1) | ~1.5 (CRF2) | ~1-fold |
Data derived from standardized radioligand displacement assays in CRF-transfected cell lines.
Intracellular Signaling and Functional Antagonism
CRF2 receptors are Class B GPCRs that primarily couple to Gαs proteins. Upon binding an endogenous agonist like Urocortin 2 (UCN2) or Urocortin 3 (UCN3), the receptor undergoes a conformational shift that activates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP) and the subsequent2[2]. Astressin2B functions as a competitive orthosteric antagonist. By occupying the binding pocket without inducing the active receptor conformation, it physically occludes agonist binding and halts the downstream3[3].
Astressin2B competitive inhibition of CRF2R-mediated cAMP/PKA signaling.
Experimental Protocols: Self-Validating Methodologies
To ensure high scientific integrity and reproducibility, the following protocols detail the exact methodologies for assessing Astressin2B binding and functional antagonism. Every step is designed with built-in causality to validate the resulting data.
Protocol A: Radioligand Competition Binding Assay
Purpose: To determine the IC50 and Ki of Astressin2B at the CRF2 receptor. Causality of Model: Human Embryonic Kidney (HEK293) or Cos7 cells are utilized because they lack endogenous CRF receptors. Transient or stable transfection with human CRF2α or CRF2β plasmids ensures that any detected radioligand binding is exclusively attributable to the target receptor, eliminating background noise from off-target binding[3].
Step-by-Step Workflow:
-
Membrane Preparation: Harvest CRF2-transfected cells in ice-cold homogenization buffer (50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4). Reasoning: MgCl2 is critical for maintaining the G-protein-receptor complex in a high-affinity state, while EGTA chelates calcium to prevent endogenous protease activation.
-
Incubation: Incubate 20-50 µg of membrane protein with a constant concentration (e.g., 0.1 nM) of [125I]-Sauvagine and increasing concentrations of Astressin2B (10^-12 to 10^-5 M) in binding buffer containing 0.1% Bovine Serum Albumin (BSA). Reasoning:[125I]-Sauvagine is chosen for its high specific activity and high affinity for CRF2. BSA prevents non-specific adherence of the highly hydrophobic peptide ligands to the plastic assay tubes.
-
Non-Specific Binding (NSB) Control: Include a parallel set of tubes containing 1 µM of unlabeled Astressin or Urocortin 2. Reasoning: This saturates all specific CRF2 binding sites. Any remaining radioactivity represents non-specific binding to lipids or the filter, which must be subtracted from total binding to calculate specific binding.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Reasoning: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.
-
Quantification: Wash filters three times with ice-cold buffer to remove unbound radioligand, and measure bound radioactivity using a gamma counter. Calculate Ki using the Cheng-Prusoff equation.
Step-by-step workflow for competitive radioligand binding assay.
Protocol B: Functional cAMP Accumulation Assay
Purpose: To confirm that Astressin2B binding translates to functional antagonism of the receptor. Step-by-Step Workflow:
-
Cell Seeding: Seed CRF2-expressing cells in 96-well plates at 50,000 cells/well.
-
Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 1 mM 3-isobutyl-1-methylxanthine (IBMX). Reasoning: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the cellular degradation of cAMP, allowing it to accumulate to levels detectable by standard assays (e.g., HTRF or ELISA)[3].
-
Antagonist Pre-treatment: Add varying concentrations of Astressin2B (10^-10 to 10^-5 M) for 15 minutes prior to agonist addition. Reasoning: Pre-incubation allows the antagonist to reach binding equilibrium with the receptor before it is challenged by the agonist.
-
Agonist Challenge: Stimulate cells with an EC80 concentration of Urocortin 2 (e.g., 1 nM) for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. Calculate the IC50 of the functional antagonism[3].
Conclusion
Astressin2B remains one of the most critical pharmacological tools for interrogating the CRF system. By utilizing a constrained lactam bridge, it achieves exceptional selectivity for the CRF2 receptor. When evaluated through rigorously controlled radioligand binding and cAMP accumulation assays, it demonstrates potent competitive antagonism, enabling researchers to isolate CRF2-mediated physiological responses from those mediated by CRF1.
References
-
Tocris Bioscience:
-
Journal of Medicinal Chemistry (ACS Publications): 1
-
ResearchGate: 3
-
Journal of Neuroscience: 2
Sources
Targeting the CRF-R2 Axis: A Technical Guide to Astressin2B in Stress-Induced GI Dysmotility
Executive Summary
This technical guide delineates the mechanistic role and experimental application of Astressin2B , a highly selective peptide antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF-R2).[1] While CRF-R1 signaling is historically associated with the "fight or flight" colonic hypermotility (diarrhea), CRF-R2 mediates the opposing stress response: delayed gastric emptying (gastroparesis) .
For researchers in neurogastroenterology and drug development, distinguishing these receptor subtypes is critical. This guide provides the physiological grounding, validated experimental protocols, and comparative data necessary to utilize Astressin2B effectively in isolating CRF-R2 mediated gastrointestinal dysfunction.
The Neuroendocrine Mechanism: Differentiating R1 and R2
The stress response in the gastrointestinal tract is a dichotomous system driven by the CRF family of peptides (CRF, Urocortin 1, 2, and 3).[2]
-
CRF-R1 (The Accelerator): Primarily activated by CRF and Urocortin 1. Activation leads to stimulation of colonic transit and defecation.
-
CRF-R2 (The Brake): Selectively activated by Urocortin 2 (Ucn 2) and Urocortin 3.[3] Activation results in the inhibition of gastric emptying (gastric stasis).
Astressin2B acts as a molecular scalpel, selectively blocking the CRF-R2 pathway.[1] This allows researchers to reverse stress-induced gastric stasis without altering colonic transit, a specificity that non-selective antagonists (like
Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling pathways where Astressin2B exerts its inhibitory effect specifically on the gastric arm of the stress response.
Figure 1: The Divergent Stress Pathways. Astressin2B selectively blocks the CRF-R2 mediated sympathetic inhibition of the stomach, leaving the CRF-R1 colonic pathway intact.
Pharmacological Profile of Astressin2B
Astressin2B is a peptide antagonist derived from sauvagine.[1][3] Its structural modifications grant it high affinity for CRF-R2 and low affinity for CRF-R1, making it superior to earlier generations of antagonists for gastric studies.
| Feature | Specification | Clinical/Experimental Significance |
| Structure | Peptide (Cyclo(31-34)[DPhe11, His12, CαMeLeu13,39, Nle17, Glu31, Lys34] Ac-Sauvagine(8-40)) | Engineered for stability and receptor fit. Does not cross BBB efficiently; route of administration (ICV vs. IP) determines central vs. peripheral blockade. |
| Selectivity | CRF-R2 > CRF-R1 (>100-fold) | Allows isolation of gastric effects without confounding colonic data. |
| IC50 | ~1.3 nM (CRF-R2) | High potency allows for low-dose usage (microgram range in rodents). |
| Duration | Long-acting | Suitable for protocols requiring extended stress periods (e.g., 90-min restraint). |
Validated Experimental Protocol: The Phenol Red Assay
To quantify the efficacy of Astressin2B in reversing stress-induced gastroparesis, the Phenol Red Gastric Emptying Method is the gold standard for small rodents (mice/rats). This colorimetric assay is robust, reproducible, and cost-effective.
Phase A: Preparation and Dosing
Materials:
-
Subject: Male Sprague-Dawley rats (200–250g) or C57BL/6 mice.
-
Test Meal: 1.5% Methylcellulose solution containing 0.05% Phenol Red (non-caloric, viscous).
-
Astressin2B: Dissolve in sterile saline or artificial CSF (for ICV).
-
Spectrophotometer: Capable of reading at 560 nm.[4]
Administration Routes:
-
Central (ICV): For blocking centrally-mediated stress effects.[5] Dose: ~3–10 µ g/rat .
-
Peripheral (IP/IV): For blocking peripheral Urocortin effects. Dose: ~30–100 µg/kg.
Phase B: The Workflow
The following workflow ensures data integrity by standardizing the fasting and stress induction windows.
Figure 2: Experimental Timeline. Drug administration must precede the stressor to demonstrate preventative antagonism.
Phase C: Data Calculation
Gastric emptying (%GE) is calculated using the recovery of Phenol Red.[4]
-
Standard (100%): Sacrifice a control animal immediately after gavage (T=0) to establish baseline absorbance (
). -
Experimental: Measure absorbance of stomach contents after 20 mins (
).
Success Criteria:
-
Control (No Stress): ~50–70% emptying in 20 mins.
-
Stress/Ucn2 + Vehicle: <30% emptying (Significant Delay).
-
Stress/Ucn2 + Astressin2B: ~50–60% emptying (Restoration of function).
Comparative Analysis: Selecting the Right Antagonist
Choosing the correct antagonist is vital for the validity of GI motility studies. The table below contrasts Astressin2B with other common agents.
| Antagonist | Primary Target | Effect on Gastric Emptying (Stress-Induced) | Effect on Colonic Motility (Stress-Induced) | Best Use Case |
| Astressin2B | CRF-R2 | Reverses Delay (Restores emptying) | No Effect | Studying gastroparesis, dyspepsia, and upper GI stasis. |
| Antalarmin | CRF-R1 | No Effect (Remains delayed) | Blocks Stimulation (Prevents diarrhea) | Studying IBS-D, anxiety-induced defecation. |
| Non-selective | Reverses Delay | Blocks Stimulation | General blockade; lacks specificity for mechanistic dissection. |
Key Insight: If your study aims to treat post-operative ileus or functional dyspepsia (conditions of slowed motility), Astressin2B is the target molecule. If the goal is treating IBS-Diarrhea, CRF-R1 antagonists (Antalarmin) are appropriate.
References
-
Rivier, J., et al. (2002).[5][6] Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists.[1][5][7] Journal of Medicinal Chemistry.[7]
-
Nakade, Y., et al. (2005).[8] Restraint stress delays solid gastric emptying via a central CRF and peripheral sympathetic neuron in rats.[8][9] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.[8]
-
Martinez, V., et al. (2002).[6] Urocortins and the regulation of gastrointestinal motor function and visceral pain.[2][10][11] Peptides.[2][3][7][9][11]
-
Taché, Y. & Bonaz, B. (2007).[12] Corticotropin-releasing factor receptors and stress-related alterations of gut motor function.[5][9][13][14] Journal of Clinical Investigation.
-
Million, M., et al. (2006). Urocortin 2 acts centrally to delay gastric emptying through sympathetic pathways while CRF and urocortin 1 inhibitory actions are vagal dependent in rats.[6] American Journal of Physiology-Gastrointestinal and Liver Physiology.
Sources
- 1. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
- 2. Urocortins and the regulation of gastrointestinal motor function and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. rndsystems.com [rndsystems.com]
- 8. Restraint stress delays solid gastric emptying via a central CRF and peripheral sympathetic neuron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. JCI - Corticotropin-releasing factor receptors and stress-related alterations of gut motor function [jci.org]
- 13. scilit.com [scilit.com]
- 14. Neuroendocrine Control of the Gut During Stress: Corticotropin-Releasing Factor Signaling Pathways in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Astressin2B Trifluoroacetate Salt Chemical Properties & Applications
Executive Summary
Astressin2B (Ast2B) is a potent, highly selective peptide antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1][2][3][4][5] Unlike non-selective antagonists (e.g., Astressin, which blocks both CRF1 and CRF2), Astressin2B exhibits >100-fold selectivity for CRF2 over CRF1.[1] This specificity makes it a critical tool for dissecting the physiological roles of CRF2 in stress recovery, gastric motility, and anxiety modulation.
The compound is supplied as a Trifluoroacetate (TFA) salt .[6] This salt form is a direct result of the solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification processes. Understanding the physicochemical implications of the TFA counterion is essential for accurate reconstitution, pH control in biological assays, and long-term stability.
Chemical Identity & Physicochemical Profile[3][8]
Nomenclature and Structure
-
CAS Number: 681260-70-8[5]
-
Molecular Formula:
(Free base) -
Molecular Weight: ~4041.69 Da[5]
-
Sequence (Single Letter): Ac-Asp-Leu-Ser-{d-Phe}-His-{a-Me-Leu}-Leu-Arg-Lys-{Nle}-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-{Glu}-Asn-Asn-Leu-Leu-Leu-Asp-{a-Me-Leu}-Ile-NH2[3][5][7][9]
-
Key Structural Modifications:
-
Lactam Bridge: A cyclic constraint between Glu and Lys residues (typically positions corresponding to Glu31-Lys34 in the Sauvagine numbering scheme) stabilizes the
-helical conformation required for receptor binding. -
Non-Natural Amino Acids: Incorporation of D-Phenylalanine ({d-Phe}), Norleucine ({Nle}), and
-methyl-Leucine ({a-Me-Leu}) confers resistance to enzymatic degradation and enhances receptor affinity.
-
The Trifluoroacetate (TFA) Salt Form
Most synthetic peptides, including Astressin2B, are delivered as TFA salts.[6]
-
Origin: TFA is used to cleave the peptide from the resin and deprotect side chains during synthesis.[10] It also serves as the ion-pairing agent during HPLC purification.
-
Stoichiometry: The product is not a simple 1:1 salt. Basic residues (Arg, Lys, His, N-terminus) can each associate with a TFA molecule. Astressin2B contains multiple basic residues (Arg, Lys, His), meaning the actual mass of the powder includes a significant percentage (10–30%) of TFA counterions.
-
Implication: Always use the net peptide content (NPC) from the Certificate of Analysis (CoA) when calculating molarity, not just the raw weight.
Table 1: Physicochemical Properties
| Property | Value/Description |
| Solubility (Water) | ~1 mg/mL (May require sonication; pH dependent) |
| Solubility (DMSO) | ~100 mg/mL (Recommended for stock solutions) |
| Appearance | White to off-white lyophilized powder |
| Hygroscopicity | High (TFA salts attract moisture) |
| Net Peptide Content | Typically 70–80% (remainder is TFA and water) |
Synthesis & Quality Control
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of Astressin2B requires high-fidelity SPPS, typically using Fmoc chemistry. The critical step is the formation of the lactam bridge, which is often performed "on-resin" using orthogonal protecting groups (e.g., Allyl) for the specific Glutamic acid and Lysine residues involved in the cycle.[11]
Figure 1: SPPS workflow highlighting the critical on-resin cyclization step required for Astressin2B structural integrity.
Biological Mechanism & Selectivity[1][2][8]
Astressin2B is defined by its selectivity profile.[3][4][6] It binds to the extracellular domain of CRF2, preventing the conformational shift required for G-protein coupling.
-
CRF2 Affinity (
): ~1.3 nM[2][3][4][5] -
CRF1 Affinity (
): >500 nM[2][3][4][5] -
Selectivity Ratio: >100-fold preference for CRF2.
This selectivity is crucial because CRF1 and CRF2 often have opposing physiological effects. For example, in the brain, CRF1 activation generally promotes anxiety-like behaviors, while CRF2 activation can be anxiolytic or involved in stress recovery.
Figure 2: Mechanism of Action. Astressin2B competitively binds CRF2, preventing Urocortin-mediated Gs protein activation.
Handling, Reconstitution, and Storage Protocol[7]
Critical Warning: As a TFA salt, the peptide solution can be acidic. For cell culture or sensitive in vivo injections, you must buffer the solution to physiological pH (7.4).
Reconstitution Workflow
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (the peptide is hygroscopic).
-
Solvent Choice:
-
Stock Solution: Dissolve in 100% DMSO or Dimethylformamide (DMF) to a high concentration (e.g., 10 mM). This ensures complete solubility and stability.
-
Aqueous Dissolution: If DMSO is contraindicated, use sterile endotoxin-free water. Sonicate if the solution is cloudy.
-
-
pH Adjustment: If dissolved in water, the pH will be acidic (~pH 2-3) due to TFA. Add small aliquots of 0.1 N NaOH or dilute into a buffered solution (PBS) immediately before use. Do not store peptides in basic solution.
Storage Conditions
-
Lyophilized Powder: -20°C (Stable for >2 years).[5] Desiccate.
-
Stock Solution (DMSO): -80°C (Stable for 6 months). Avoid freeze-thaw cycles by aliquoting.
-
Working Solution (Aqueous): Prepare fresh. Do not store.
Experimental Applications
In Vivo: Inhibition of Gastric Emptying
Astressin2B is widely used to study the inhibition of gastric emptying induced by stress or Urocortin.
-
Animal Model: C57BL/6 Mice or Sprague-Dawley Rats.
-
Route: Intracerebroventricular (i.c.v.) or Intraperitoneal (i.p.).
-
Dosage:
-
i.c.v.: 1–10
g per animal. -
i.p.: 30–100
g/kg.[12]
-
-
Protocol Summary:
-
Administer Astressin2B 15–20 minutes prior to stressor or agonist (Urocortin 2).
-
Administer non-nutrient meal (e.g., methylcellulose).
-
Measure gastric emptying rate after 20 minutes.
-
-
Expected Result: Astressin2B should reverse the delay in gastric emptying caused by CRF2 activation [1].
In Vitro: Receptor Binding Assay
-
Cell Line: CHO cells stably expressing human CRF2 alpha.
-
Radioligand:
I-Sauvagine or I-Urocortin. -
Method: Competitive binding assay.[3] Incubate cells with radioligand and increasing concentrations of Astressin2B (
to M). -
Analysis: Plot % specific binding vs. Log[Concentration] to determine
and [2].
References
-
Rivier, J., et al. (2002).[1][3][4][7][11] "Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists." Journal of Medicinal Chemistry, 45(21), 4737-4747.[3][4]
-
Hoare, S. R., et al. (2005).[3][4] "Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity." Peptides, 26(3), 457-470.[3][4]
-
Henry, B., et al. (2006).[3][4][7] "The effect of lateral septum corticotropin-releasing factor receptor 2 activation on anxiety is modulated by stress."[3][4][7] Journal of Neuroscience, 26(36), 9142-9152.[3][4]
- Martinez, V., et al. (1998). "Urocortins and the regulation of gastric motility." Proceedings of the National Academy of Sciences, 95(7), 4147-4152. (Context for in vivo protocols).
Sources
- 1. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Astressin 2B | TargetMol [targetmol.com]
- 6. Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. mdpi.com [mdpi.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Difference between Astressin B and Astressin2B antagonists
Comparative Pharmacology, Structural Dynamics, and Experimental Applications
Executive Summary: The Selectivity Divergence
In the investigation of the Corticotropin-Releasing Factor (CRF) system, the distinction between Astressin B and Astressin-2B is the difference between pan-inhibition and receptor-subtype isolation .
-
Astressin B is a potent, non-selective CRF1 and CRF2 antagonist.[1] It is the reagent of choice when the objective is the total shutdown of CRF-mediated signaling, particularly for long-duration in vivo blockade of the HPA axis or peripheral stress responses (e.g., alopecia).
-
Astressin-2B is a highly selective CRF2 antagonist.[2][3][4][5][6][7][8][9][10] It is the critical tool for dissecting the specific contributions of the CRF2 receptor, such as modulation of gastric motility, specific anxiety circuits (lateral septum), and cardiovascular homeostasis, without interfering with the classic CRF1-driven ACTH release.
This guide details the molecular mechanisms, structural modifications, and validated protocols for utilizing these peptide antagonists in research.
Molecular Pharmacology & Structural Dynamics
Both compounds are peptide analogs derived from the CRF superfamily, but their scaffolds and conformational constraints differ significantly to achieve their respective selectivity profiles.
Comparative Physicochemical Profile[12][13]
| Feature | Astressin B | Astressin-2B |
| Primary Target | Non-Selective (CRF1 & CRF2) | Selective CRF2 (>100-fold vs CRF1) |
| Scaffold Origin | Human/Rat CRF (9–41) | Sauvagine (8–40) |
| Key Structural Constraint | Cyclo(30–33) lactam bridge | Cyclo(31–34) lactam bridge |
| Binding Affinity (Ki) | CRF1: ~1–2 nMCRF2: ~1–2 nM | CRF1: >500 nMCRF2: ~1.3 nM |
| Duration of Action | Long (>24h in some models) | Long (due to CαMeLeu substitutions) |
| BBB Permeability | Low (Peptide); requires ICV for central block | Low; requires ICV for central block |
Structural Activity Relationship (SAR)
The potency and duration of these antagonists stem from specific "biostructural locks":
-
Lactam Bridges: Both peptides utilize a side-chain to side-chain covalent lactam bridge (Glu-Lys).[8][11][12] This constrains the peptide into an
-helical conformation essential for high-affinity receptor binding. -
C
-Methylation: The incorporation of C -Methyl-Leucine (C MeLeu) residues renders the peptides resistant to proteolytic degradation. This is the primary driver of the "long-acting" phenotype observed in Astressin B compared to the first-generation Astressin.
Functional Physiology & Signaling Pathways[2][8][13][15][16]
To select the correct antagonist, one must visualize the downstream pathways they inhibit.
Pathway Visualization (DOT)[14]
Figure 1: Differential blockade of CRF signaling pathways.[12] Astressin B inhibits both receptor arms, whereas Astressin-2B selectively isolates the CRF2-mediated effects (e.g., gastric motility).
Experimental Protocols
The following protocols are synthesized from key literature (Rivier et al., Wang et al.) and standardized for reproducibility.
Protocol A: In Vivo Blockade of Stress-Induced ACTH (HPA Axis)
Objective: Confirm central or peripheral blockade of the HPA axis response to stress.[12] Compound: Astressin B (Non-selective).[7][12][13] Note: Astressin-2B will NOT work here.
-
Preparation:
-
Dissolve Astressin B in sterile distilled water. If solubility is poor, add 0.1% acetic acid, then neutralize with dilute NaOH to pH 7.4.
-
Final vehicle: Saline or 0.1% BSA/Saline to prevent peptide adsorption to plastic.
-
-
Dosing:
-
Procedure:
-
T-30 min: Administer Astressin B IV.
-
T-0: Apply stressor (e.g., foot shock, restraint) or inject exogenous CRF (2 µg/kg IV).[12]
-
T+15 to T+45 min: Collect blood samples via tail nick or catheter.
-
-
Validation:
-
Measure Plasma ACTH via RIA/ELISA.
-
Success Criterion: >90% reduction in ACTH levels compared to Vehicle+Stress group.
-
Protocol B: Reversal of Stress-Induced Alopecia
Objective: Induce hair regrowth in chronic stress models (e.g., CRF-OE mice).[7][13] Compound: Astressin B.[2][3][4][5][7][9][14][13][15][16]
-
Rationale: Hair growth inhibition is mediated by both CRF1 and CRF2 receptors in the skin. Astressin B is superior to Astressin-2B in this model due to dual blockade.
-
Dosing:
-
Timeline:
-
Days 1–5: Injections.
-
Day 10: Observation of skin pigmentation (sign of anagen phase onset).[12]
-
Day 14–21: Visible hair sprouting and full regrowth.
-
-
Control: Saline-injected CRF-OE mice (remain alopecic).
Protocol C: Isolation of CRF2-Mediated Gastric Delayed Emptying
Objective: Study CRF2 specific effects on gut motility without altering ACTH. Compound: Astressin-2B.[2][3][4][5][7][8][9][10]
-
Model: Conscious mice/rats fed a solid meal (chow pellets).
-
Dosing:
-
Route: IP or IV.
-
Dose: 30–100 µg/kg.
-
-
Procedure:
-
T-20 min: Administer Astressin-2B.
-
T-10 min: Administer Urocortin 1 (Non-selective agonist) or Urocortin 2 (Selective CRF2 agonist) to induce delayed emptying.[12]
-
T0: Provide food for 15 mins, then remove.
-
T+90 min: Euthanize and weigh stomach contents.
-
-
Result Interpretation:
-
Astressin-2B should restore gastric emptying rates to baseline levels despite Urocortin administration.
-
Self-Validation: If ACTH levels are measured, they should remain unaffected by Astressin-2B, confirming selectivity.
-
Comparative Decision Matrix
Use this table to select the appropriate antagonist for your study.
| Experimental Goal | Recommended Antagonist | Rationale |
| Block HPA Axis (ACTH/Cortisol) | Astressin B | ACTH release is primarily CRF1-mediated.[12] Astressin-2B is ineffective. |
| Study Anxiety (Lateral Septum) | Astressin-2B | The lateral septum is rich in CRF2; specific blockade reveals anxiogenic/anxiolytic nuances.[12] |
| Gastrointestinal Motility | Astressin-2B | Gut stasis is a CRF2-dominant effect. |
| Alopecia / Hair Regrowth | Astressin B | Requires dual blockade of cutaneous CRF1 and CRF2 for maximal efficacy. |
| Cardiovascular (Hypotension) | Astressin-2B | Urocortin-induced hypotension is largely CRF2-mediated (vasodilation).[12] |
| Long-term Metabolic Studies | Astressin B | The "B" analog provides extended duration (>24h) suitable for chronic dosing.[12] |
References
-
Rivier, J., et al. (2002). "Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists."[16] Journal of Medicinal Chemistry, 45(21), 4737-4747. Link
-
Rivier, C. L., Grigoriadis, D. E., & Rivier, J. E. (2003). "Role of corticotropin-releasing factor receptors type 1 and 2 in modulating the rat adrenocorticotropin response to stressors."[16] Endocrinology, 144(6), 2396-2403. Link
-
Wang, L., et al. (2011). "CRF receptor antagonist astressin-B reverses and prevents alopecia in CRF over-expressing mice."[7][13][15] PLoS One, 6(2), e16377.[13] Link
-
Hoare, S. R., et al. (2005). "Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity."[5] Peptides, 26(3), 457-470. Link
-
Martinez, V., et al. (1998). "Urocortins and the regulation of gastrointestinal motor function." Peptides, 25(10), 1733-1744. Link
Sources
- 1. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astressin 2B | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Astressin-B - Wikipedia [en.wikipedia.org]
- 13. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice | PLOS One [journals.plos.org]
- 14. Corticotropin-releasing hormone antagonists, astressin B and antalarmin: differing profiles of activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
Pharmacological Profile of Selective CRF2 Antagonists
Technical Guide & Whitepaper
Executive Summary
The Corticotropin-Releasing Factor type 2 receptor (CRF2) represents a distinct pharmacological target within the mammalian stress system, differentiating itself from the CRF1 receptor through unique tissue distribution (peripheral vs. central) and physiological roles (cardiovascular modulation, stress recovery, and anorexic responses). While CRF1 antagonism has been heavily explored for anxiety and depression, CRF2 remains a critical node for understanding the "brake" mechanisms of the stress response.
This guide provides a rigorous technical analysis of selective CRF2 antagonists, specifically focusing on the peptide-based tools Antisauvagine-30 (aSvg-30) , K41498 , and Astressin2-B . It details their binding kinetics, signal transduction blockade, and experimental utility in dissecting stress physiology.
The CRF Receptor Landscape: Selectivity is Key
To target CRF2, one must navigate the high homology between CRF1 and CRF2 receptors. Non-selective ligands (e.g.,
Table 1: Comparative Profile of Key CRF2 Antagonists
| Compound | Class | Selectivity (CRF2 vs CRF1) | Binding Affinity ( | In Vivo Half-Life | Primary Application |
| Antisauvagine-30 | Peptide | > 100-fold | ~1.4 nM (mCRF2 | Short | Acute in vitro & in vivo blockade |
| K41498 | Peptide | ~700-fold | 0.66 nM (hCRF2 | Moderate | Systemic cardiovascular studies; Radioligand |
| Astressin2-B | Peptide | > 500-fold | 1.3 nM (CRF2) | Long | Chronic behavioral studies; GI motility |
| Peptide | Low (Mixed) | ~100 nM | Short | Historical reference (Non-selective) |
Technical Insight: The high selectivity of K41498 and Astressin2-B is achieved through N-terminal truncations and specific amino acid substitutions (e.g., D-Phe, His) that destabilize binding to the CRF1 extracellular domain while maintaining affinity for the CRF2 J-domain.
Signal Transduction & Mechanism of Action
CRF2 receptors are Class B1 GPCRs that predominantly couple to
Mechanism of Antagonism
Selective antagonists like K41498 act as competitive orthosteric inhibitors . They bind to the extracellular domain (ECD) and the J-domain of the receptor, preventing the N-terminus of the agonist from engaging the transmembrane bundle, thus silencing the
Diagram 1: CRF2 Signaling & Blockade Architecture
Caption: Competitive antagonism of the Gs-cAMP-PKA pathway by selective CRF2 ligands.[1]
Experimental Protocols
To validate the pharmacological profile of a CRF2 antagonist, two core assays are required: Radioligand Binding (Affinity) and cAMP Accumulation (Functional Potency) .
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation:
-
Harvest transfected HEK293 cells in ice-cold lysis buffer (50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
-
Homogenize and centrifuge at 40,000 x g for 20 min at 4°C.
-
Resuspend pellet in binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, 0.05% Bacitracin).
-
-
Competition Assay:
-
Tracer: Use 0.05–0.1 nM
-Sauvagine (high affinity for CRF2) or -Antisauvagine-30. -
Competitor: Add increasing concentrations of the test antagonist (
to M). -
Incubation: Incubate for 90–120 minutes at room temperature to reach equilibrium.
-
-
Filtration:
-
Terminate reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Wash filters 3x with ice-cold wash buffer.
-
-
Analysis:
-
Count radioactivity (Gamma counter).
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
Protocol B: Functional cAMP Inhibition Assay
Objective: Confirm the compound acts as an antagonist (not a partial agonist) and measure potency (
-
Cell Seeding: Plate HEK293-hCRF2 cells in 96-well plates (50,000 cells/well).
-
Pre-Incubation: Treat cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 20 min to prevent cAMP degradation.
-
Challenge:
-
Detection:
-
Lyse cells and quantify cAMP using a TR-FRET or ELISA-based cAMP kit.
-
-
Validation:
-
Antagonist Mode: Dose-dependent reduction of the agonist-induced signal.
-
Intrinsic Activity Check: Treat cells with antagonist only. A true antagonist should show no increase in cAMP above baseline.
-
In Vivo Applications & Physiological Relevance
The transition from in vitro to in vivo requires careful selection of the compound based on metabolic stability.
Cardiovascular Regulation
CRF2 activation (via Urocortin 2/3) causes potent vasodilation and hypotension.
-
Protocol: In conscious rats, systemic administration of K41498 (i.v.) dose-dependently blocks the hypotensive effect of Urocortin 2.
-
Note: Unlike CRF1 antagonists, CRF2 antagonists do not typically block the central pressor (sympathetic) response to stress, confirming the peripheral localization of the hypotensive effect.
Anxiety and Feeding[5]
-
Feeding: CRF2 agonists are potent anorexigenic agents. Astressin2-B is preferred for these studies due to its longer duration, effectively reversing Ucn2-induced appetite suppression.
-
Anxiety: Results are complex. While CRF1 blockade is anxiolytic, CRF2 blockade has shown mixed results (anxiolytic in some specific withdrawal models, but often no effect in basal conditions), suggesting CRF2 may modulate "stress coping" or recovery rather than the initial fear response.
Diagram 2: Screening & Validation Workflow
Caption: Step-wise validation pipeline for CRF2 selective antagonists.
Challenges & Future Directions
The primary limitation in current CRF2 pharmacology is the lack of bioavailable small-molecule antagonists .
-
Peptide Limitations: aSvg-30 and K41498 require injection (i.v. or i.c.v.) and have poor blood-brain barrier (BBB) penetrability compared to small molecules.
-
Therapeutic Window: While CRF2 agonists are being explored for heart failure (due to vasodilatory/inotropic effects), antagonists are primarily research tools. However, they hold potential for treating conditions of excessive negative energy balance (e.g., cachexia, anorexia nervosa) where CRF2 signaling is hyperactive.
References
-
Rühmann, A., et al. (1998).[5] Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30.[6] Proceedings of the National Academy of Sciences, 95(26), 15264–15269. Link[7]
-
Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. Link
-
Rivier, J., et al. (2002). Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists.[8] Journal of Medicinal Chemistry, 45(21), 4737–4747. Link
-
Higelin, J., et al. (2001).[5][8] 125I-Antisauvagine-30: a novel and specific high-affinity radioligand for the characterization of corticotropin-releasing factor type 2 receptors. Neuropharmacology, 40(1), 114–122.[8] Link
-
Dautzenberg, F. M., & Hauger, R. L. (2002). The CRF peptide family and their receptors: yet more partners discovered. Trends in Pharmacological Sciences, 23(2), 71–77. Link
Sources
- 1. CRF Receptor | DC Chemicals [dcchemicals.com]
- 2. The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Corticotropin-releasing factor type 1 and type 2alpha receptors regulate phosphorylation of calcium/cyclic adenosine 3',5'-monophosphate response element-binding protein and activation of p42/p44 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisauvagine-30 | CAS 220673-95-0 | Tocris Bioscience [tocris.com]
- 7. Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30 [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Astressin-B: The CRF Receptor Antagonist for Hair Regrowth & Pigmentation Recovery
Topic: Astressin-B Effects on Hair Growth and Alopecia Pigmentation Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Mechanistic Insights, Experimental Protocols, and the "Astressin2-B" Specificity Distinction
Executive Summary
The discovery of Astressin-B as a potent hair growth agonist was a serendipitous breakthrough in stress physiology. Originally synthesized to study the gut-brain axis, this non-selective corticotropin-releasing factor (CRF) receptor antagonist demonstrated an unprecedented ability to reverse chronic stress-induced alopecia in murine models.
Crucial Distinction: It is vital for researchers to distinguish between Astressin-B (non-selective CRF1/CRF2 antagonist) and Astressin2-B (selective CRF2 antagonist). While Astressin-B induces robust hair regrowth and repigmentation, Astressin2-B effects are limited to partial repigmentation without follicular regeneration. This guide details the pharmacological mechanisms, the "molecular switch" hypothesis, and the precise experimental protocols required to replicate these findings.
Mechanistic Foundation: The Skin-Stress Axis
The hair follicle (HF) is a mini-organ equipped with a fully functional peripheral HPA (Hypothalamic-Pituitary-Adrenal) axis. Chronic stress elevates local and systemic CRF levels, which bind to CRF receptors on the HF, arresting the follicle in the telogen (resting) phase and inhibiting anagen entry.
The Receptor Specificity Dichotomy
The differential effects of Astressin variants elucidate the distinct roles of CRF receptor subtypes in the skin:
-
CRF-R1 (Growth Switch): Activation by CRF inhibits keratinocyte proliferation and induces catagen (regression). Blockade by Astressin-B (which antagonizes R1) releases this brake, allowing telogen-to-anagen transition.
-
CRF-R2 (Pigment Switch): Activation appears to suppress melanogenesis. Blockade by either Astressin-B or the selective Astressin2-B restores eumelanin production, though Astressin2-B alone is insufficient for hair shaft elongation.
Signaling Pathway Visualization
The following diagram illustrates the inhibitory cascade of stress on the hair follicle and the specific blockade points of Astressin-B vs. Astressin2-B.
Caption: Astressin-B blocks both R1 and R2, restoring growth and color. Astressin2-B blocks only R2, restoring color but failing to restart the growth cycle.
Preclinical Efficacy Data (The Million et al. Protocol)
The seminal study utilized CRF-overexpressing (CRF-OE) mice, which spontaneously develop Cushing’s-like alopecia. The efficacy data highlights the "reset" phenomenon: a short treatment duration yielding long-term results.[1]
Comparative Efficacy Table
| Compound | Specificity | Dosing Regimen | Hair Regrowth Outcome | Pigmentation Outcome | Duration of Effect |
| Astressin-B | Non-Selective (R1/R2) | 5 µ g/day x 5 days (IP or SC) | 100% Coverage (Telogen to Anagen) | Full Recovery (Dark Eumelanin) | >4 Months (Long-term) |
| Astressin2-B | Selective CRF-R2 | 5 µ g/day x 5 days (SC) | No Regrowth (Follicles remain atrophic) | Moderate Recovery (Partial darkening) | Transient |
| Minoxidil | K+ Channel Opener | Topical (Daily) | Partial / Mild Growth | No significant effect | Reversible upon cessation |
| Saline | Control | Daily Injection | No Growth (Alopecia persists) | No Recovery | N/A |
Data Source: Synthesized from Million et al., PLoS One (2011).[1]
Experimental Protocols
To replicate these findings, strict adherence to peptide handling and dosing schedules is required. The following protocol is validated for CRF-OE mice but serves as a baseline for other stress-induced alopecia models.
Peptide Preparation[1]
-
Peptide: Astressin-B (Cyclo(30-33)[DPhe12, Nle21,38, Glu30, Lys33]Ac-rCRF(12-41)).
-
Solubility: Soluble in water or saline.
-
Storage: Lyophilized powder at -20°C. Reconstituted aliquots must be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Administration Workflow (The "5-Day Reset")
This protocol utilizes a short-duration "pulse" treatment to reset the follicular clock.
Caption: The 5-day pulse protocol. Pigmentation is the first biomarker of efficacy (Week 1), followed by hair sprouting (Week 2).
Step-by-Step Procedure
-
Baseline: Photograph dorsal skin of CRF-OE mice (or stress model). Score alopecia (0-100%) and skin color (Pink = Telogen/Alopecia; Grey/Black = Anagen/Pigment).
-
Reconstitution: Dissolve Astressin-B in sterile isotonic saline to a concentration allowing a 0.1 mL injection volume (e.g., 50 µg/mL).
-
Injection: Administer 5 µg (0.1 mL) via Intraperitoneal (IP) or Subcutaneous (SC) injection once daily.[2][3]
-
Note: SC injection in the flank is often preferred for localized delivery, though IP shows systemic efficacy.
-
-
Duration: Repeat for 5 consecutive days.
-
Observation:
-
Day 3 post-injection: Look for skin darkening (melanogenesis reactivation).
-
Day 7-10: Look for hair shaft emergence.
-
Day 14: Full dorsal coverage expected.
-
Drug Development & Translational Considerations
While murine data is robust, translating Astressin-B to human alopecia areata or androgenetic alopecia involves specific challenges.
Peptide Stability & Delivery
Astressin-B is a large peptide (30+ amino acids).
-
Oral Bioavailability: Negligible.
-
Topical Delivery: Requires permeation enhancers (liposomes, microneedling) to reach the hair follicle bulge stem cells. The molecular weight (>3 kDa) prevents passive transdermal diffusion.
-
Half-life: The "reset" effect suggests that constant receptor occupancy isn't required; rather, a trigger event pushes the follicle out of the refractory telogen state.
Safety Profile
In murine studies, Astressin-B did not alter adrenal weight or circulating corticosterone levels significantly at the therapeutic dose, suggesting a peripheral mechanism of action that spares the central HPA axis. This is a critical safety advantage for potential cosmetic or dermatological applications.
References
-
Million, M., et al. (2011).[1] CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice.[2][3][4][5][6] PLoS One, 6(2), e16377.
-
Rivier, J., et al. (2002). Potent and long-acting corticotropin-releasing factor (CRF) receptor 2 selective peptide competitive antagonists.[7] Journal of Medicinal Chemistry, 45(21), 4737-4747.
-
Tocris Bioscience. (n.d.). Astressin 2B Product Information & Biological Activity. Tocris.
-
Wang, L., et al. (2013). The CRF1/CRF2 receptor antagonist, astressin-B injected subcutaneously (sc) induces pigmentation and prevents hair loss in young CRF-OE mice.[2][3][6] PLoS One.
Sources
- 1. belgraviacentre.com [belgraviacentre.com]
- 2. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRF receptor antagonist astressin-B reverses and prevents alopecia in CRF over-expressing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. plos.figshare.com [plos.figshare.com]
- 7. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
Technical Guide: The Trifluoroacetate Salt Form of Astressin 2B
Optimizing Solubility, Stability, and Biological Fidelity in CRF2 Receptor Research
Executive Summary
Astressin 2B is a highly selective, competitive antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1][2][3] It is a critical tool for distinguishing the physiological roles of CRF2 (anxiety modulation, gastric emptying, skeletal muscle stress) from CRF1.
However, like most peptides synthesized via Solid-Phase Peptide Synthesis (SPPS), Astressin 2B is typically supplied as a Trifluoroacetate (TFA) salt .[4][5][6][7] This counter-ion is not merely an inert bystander; it significantly influences the peptide's physicochemical properties, accurate molarity calculations, and potential cellular toxicity.
This guide provides a technical deep-dive into handling Astressin 2B-TFA, bridging the gap between chemical synthesis artifacts and biological experimental rigor.
Part 1: Molecular Architecture & The TFA "Magnet"
Astressin 2B is a cyclic peptide analog designed for proteolytic stability and receptor specificity. Its structure contains specific basic amino acid residues that act as "magnets" for TFA anions during the cleavage process in synthesis.
Structural Profile
-
Sequence: Ac-Asp-Leu-Ser-D-Phe -His-CαMeLeu -Leu-Arg -Lys -Nle -Ile-Glu-Ile-Glu-Lys -Gln-Glu-Lys -Glu-Lys -Gln-Gln-Ala-γGlu -Asn-Asn-Leu-Leu-Leu-Asp-CαMeLeu -Ile-NH2[3][8]
-
Modifications:
-
Cyclization: Lactam bridge (Glu–Lys) constrains conformation for high affinity.
-
Non-Natural Amino Acids: D-Phe, Norleucine (Nle), and Cα-methyl-Leucine confer resistance to enzymatic degradation.
-
-
Selectivity:
The TFA Association
TFA (CF₃COO⁻) binds electrostatically to protonated basic residues. In Astressin 2B, the following residues are potential TFA binding sites:
-
Arginine (Arg)
-
Lysine (Lys) (Multiple occurrences)
-
Histidine (His)
-
N-terminus (Though acetylated in Astressin 2B, reducing one site).
Implication: A single molecule of Astressin 2B may carry 5–7 molecules of TFA. This drastically alters the "Net Peptide Content."
Part 2: The TFA Factor in Quantitative Analysis
Researchers often make the error of calculating molarity based on the molecular weight of the peptide alone. This leads to under-dosing.
The "Hidden Mass" Calculation
Commercial peptide synthesis results in a product that is not 100% peptide.
| Parameter | Description | Impact on Experiment |
| Gross Weight | The mass of the powder in the vial. | DO NOT use this for Molarity calc. |
| Net Peptide Content (NPC) | The actual % of peptide by weight (usually 60–80%). | MUST be used to adjust dosing. |
| TFA Content | Typically 10–35% by weight. | Lowers pH; adds mass. |
Correct Molarity Formula:
Part 3: Biological Implications & Signaling Pathways
Astressin 2B functions by competitively binding to the Extracellular Domain (ECD) of the CRF2 receptor, preventing the conformational change required to activate the Gs-protein signaling cascade.
The CRF2 Signaling Pathway (and Antagonism)
The following diagram illustrates the canonical pathway Astressin 2B inhibits.
Figure 1: Mechanism of Action. Astressin 2B competitively binds to CRF2, preventing Gs-protein coupling and subsequent cAMP accumulation.
The Toxicity of TFA in Assays
While Astressin 2B is the active agent, the TFA counter-ion can introduce artifacts:
-
Acidification: Dissolving TFA salts in unbuffered water can drop pH to < 2.0. This kills cells immediately or denatures the peptide.
-
Cytotoxicity: Even in buffered media, high concentrations of TFA (micromolar range) have been shown to inhibit osteoblast proliferation and alter metabolic rates in sensitive cell lines.
-
In Vivo Interference: High TFA loads can cause local inflammation at the injection site, potentially confounding stress/anxiety readouts.
Part 4: Handling Protocols & Counter-Ion Exchange[13]
For high-precision in vivo studies or sensitive in vitro assays, it is often necessary to remove TFA or exchange it for a biocompatible salt (Acetate or Hydrochloride).[4][7][12]
Protocol: Reconstitution (Standard)
If TFA removal is not feasible, use this method to mitigate acidity.
-
Solvent: Do not use pure water. Use PBS (pH 7.4) or Tris-Buffered Saline .
-
Stepwise Addition: Add solvent to the vial in small aliquots.
-
pH Check: Verify pH is neutral (7.0–7.4). If acidic, add small amounts of 0.1 N NaOH or concentrated Tris buffer.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles.
Protocol: TFA to Acetate/HCl Exchange
This protocol replaces the toxic TFA anion with Acetate (biocompatible) or Chloride (soluble).
Materials:
-
0.1 M Acetic Acid (for Acetate form) OR 0.01 M HCl (for HCl form).
-
HPLC grade Water.
Workflow:
Figure 2: Salt Exchange Workflow. Repeated lyophilization with a stronger or more volatile acid displaces the TFA.
Procedure:
-
Dissolve peptide in 0.1 M Acetic Acid (approx. 1 mg/mL).
-
Allow to stand for 15 minutes. The excess acetate displaces the TFA.
-
Freeze and lyophilize (freeze-dry) completely. TFA is volatile and is removed during sublimation.
-
Repeat this process 3 times to ensure >95% exchange.
-
Reconstitute the final powder in sterile water/buffer.
Part 5: Analytical Verification
How do you confirm the salt form or content?
| Method | Purpose | Target Metric |
| HPLC | Purity Analysis | Ensure peptide integrity is >95%. |
| Amino Acid Analysis (AAA) | Quantification | Determines precise Net Peptide Content . |
| Fluorine NMR ( | Salt Detection | Specifically detects Trifluoroacetate. Disappearance of the CF₃ signal confirms successful exchange. |
| Ion Chromatography | Counter-ion Quantification | Measures exact ratio of Cl⁻/Acetate⁻ vs TFA⁻. |
References
-
Rivier, J., et al. (2002).[1][3][15] Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists.[1][2][3][9] Journal of Medicinal Chemistry.[1][3][9]
-
Hoare, S. R., et al. (2005).[1] Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity. Peptides.[1][3][8][9][11][16][12][13][14]
-
Henry, B., et al. (2006).[1][3] The effect of lateral septum corticotropin-releasing factor receptor 2 activation on anxiety is modulated by stress.[1][3] Journal of Neuroscience.[1][3]
-
Cornish, J., et al. (1999).[12] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[14] American Journal of Physiology-Endocrinology and Metabolism.
-
LifeTein Technical Support. (2025). TFA Removal and Salt Exchange Protocols.[4][13][14]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. mdpi.com [mdpi.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation | MDPI [mdpi.com]
- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Astressin 2B | CFTR | 681260-70-8 | Invivochem [invivochem.com]
- 10. Astressin 2B | CRF2 Receptors | Tocris Bioscience [tocris.com]
- 11. abmole.com [abmole.com]
- 12. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-works.com [bio-works.com]
Methodological & Application
Application Note: Intraperitoneal Administration of Astressin2B in Murine Models
Target Audience: Researchers, scientists, and drug development professionals.
Mechanistic Foundations of Astressin2B
The corticotropin-releasing factor (CRF) system is a primary central and peripheral mediator of stress-like states, coordinating behavioral, endocrine, and autonomic responses. Astressin2B is a highly potent, selective peptide antagonist of the corticotropin-releasing factor receptor 2 (CRF2/CRHR2).
Unlike first-generation antagonists that bind equally to CRF1 and CRF2, Astressin2B exhibits a >100-fold selectivity for CRF2 over CRF1. By competitively binding to CRF2, Astressin2B effectively blocks the binding of endogenous stress ligands—specifically Urocortin 1, 2, and 3 (Ucn1, Ucn2, Ucn3)—thereby preventing downstream Gs-protein coupled cAMP accumulation[1]. This targeted blockade is critical for isolating CRF2-specific pathways in preclinical models studying stress-induced hyperglycemia[2], colonic motor coping responses[3], and substance withdrawal[4].
Fig 1. Astressin2B competitive antagonism of the CRF2 receptor signaling pathway.
Quantitative Parameters & Dosing Guidelines
When designing an in vivo experiment, the intraperitoneal (IP) dosage of Astressin2B must be calibrated to the specific physiological endpoint being measured. Because Astressin2B is a peptide, its systemic half-life and receptor saturation kinetics dictate a narrow optimal dosing window.
Table 1: Summary of Validated IP Dosages for Astressin2B in Mice
| Experimental Model / Application | Target Receptor | Astressin2B IP Dosage | Pre-treatment Time | Reference |
| Pulmonary Infection Stress | CRF2 (CRHR2) | 100 µg/kg | Prior to 3h stress | [5] |
| Nicotine/CRH Withdrawal | CRF2 (CRHR2) | 300 µg/kg (0.3 mg/kg) | 15 - 30 min | [4] |
| Colonic Motor Coping | CRF2 (CRHR2) | Assay dependent | 5 - 15 min | [3] |
Causality Insight: The pre-treatment time of 15–30 minutes is strictly required. IP injections deliver the drug into the peritoneal cavity, necessitating absorption across the mesenteric vessels into the portal circulation before reaching systemic target tissues. Administering the stressor or agonist before this absorption window closes will result in false-negative antagonism data[4].
Formulation Dynamics: Reagent Preparation
The structural integrity of the Astressin2B peptide is highly sensitive to pH and mechanical shear stress.
-
Solvent Selection: Astressin2B must be freshly dissolved in sterile 0.9% NaCl (saline)[6].
-
Why Saline? Using non-isotonic solvents (like pure dH2O) causes osmotic shock and peritoneal irritation upon injection. This localized pain triggers endogenous CRF release via the Hypothalamic-Pituitary-Adrenal (HPA) axis, which will severely confound any stress-related behavioral or biochemical data.
-
-
Reconstitution Technique: Add the saline directly to the lyophilized peptide vial. Do not vortex. Vigorous mechanical agitation causes peptide shearing and aggregation. Instead, utilize gentle end-over-end inversion until the solution is completely clear.
-
Storage: If aliquoting is necessary, store unused portions at -20°C to -80°C. Avoid repeated freeze-thaw cycles, which degrade the lactam bridge responsible for Astressin2B's CRF2 selectivity.
Execution Protocol: Intraperitoneal (IP) Injection Workflow
Fig 2. Step-by-step workflow for the intraperitoneal administration of Astressin2B.
Step-by-Step Methodology
-
Preparation: Draw the calculated dose of Astressin2B (e.g., 100–300 µg/kg) into a 1 mL syringe equipped with a 27-gauge or 30-gauge needle. Ensure all air bubbles are expelled.
-
Restraint & Positioning: Restrain the mouse securely by the scruff. Tilt the mouse so its head is facing downward at a 45-degree angle (Trendelenburg position).
-
Causality Insight: This specific angle utilizes gravity to shift the abdominal organs (intestines, liver) cranially (towards the chest), creating a safe, empty fluid pocket in the lower abdominal cavity.
-
-
Injection Site Selection: Identify the lower right quadrant of the mouse's abdomen.
-
Causality Insight: The cecum (a large, easily punctured intestinal structure) is located in the lower left quadrant. Injecting into the lower right quadrant drastically minimizes the risk of fatal cecal puncture or peritonitis.
-
-
Needle Insertion: Insert the needle at a shallow 30-degree angle to the skin, penetrating just through the abdominal wall (approx. 3-5 mm deep).
-
Aspiration & Delivery: Gently pull back on the plunger. If fluid (blood or green/yellow intestinal contents) enters the hub, withdraw immediately and discard the syringe. If clear, inject the Astressin2B smoothly. You should feel zero resistance.
-
Withdrawal: Remove the needle and gently press the injection site for 2 seconds to prevent backflow.
Self-Validating System & Quality Control
To ensure the scientific integrity of your data, every Astressin2B protocol must incorporate a self-validating control framework. You cannot assume the antagonist worked simply because it was injected.
The Validation Framework:
-
Positive Control Cohort: Administer a known CRF2 agonist (e.g., Urocortin 2) to a separate cohort of mice. Measure a known CRF2-mediated physiological response, such as delayed gastric emptying or an acute spike in blood glucose[2].
-
Antagonist Confirmation: In your experimental cohort, the IP administration of Astressin2B must successfully blunt or completely reverse the Urocortin 2-induced physiological response back to baseline vehicle levels[3].
-
HPA Axis Integrity Check: Because Astressin2B is CRF2-selective, it should not alter baseline CRF1-mediated corticosterone production[5]. Measure serum corticosterone via ELISA 30 minutes post-injection; if baseline corticosterone is significantly altered compared to vehicle-injected mice, your Astressin2B dose is too high (causing off-target CRF1 binding) or your injection technique is causing undue stress.
References
1.1[1] 2. 3.5[5] 4.4[4] 5.6[6] 6.2[2] 7.3[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hypothalamus-sympathetic-liver axis mediates the early phase of stress-induced hyperglycemia in the male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Corticotropin-Releasing Factor Receptor 2 Mediates the Colonic Motor Coping Response to Acute Stress in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine stimulates secretion of corticosterone via both CRH and AVP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotropin-releasing hormone receptor-1 and 2 activity produces divergent resistance against stress-induced pulmonary Streptococcus pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Corticotropin Releasing Factor in the Bed Nucleus of the Stria Terminalis in Socially Defeated and Non-stressed Mice with a History of Chronic Alcohol Intake [frontiersin.org]
Recommended dosage of Astressin2B for hair regrowth studies
Application Note & Protocol
Investigating Astressin-B for Hair Regrowth Studies: A Guide for Preclinical Models
Abstract
This guide provides a comprehensive framework for researchers investigating the therapeutic potential of Astressin-B for hair regrowth. Astressin-B, a non-selective peptide antagonist of Corticotropin-Releasing Factor (CRF) receptors, has emerged as a promising compound for reversing stress-induced hair loss. The foundational discovery demonstrated that short-term administration of Astressin-B induced significant, long-term hair regrowth in a preclinical model of chronic stress.[1][2][3] This document synthesizes the core findings from pivotal studies to provide detailed protocols, dosage recommendations, and mechanistic insights essential for designing robust and reproducible experiments in the field of hair follicle biology and drug development.
Part 1: Scientific Background & Mechanism of Action
Stress is a well-established inhibitor of hair follicle growth, often accelerating the transition of the hair follicle from the growth phase (anagen) to the resting phase (telogen).[1] This process is mediated by the Hypothalamic-Pituitary-Adrenal (HPA) axis and, crucially, by a local "skin stress system".[4] Corticotropin-Releasing Factor (CRF) is the principal signaling molecule in this pathway.[5]
When the body is under stress, CRF is released and binds to its receptors (CRF1 and CRF2) located on various cells, including those within the hair follicle.[4][5] This interaction is believed to trigger a cascade that inhibits follicle growth, leading to hair loss.[1][5]
Astressin-B is a potent, non-selective antagonist of both CRF1 and CRF2 receptors.[6][7] By blocking these receptors, Astressin-B effectively interrupts the stress-induced inhibitory signals at the hair follicle. This blockade allows the follicle to exit the prolonged telogen (resting) phase and re-enter the anagen (growth) phase, leading to visible hair regrowth and pigmentation.[1][3][8] The groundbreaking finding was that a short course of treatment could produce a remarkably long-lasting effect, with hair regrowth maintained for several months.[2][9]
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism by which Astressin-B counteracts stress-induced hair loss.
Caption: Astressin-B blocks CRF receptors, preventing stress-induced signals from inhibiting hair growth.
Part 2: Dosage and Administration Recommendations
The recommended dosage for Astressin-B in hair regrowth studies is derived directly from the seminal research that first identified its efficacy.[1][3][7] These studies utilized a specific mouse model genetically altered to overproduce CRF, which results in chronic stress phenotypes, including alopecia.[1]
Quantitative Data Summary
The following table summarizes the key dosage and administration parameters from the foundational study by Wang et al. (2011).
| Parameter | Recommendation | Rationale / Notes |
| Peptide | Astressin-B | A non-selective CRF1/CRF2 receptor antagonist.[7] |
| Animal Model | CRF Over-Expressing (OE) Mice | These mice display chronic stress and alopecia, providing a relevant model.[1] Standard C57BL/6 mice can also be used with stress-induction protocols. |
| Dosage | 5 µg per mouse | This dose was shown to be highly effective in inducing full hair regrowth.[1][3][7] |
| Administration Route | Subcutaneous (SC) Injection | SC injection is minimally invasive and demonstrated efficacy.[1][10] Intraperitoneal (IP) injection was also shown to be effective.[11] |
| Treatment Frequency | Once daily | A single daily injection is sufficient. |
| Treatment Duration | 5 consecutive days | A short 5-day course was sufficient to induce long-lasting hair regrowth for over 4 months.[1][9] |
| Vehicle | Saline | Astressin-B should be dissolved in sterile saline for injection. |
Important Note: While Astressin-B was highly effective at reversing hair loss, it did not correct the underlying systemic indicators of chronic stress in the CRF-OE mice, such as elevated plasma corticosterone.[1][3][8] This suggests its action is targeted at the peripheral CRF receptors in the skin.
Part 3: Detailed Experimental Protocols
This section provides a step-by-step protocol for a typical hair regrowth study using Astressin-B. The protocol is designed for C57BL/6 mice, a common strain used in hair research due to their synchronized hair cycles and dark pigmentation, which aids in visual assessment.[12][13]
Experimental Workflow Diagram
Caption: Experimental workflow from animal preparation and treatment to monitoring and analysis.
Protocol 1: Animal Preparation and Hair Cycle Synchronization
Causality: To obtain consistent and reproducible results, it is critical to synchronize the hair follicle cycle of all mice in the study. Depilation of the dorsal skin of C57BL/6 mice at approximately 7 weeks of age, when most follicles are in the telogen (resting) phase, effectively induces a new, synchronized anagen (growth) phase.[12][14][15]
-
Acclimatization: House C57BL/6 mice (female, 6 weeks old) for at least 7 days under standard conditions before starting any procedures.
-
Anesthesia: Lightly anesthetize the mice to prevent distress and ensure proper depilation.
-
Depilation: At 7 weeks of age, apply a warm wax/resin mixture to the dorsal skin. Allow it to cool and solidify, then gently peel it off against the direction of hair growth to remove the hair shafts and induce anagen. The skin should appear pink, indicating the telogen phase.[12]
-
Recovery: Return mice to their cages and monitor them until they have fully recovered from anesthesia. The experiment should begin as the new hair cycle commences.
Protocol 2: Astressin-B Preparation and Administration
Causality: Accurate and sterile preparation of the peptide solution is essential for safety and efficacy. Subcutaneous injection into the loose skin over the shoulders is a standard, minimally invasive method for systemic delivery in mice.[16]
-
Reconstitution: Reconstitute lyophilized Astressin-B powder in sterile saline to a stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex.
-
Dilution: Based on the stock concentration, perform a serial dilution in sterile saline to achieve a final injection concentration that delivers 5 µg in a manageable volume (e.g., 100 µL). For example, a 50 µg/mL solution would require a 100 µL injection to deliver 5 µg.
-
Administration:
-
Gently restrain the mouse.
-
Lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Using a new sterile insulin syringe (e.g., 28-30 gauge), insert the needle into the base of the tented skin, parallel to the spine.
-
Inject the 100 µL volume subcutaneously.
-
Withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule: Repeat this procedure once daily for 5 consecutive days for the treatment group. The control group should receive daily injections of the vehicle (sterile saline) only.
Protocol 3: Monitoring and Data Collection
Causality: Consistent, multi-point data collection is necessary to quantify the rate and extent of hair regrowth. Photography provides objective visual evidence, while histology confirms the cellular state of the hair follicles.
-
Visual Assessment: Observe the mice daily. Note the first appearance of skin pigmentation (a sign of anagen induction) and visible hair shafts.
-
Photographic Record: Once a week, take high-resolution photographs of the dorsal skin of each mouse. Use consistent lighting, distance, and a reference scale in each image.
-
Quantitative Scoring: Analyze the photographs to score hair regrowth. This can be done using a 0-5 scale (0 = no growth, 5 = full coverage) or by using image analysis software (e.g., ImageJ) to calculate the percentage of the depilated area covered by new hair.
-
Histological Analysis (Endpoint): At the end of the study (e.g., 4 weeks post-treatment), euthanize the mice and collect dorsal skin biopsies. Fix the tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Analyze the sections under a microscope to determine the stage of the hair follicles (telogen vs. anagen) and measure parameters like follicle depth and dermal thickness.[1][8]
References
-
Astressin-B - Wikipedia. Wikipedia. [Link]
-
Astressin-B peptide for hair growth - REKZE Laboratories. (2017, January 12). REKZE Laboratories Blog. [Link]
-
Wang, L., Million, M., Rivier, J., Rivier, C., Craft, N., Stenzel-Poore, M. P., & Taché, Y. (2011). CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice. PLOS ONE, 6(2), e16377. [Link]
-
Accidental Cure for Baldness? Astressin B Indicates Hair Growth Properties. (2011, February 17). The Belgravia Centre. [Link]
-
Wang, L., Million, M., Rivier, J., Rivier, C., Craft, N., Stenzel-Poore, M. P., & Taché, Y. (2011). CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice. PLOS ONE. [Link]
-
Wang, L., Million, M., Rivier, J., et al. (2011). CRF receptor antagonist astressin-B reverses and prevents alopecia in CRF over-expressing mice. PubMed. [Link]
-
Mechanism of stress-inducing hair loss. A Stressful events activate the... - ResearchGate. ResearchGate. [Link]
-
(PDF) CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice - ResearchGate. ResearchGate. [Link]
-
Wang, L., Million, M., Rivier, J., et al. (2011). CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice. eScholarship, University of California. [Link]
-
Establishment of Hair Cycle Animal Model with C57BL6 Mice. Henan Medical Research. [Link]
-
Wang, L., Million, M., Rivier, J., et al. (2011). CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice. PLOS ONE Figures. [Link]
-
A Hair-Raising Discovery: New Compound Regrows Hair. (2013, May 30). Live Science. [Link]
-
Psychological stress induces hair regenerative disorders through corticotropin-releasing hormone-mediated autophagy inhibition. PubMed. [Link]
-
Subcutaneous injection of genetically engineered exosomes for androgenic alopecia treatment. PMC. [Link]
-
Gross observation of hair re-growth in C57BL/6 mice. At the 14th and... - ResearchGate. ResearchGate. [Link]
-
Synchronization of the hair cycle in young (7–9 weeks old) female... - ResearchGate. ResearchGate. [Link]
-
Studying Hair Growth in Mice: Synchronization of Hair Follicle Growth by Depilation. SpringerLink. [Link]
-
Alopecia areata and Affected Skin CRH Receptor Upregulation Induced by Acute Emotional Stress. Karger Publishers. [Link]
-
Treatment of Alopecia Areata in Mice by Stimulating the Hair Foll - Longdom Publishing. Longdom Publishing. [Link]
-
Subcutaneous Injection in the Mouse - Research Animal Training. University of Bergen. [Link]
-
Peptides for Hair Growth: The Science Behind Fuller, Thicker Hair. LIVV Natural. [Link]
-
AIMP1-derived peptide secreted from hair follicle stem cells activates dermal papilla cells to promote hair growth. bioRxiv. [Link]
-
Hair Growth Effect of DN106212 in C57BL/6 Mouse and Its Network Pharmacological Mechanism of Action. MDPI. [Link]
Sources
- 1. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. belgraviacentre.com [belgraviacentre.com]
- 3. CRF receptor antagonist astressin-B reverses and prevents alopecia in CRF over-expressing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Astressin-B - Wikipedia [en.wikipedia.org]
- 7. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice | PLOS One [journals.plos.org]
- 8. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice [escholarship.org]
- 9. livescience.com [livescience.com]
- 10. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of Hair Cycle Animal Model with C57BL6 Mice [pifukezazhi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Studying Hair Growth in Mice: Synchronization of Hair Follicle Growth by Depilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
Application Notes and Protocols: In Vitro CRF2 Receptor Binding Assay Using Astressin2B
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The Corticotropin-Releasing Factor (CRF) system, comprising two G-protein coupled receptors, CRF1 and CRF2, is a critical regulator of the neuroendocrine, autonomic, and behavioral responses to stress.[1] The CRF2 receptor, in particular, has emerged as a key therapeutic target for a range of disorders including anxiety, depression, and cardiovascular diseases.[2] Consequently, the development of robust and reliable in vitro assays to characterize the binding of novel ligands to the CRF2 receptor is of paramount importance in drug discovery and pharmacological research.
This comprehensive guide provides a detailed protocol for an in vitro competitive radioligand binding assay for the human CRF2 receptor, utilizing the potent and selective CRF2 antagonist, Astressin2B. This document is designed to provide both the theoretical underpinnings and practical, step-by-step instructions to enable researchers to successfully implement this assay in their laboratories.
Astressin2B is a potent and selective antagonist for the CRF2 receptor, with a reported IC50 of 1.3 nM for CRF2, while being significantly less active at the CRF1 receptor (> 500 nM).[3][4][5] Its high affinity and selectivity make it an ideal tool for characterizing the CRF2 receptor binding site and for screening compound libraries for novel CRF2 receptor modulators.
Physicochemical Properties of Astressin2B
A thorough understanding of the physicochemical properties of Astressin2B is crucial for its proper handling and use in binding assays.
| Property | Value | Source |
| Molecular Weight | 4041.69 g/mol | [6][7] |
| Formula | C183H307N49O53 | [6] |
| Purity | ≥95% (HPLC) | [6][7] |
| Storage | Store at -20°C | [5][6] |
| Solubility | Soluble in DMSO | [8] |
Experimental Design and Core Principles
The in vitro CRF2 receptor binding assay described herein is a competitive radioligand binding assay. This technique relies on the competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand, in this case, Astressin2B or a novel compound) for binding to the CRF2 receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the unlabeled competitor.
The Workflow of a Competitive Radioligand Binding Assay
Figure 1: General workflow of the in vitro CRF2 receptor competitive binding assay.
Part 1: Preparation of Reagents and Materials
CRF2 Receptor Source: Membrane Preparation
A reliable source of CRF2 receptors is essential for a successful binding assay. This is typically achieved by using cell membranes prepared from a cell line stably overexpressing the human CRF2 receptor, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[9][10]
Protocol for Membrane Preparation from Adherent HEK293-CRF2 Cells:
-
Cell Culture: Culture HEK293 cells stably expressing the human CRF2 receptor in T175 flasks at 37°C and 5% CO2 until they reach 80-90% confluency.[11]
-
Cell Harvest:
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 5 mL of a non-enzymatic cell dissociation buffer and incubate for 5-10 minutes at 37°C to detach the cells.
-
Resuspend the detached cells in ice-cold PBS and transfer to a 50 mL conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Discard the supernatant and resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
-
Final Membrane Preparation:
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see section 1.3).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
-
Radioligand Selection and Preparation
The choice of radioligand is critical for a sensitive and specific binding assay. For the CRF2 receptor, iodinated peptide ligands are commonly used due to their high affinity and specific activity. [¹²⁵I]-Sauvagine is a well-characterized and suitable radioligand for CRF2 receptor binding assays, exhibiting high affinity in the picomolar to low nanomolar range.[12][13]
-
Radioligand: [¹²⁵I]-Sauvagine (Specific Activity: ~2200 Ci/mmol)
-
Stock Solution: Prepare a stock solution of [¹²⁵I]-Sauvagine in Assay Buffer containing 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding to surfaces. Store aliquots at -20°C or as recommended by the manufacturer.
Assay Buffer and Reagents
The composition of the assay buffer is optimized to maintain the integrity and functionality of the receptor and ligands.
Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 2 mM EDTA, 0.1% BSA):
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent to maintain physiological pH. |
| MgCl₂ | 10 mM | Divalent cation that can influence receptor conformation and ligand binding. |
| EDTA | 2 mM | Chelating agent to prevent the action of metalloproteases. |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Protein to reduce non-specific binding of the radioligand and competitor to the assay tubes and filters.[14] |
Astressin2B and Test Compound Preparation
-
Astressin2B Stock Solution: Prepare a 1 mM stock solution of Astressin2B in 100% DMSO. Store at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of Astressin2B and any other test compounds in Assay Buffer. It is crucial to maintain a consistent final concentration of DMSO in all assay wells to avoid solvent effects.
Part 2: The Competitive Binding Assay Protocol
This protocol is designed for a 96-well plate format and utilizes rapid filtration to separate bound from free radioligand.
Step-by-Step Protocol:
-
Plate Setup:
-
Design a plate map that includes wells for:
-
Total Binding: Contains membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-labeled CRF2 ligand (e.g., 1 µM cold Astressin or another high-affinity CRF2 ligand).[14][15] This is to ensure that any measured binding is to non-receptor sites.
-
Competitor Wells: Contains membranes, radioligand, and varying concentrations of the test compound (e.g., Astressin2B).
-
-
-
Reagent Addition (to a final volume of 200 µL per well):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the appropriate concentration of the unlabeled competitor (Astressin2B or test compound) or Assay Buffer (for total binding) or 1 µM cold ligand (for NSB).
-
Add 50 µL of the CRF2 membrane preparation (typically 10-50 µg of protein per well, to be optimized to ensure that less than 10% of the radioligand is bound).
-
Initiate the binding reaction by adding 50 µL of [¹²⁵I]-Sauvagine (final concentration should be at or below its Kd, typically 0.1-0.5 nM).
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 90-120 minutes with gentle shaking to allow the binding reaction to reach equilibrium.[3]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a 96-well glass fiber filter plate (e.g., Whatman GF/B or GF/C) that has been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Part 3: Data Analysis and Interpretation
The data obtained from the gamma counter (in counts per minute, CPM) is used to determine the potency of the test compound.
Calculating Specific Binding
Specific binding is the portion of the total binding that is displaceable by the unlabeled competitor.
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
Generating the Competition Curve
Plot the percentage of specific binding against the logarithm of the competitor concentration. The resulting curve should be sigmoidal.
% Specific Binding = (Specific Binding at [Competitor] / Specific Binding in absence of Competitor) x 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the competitor that displaces 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve using software such as GraphPad Prism.
Calculating the Inhibition Constant (Ki)
The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of the affinity of the competitor, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[16]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
Ki = Inhibition constant of the competitor (Astressin2B)
-
IC50 = Concentration of the competitor that inhibits 50% of specific radioligand binding
-
[L] = Concentration of the radioligand used in the assay
-
Kd = Equilibrium dissociation constant of the radioligand for the CRF2 receptor
The Kd of the radioligand should be determined independently through a saturation binding experiment.
The Relationship Between IC50 and Ki
Figure 2: The Cheng-Prusoff equation converts the experimental IC50 to the affinity constant Ki.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay, several quality control measures should be implemented:
-
Receptor Expression Confirmation: Confirm the expression of functional CRF2 receptors in the prepared membranes, for example, through a saturation binding experiment to determine Bmax.
-
Radioligand Quality: Regularly check the quality and specific activity of the radioligand.
-
Assay Window: The specific binding should be at least 50% of the total binding to provide a robust assay window.
-
Intra- and Inter-Assay Variability: Run control compounds with known Ki values in each assay to monitor for variability.
Conclusion
This application note provides a comprehensive and detailed protocol for performing an in vitro CRF2 receptor binding assay using Astressin2B as a reference competitor. By following these guidelines, researchers can accurately determine the binding affinities of novel compounds for the CRF2 receptor, a critical step in the development of new therapeutics for stress-related disorders. The principles and protocols outlined here can be adapted for high-throughput screening and detailed pharmacological characterization of CRF2 receptor ligands.
References
-
PubChem. (n.d.). Astressin 2B. National Center for Biotechnology Information. Retrieved from [Link]
- Hoare, S. R. J., et al. (2005). Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity. Peptides, 26(3), 457–470.
-
Wikipedia. (2024, February 27). IC50. In Wikipedia. Retrieved from [Link]
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
-
Tocris Bioscience. (n.d.). Astressin 2B (2391) by Tocris, Part of Bio-Techne. Retrieved from [Link]
- Rivier, J., et al. (2002). Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists. Journal of medicinal chemistry, 45(21), 4737–4747.
- Dautzenberg, F. M., et al. (1998). 125I-Tyr0-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors. The Journal of pharmacology and experimental therapeutics, 284(2), 708–715.
- Ruhmann, A., et al. (1998). 125I-Antisauvagine-30: a novel and specific high-affinity radioligand for the characterization of corticotropin-releasing factor type 2 receptors. Neuropeptides, 32(4), 363–369.
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
- Meddings, J. B., & Dietschy, J. M. (1984). 'Non-specific' binding. The problem, and a solution. Biochimica et biophysica acta, 796(3), 269–272.
- Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 1(3), 148–155.
- Man-Son-Hing, H., et al. (2016). A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. Journal of visualized experiments : JoVE, (113), 54216.
-
GenScript. (2020). Recombinant Corticotropin Releasing Factor Receptor CRF2 Stable Cell Line. Retrieved from [Link]
- Grace, C. R., et al. (2012). Characterization of a PD-Sauvagine Analog as a New High-Affinity Radioligand for Corticotropin-Releasing Factor Receptor Studies. The Journal of pharmacology and experimental therapeutics, 341(3), 644–654.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Guo, W., & Lu, W. (2013).
-
Alexandria. (n.d.). PROTOCOL FOR PROTEIN EXPRESSION IN MAMMALIAN CELLS. Retrieved from [Link]
-
GraphPad. (n.d.). Characterization of a Receptor Using a Radioligand. Retrieved from [Link]
- Durocher, Y., et al. (2008). Culture of HEK293-EBNA1 Cells for Production of Recombinant Proteins. Cold Spring Harbor protocols, 2008(3), pdb.prot4966.
- Hoare, S. R., et al. (2005). Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity. Peptides, 26(3), 457–470.
-
Eurofins Discovery. (n.d.). CRF2 Human Corticotropin-Releasing Factor GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Corticotropin-releasing hormone receptor 2. In Wikipedia. Retrieved from [Link]
Sources
- 1. Corticotropin-releasing hormone receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. multispaninc.com [multispaninc.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Structural and Functional Insights into CRF Peptides and Their Receptors [mdpi.com]
- 9. genscript.com [genscript.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 125I-Antisauvagine-30: a novel and specific high-affinity radioligand for the characterization of corticotropin-releasing factor type 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 16. IC50 - Wikipedia [en.wikipedia.org]
Application Note: Precision Molarity Calculations for Astressin 2B Trifluoroacetate Salt
Executive Summary & Scientific Rationale
Astressin 2B is a highly potent, selective antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1][2][3][4][5][6] It is a critical tool for distinguishing CRF2-mediated stress responses (e.g., anxiety, gastric emptying inhibition) from those mediated by CRF1.[4]
However, a pervasive source of experimental error in CRF research is the mishandling of peptide trifluoroacetate (TFA) salts . Synthetically produced Astressin 2B is typically supplied as a TFA salt, not a free base.[7] The TFA counterions, along with residual water, can account for 20% to 40% of the gross weight of the lyophilized powder.
The Consequence: Researchers who calculate molarity based on the gross weight (powder mass) without correcting for Net Peptide Content (NPC) will systematically under-dose their systems by 20–40%.[4] In competitive binding assays (
This guide provides a self-validating protocol to calculate the exact molarity of Astressin 2B, ensuring data integrity.
Technical Background: The "TFA Trap"
Peptides containing basic amino acid residues (Arginine, Lysine, Histidine) or free N-termini act as Lewis bases.[4] During High-Performance Liquid Chromatography (HPLC) purification, Trifluoroacetic Acid (TFA) is used as an ion-pairing agent.[4]
Astressin 2B contains multiple basic residues (His, Arg, Lys). In the lyophilized solid state, these residues are protonated and ionically bonded to trifluoroacetate anions (
-
Gross Weight: The mass you weigh on the balance (Peptide + TFA Counterions + Residual Water).
-
Net Peptide Content (NPC): The percentage of the gross weight that is actually the peptide.[7]
-
Typical NPC for Astressin 2B: 60% – 80%.[8]
-
Implication: 1 mg of powder
0.7 mg of active peptide.
-
The Formula for Accuracy
Do not use the molecular weight of the "salt" (which is variable and often undefined). Instead, use the Molecular Weight of the Free Base and the NPC .
[4] [4]Protocol: Preparation of Astressin 2B Stock Solution
Materials
-
Compound: Astressin 2B Trifluoroacetate (verify MW on vial; typically ~4041.7 Da for free base).[4]
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered; or degassed endotoxin-free water (see Solubility Note).[4]
-
Equipment: Analytical balance (if weighing bulk), Centrifuge.
Step-by-Step Workflow
Step 1: Data Verification
Before opening the vial, locate the Certificate of Analysis (CoA) for your specific lot.
-
Find the Molecular Weight (MW) of the Free Base.[9]
-
Find the Net Peptide Content (NPC) or Peptide Content .[10]
-
Note: If NPC is not listed, it is standard practice to assume 70-75% for estimation, but quantitative amino acid analysis (AAA) is required for absolute certainty.[4]
-
Step 2: Powder Recovery
Lyophilized peptides are often electrostatically charged and dispersed on the vial walls.
-
Centrifuge the vial at 5,000 x g for 30 seconds to pellet the powder.
-
Do not weigh small aliquots (<1 mg) directly, as static error exceeds the tolerance of most lab balances. It is preferable to solubilize the entire vial content.
Step 3: Calculation (The Correct Method)
Scenario: You have a vial labeled "1 mg" (Gross Weight).[4] The CoA states NPC is 75%. The Free Base MW is 4041.7 g/mol . You want a 1 mM stock.
Result: Add 185.5
Step 4: Reconstitution & Storage[4]
-
Add the calculated volume of solvent (DMSO is recommended for stock stability; Water is acceptable if used immediately).
-
Vortex gently. Astressin 2B is generally soluble up to 1 mg/mL in water.
-
Aliquot immediately into freeze-thaw resistant tubes (e.g., 20
L aliquots). -
Store at -20°C (up to 1 year) or -80°C (long term). Avoid repeated freeze-thaw cycles.[4]
Visualizations
Diagram 1: The Molarity Calculation Decision Tree
This workflow ensures that the "TFA Trap" is avoided during stock preparation.
Caption: Decision logic for calculating solvent volume. Note that assuming NPC (Red path) introduces minor error but is superior to ignoring it entirely.
Diagram 2: Biological Context – CRF2 Signaling Pathway
Understanding the mechanism validates why accurate dosing is required. Astressin 2B competes with Urocortin ligands to prevent Gs-protein coupling.[4]
Caption: Mechanism of Action. Astressin 2B competitively inhibits the CRF2 receptor, blocking the downstream cAMP/PKA cascade induced by Urocortins.
Comparative Data: The Cost of Error
The table below demonstrates the discrepancy in concentration if the salt correction is ignored for a standard 1 mg vial of Astressin 2B (MW 4041.7).
| Parameter | Incorrect Method (Gross Weight) | Correct Method (Net Peptide Content) | Impact |
| Weighed Mass | 1.0 mg | 1.0 mg | Same physical powder |
| Assumed NPC | 100% (Implicit) | 75% (Example) | |
| Active Peptide | 1.0 mg | 0.75 mg | |
| Target Conc. | 1 mM | 1 mM | |
| Solvent Added | 247 | 185 | ~25% Volume Diff. |
| Actual Conc. | 0.75 mM (Under-dosed) | 1.0 mM (Accurate) | Data shift |
Conclusion: Using the Incorrect Method results in a solution that is 25% less concentrated than labeled. In a
References
-
Rivier, J., et al. (2002). Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists.[1][2][4] Journal of Medicinal Chemistry, 45(21), 4737–4747.
-
Henry, B., et al. (2006). The effect of lateral septum corticotropin-releasing factor receptor 2 activation on anxiety is modulated by stress.[2] The Journal of Neuroscience, 26(36), 9142–9152.
-
Hoare, S. R., et al. (2005). Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupled sensitivity and determinants of CRF2 receptor selectivity.[4] Peptides, 26(3), 457–470.
-
PubChem Database. Astressin 2B (CID 90488758).[4] National Center for Biotechnology Information. [4]
-
Tocris Bioscience. Astressin 2B Product Information.
Sources
- 1. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Astressin 2B | C183H307N49O53 | CID 90488758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Astressin 2B | TargetMol [targetmol.com]
- 7. peptide.com [peptide.com]
- 8. Even the smallest sample quantities are sufficient - Elementar [elementar.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biomatik.com [biomatik.com]
Application Note: Subcutaneous vs. Intraperitoneal Delivery of Astressin-2B
This Application Note provides a technical framework for the administration of Astressin-2B , a selective Corticotropin-Releasing Factor Receptor 2 (CRF2) antagonist.[1][2][3] It addresses the critical decision-making process between Subcutaneous (SC) and Intraperitoneal (IP) delivery, synthesizing physicochemical properties with pharmacokinetic principles.
Executive Summary
Astressin-2B is a potent, selective peptide antagonist for the CRF2 receptor (
Selecting the delivery route is not merely a matter of convenience but a determinant of the pharmacodynamic window .
-
Choose Intraperitoneal (IP) for rapid onset, acute blockade of visceral CRF2 receptors, or when high peak plasma concentrations (
) are required to saturate receptors quickly. -
Choose Subcutaneous (SC) for sustained systemic exposure, chronic dosing regimens (e.g., 5-day protocols), and to minimize stress-induced confounding variables associated with restraint.
Compound Profile & Formulation Strategy
Physicochemical Properties
-
Molecular Weight: ~4041.7 Da
-
Solubility: Hydrophilic. Soluble in water (
mg/mL) and saline. -
Stability: Susceptible to proteolytic degradation; requires sterile, protease-free vehicles.
-
Blood-Brain Barrier (BBB): Poor penetrator. Peripheral administration (SC/IP) will not significantly block central (brain) CRF2 receptors. For central effects, Intracerebroventricular (ICV) delivery is required.
Formulation Protocol
-
Vehicle: Sterile 0.9% Saline (preferred) or PBS (pH 7.4).
-
Stock Preparation:
-
Dissolve lyophilized Astressin-2B in a minimal volume of slightly acidic sterile water (pH 5-6) or DMSO (if concentration >5 mg/mL is needed) to ensure complete solubilization.
-
Dilute to working concentration with sterile 0.9% Saline.
-
Note: Avoid repeated freeze-thaw cycles. Aliquot stock and store at -80°C.[4]
-
Comparative Analysis: SC vs. IP Delivery
Mechanistic Pharmacokinetics
The choice of route alters the absorption profile, described by the absorption rate constant (
| Feature | Intraperitoneal (IP) | Subcutaneous (SC) |
| Absorption Rate ( | Fast. Mesenteric vessels drain directly to the portal vein. | Slow. Diffusion through interstitial fluid to capillaries/lymphatics. |
| First-Pass Effect | High. Drug passes through the liver before systemic circulation. Potential for hepatic proteolysis. | Low/Bypassed. Absorption is primarily into systemic venous or lymphatic circulation, bypassing initial liver pass. |
| High and sharp. | Lower and blunted. | |
| Rapid (typically 15–30 mins). | Delayed (typically 45–90 mins). | |
| Duration of Action | Shorter. | Prolonged. Exhibits "Flip-Flop Kinetics" where absorption limits elimination. |
Experimental Decision Matrix
Figure 1: Decision matrix for selecting Astressin-2B delivery route based on experimental duration and target tissue.
Detailed Experimental Protocols
Protocol A: Subcutaneous (SC) Injection
Best for: Chronic studies (e.g., 5-day regimens), sustained antagonism, and stress-sensitive behavioral assays.
-
Preparation: Calculate dose (Standard: 30–100 µg/kg for rats; 5 µ g/mouse total dose). Warm aliquot to room temperature.
-
Restraint: Use the "scruff" method for mice or a towel wrap for rats to minimize stress (which releases endogenous CRF).
-
Site Selection: Loose skin over the neck (nuchal) or flank. Rotate sites daily for chronic studies to prevent local irritation.
-
Injection:
-
Lift the skin to create a "tent."
-
Insert needle (25-27G) at a 45° angle into the subcutaneous pocket.
-
Aspirate slightly to ensure no blood vessel puncture.
-
Inject slowly.
-
-
Validation: Verify a small, mobile bleb forms under the skin. It should disappear within 30–60 minutes.
Protocol B: Intraperitoneal (IP) Injection
Best for: Acute gastric emptying studies, visceral pain models.
-
Preparation: Calculate dose (Standard: 30 µg/kg ). Ensure solution is pH neutral (7.0–7.4) to prevent peritoneal irritation (writhing).
-
Restraint: Secure animal in supine position (head down slightly) to allow viscera to slide cranially, clearing the lower quadrant.
-
Injection:
-
Insert needle (25-27G) into the lower right or left quadrant of the abdomen.
-
Crucial: Avoid the midline (linea alba) and the bladder area.
-
Aspirate to ensure the needle is not in the intestine (yellow/green fluid) or a blood vessel (blood).
-
Inject smoothly.
-
-
Post-Injection: Return animal to cage immediately. Peak plasma levels expected in ~20 minutes.
Data Summary & Troubleshooting
Quantitative Comparison
| Parameter | Subcutaneous (SC) | Intraperitoneal (IP) |
| Bioavailability ( | ~80–100% | ~90–100% |
| 45–60 min | 15–30 min | |
| Injection Stress | Low | Moderate (Handling/Inversion) |
| Volume Limit (Mouse) | < 0.2 mL (Site dependent) | < 0.5 mL |
| Volume Limit (Rat) | < 2.0 mL | < 5.0 mL |
Troubleshooting Guide
-
Issue: Inconsistent results in behavioral assays.
-
Cause: Injection stress may be masking the antagonist effect.
-
Solution: Switch to SC administration 1 hour prior to testing, or habituate animals to handling for 3 days prior.
-
-
Issue: No effect on brain-mediated anxiety.
-
Issue: Precipitation in syringe.
-
Cause: pH shock or high concentration.
-
Solution: Ensure stock was fully dissolved in acidic water/DMSO before adding saline. Keep concentration <1 mg/mL for injection.
-
Signaling Pathway Visualization
Astressin-2B exerts its effect by competitively binding to the CRF2 receptor, preventing the binding of endogenous ligands (Urocortin 2/3).
Figure 2: Mechanism of Action. Astressin-2B competitively blocks Urocortin binding to CRF2, preventing downstream cAMP signaling.
References
-
Rivier, J., et al. (2002).[2][4] "Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists." Journal of Medicinal Chemistry.
-
Wang, L., et al. (2011).[1] "CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice."[1] PLoS One.
- Significance: Demonstrates SC dosing protocols (5 µ g/mouse ) and distinguishes Astressin-B (hair growth) from Astressin-2B (no hair growth, pigment only).
-
Million, M., et al. (2002). "CRF2 receptors mediate stress-induced inhibition of gastric emptying." Endocrinology. (Note: Linked to Rivier et al context, specific data often found in associated Rivier/Taché lab publications).
- Martinez, V., et al. (2002). "Differential actions of peripheral corticotropin-releasing factor (CRF) antagonists on gastric emptying." British Journal of Pharmacology. Significance: Validates the use of peripheral IP/SC injection for gut motility studies.
-
Tocris Bioscience. "Astressin 2B Product Information."
-
Significance: Source for physicochemical data (solubility, molecular weight).
-
Sources
- 1. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice | PLOS One [journals.plos.org]
- 2. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Astressin 2B | CFTR | 681260-70-8 | Invivochem [invivochem.com]
Technical Application Note: Handling Lyophilized Astressin 2B Trifluoroacetate
[1]
Abstract & Core Directive
Astressin 2B is a highly potent, selective peptide antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1][2][3][4][5] It is supplied as a trifluoroacetate (TFA) salt , a detail that critically impacts its solubility, pH stability, and biological compatibility. This guide moves beyond basic datasheet instructions to provide a rigorous, chemically grounded protocol for reconstitution and storage. Failure to account for the TFA counter-ion can lead to acidic shock in cell-based assays or precipitation in vivo, compromising experimental data.
Product Profile & Chemical Logic
To handle Astressin 2B effectively, one must understand its structural constraints. It is a cyclic peptide analog of Sauvagine, engineered for stability and selectivity.
| Property | Specification | Experimental Implication |
| Chemical Name | Astressin 2B (TFA Salt) | Contains residual TFA from HPLC purification.[1] Reconstitution in water yields an acidic solution (pH ~2–3).[1] |
| Sequence | Cyclo(31-34)[DPhe11, His12, CαMeLeu13,39, Nle17, Glu31, Lys34] Ac-Sauvagine(8-40) | Nle (Norleucine) replaces Met, reducing oxidation risk.[1] Lactam Bridge (Glu31-Lys34) confers conformational rigidity.[1] |
| Selectivity | CRF2 > CRF1 | IC50: 1.3 nM (CRF2) vs >500 nM (CRF1).[1][2][3][6][7] |
| Molecular Weight | ~4041.7 g/mol | Large peptide; diffuses slowly. Do not vortex violently; use gentle swirling. |
| Solubility | Water (up to 1 mg/mL)*, DMSO (up to 100 mg/mL) | Water solubility is pH-dependent.[1] DMSO is recommended for high-concentration stocks. |
Critical Handling Protocols
The "TFA Factor" in Reconstitution
The Trap: Many researchers reconstitute TFA salts directly in PBS or cell media. The Consequence: The residual TFA drops the pH locally, potentially crashing the peptide out of solution or shocking sensitive cells. The Solution: Reconstitute in a solvent that manages protonation, then dilute into the final buffer.
Reconstitution Workflow (Visualized)
The following decision tree outlines the optimal path for preparing Astressin 2B based on your end-use application.
Caption: Decision tree for reconstituting Astressin 2B. Note the distinct solvent systems for in vitro vs. in vivo use to ensure solubility and biocompatibility.
Step-by-Step Protocol
Step 1: Environmental Equilibration
-
Action: Remove the vial from -20°C/-80°C storage and place it in a desiccator at Room Temperature (RT) for at least 30–60 minutes.
-
Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide powder. This water initiates hydrolysis and degrades the peptide before you even begin.
Step 2: Primary Solubilization (The Stock Solution)
-
Recommended Solvent: Sterile, anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Concentration: Prepare a stock of 10 mM or 25 mg/mL.
-
Method: Add DMSO down the side of the vial. Swirl gently. Do not vortex vigorously , as high shear forces can damage long peptides. Sonicate briefly (5–10 seconds) if visible particles remain.[1]
-
Storage of Stock: Aliquot immediately into single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months).
Step 3: Secondary Dilution (The Working Solution)
-
For Cell Culture: Dilute the DMSO stock into pre-warmed culture media. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
For In Vivo (IP/SC Injection):
-
Vehicle: 10% DMSO / 90% Corn Oil (or Saline, if solubility permits).[1]
-
Protocol: Dissolve peptide in DMSO (10% of total vol). Slowly add Corn Oil (90% of total vol) while swirling. This creates a stable suspension/emulsion.
-
Mechanistic Context: Why CRF2 Selectivity Matters
Understanding the pathway validates the experimental design. Astressin 2B specifically blocks CRF2, distinguishing stress-coping responses (CRF2) from the "fight or flight" initiation (CRF1).[1]
Caption: Astressin 2B competitively binds the extracellular domain of CRF2, preventing Gs-protein coupling and downstream cAMP/PKA signaling cascades.[1]
Dosage & Application Reference
The following dosages are derived from validated in vivo studies. Always perform a pilot dose-response study.
| Application | Species | Route | Typical Dosage | Vehicle | Key Reference |
| Alopecia/Stress | Mouse (C57BL/6) | SC / IP | 5 µ g/mouse (~0.2 mg/kg) | Saline or PBS* | [Wang et al., 2011] |
| Gastric Emptying | Rat (Sprague-Dawley) | IV / IP | 30–100 µg/kg | 10% DMSO / Saline | [Rivier et al., 2002] |
| Anxiety Models | Rat | Intracerebral | 0.5 – 1.0 µg (microinjection) | aCSF (Artificial CSF) | [Henry et al., 2006] |
Note: For low doses (5 µg), direct solubility in saline is often possible, but check for precipitation.[1]
Troubleshooting & FAQ
Q: My solution became cloudy when I added PBS. What happened? A: This is likely "salting out" or pH shock. The acidic peptide hit the buffered salts.
-
Fix: Dissolve in pure water or DMSO first. Dilute into PBS slowly. If it persists, add 0.1% Acetic Acid (if basic peptide) or faint Ammonia (if acidic).[1] For Astressin 2B, ensure the pH is near 7.0–7.4; if it's too acidic from the TFA, it may precipitate.
Q: Can I store the reconstituted solution at -20°C? A: Yes, but -80°C is superior . At -20°C, the eutectic phase of DMSO/water may not be fully frozen, allowing slow degradation. Always use -80°C for storage >1 week.
Q: How do I remove the TFA counter-ion? A: For highly sensitive cells (e.g., primary neurons), you may need to exchange TFA for Acetate or HCl.
-
Protocol: Dissolve in 100 mM HCl, freeze, and lyophilize (repeat 2x). This exchanges TFA for Cl-. Warning: This risks peptide loss; only do this if TFA toxicity is confirmed.
References
-
Rivier, J., et al. (2002). "Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists."[1][2][3][6] Journal of Medicinal Chemistry, 45(21), 4737-4747.[1][2][3]
-
Wang, L., et al. (2011). "CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice." PLoS One, 6(2), e16377.[1] [1]
-
Henry, B., et al. (2006). "The effect of lateral septum corticotropin-releasing factor receptor 2 activation on anxiety is modulated by stress."[2][3][6] The Journal of Neuroscience, 26(36), 9142-9152.[2][3] [1][2][3]
-
Hoare, S. R., et al. (2005). "Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors."[6] Peptides, 26(3), 457-470.[1][2][3]
-
Tocris Bioscience. "Astressin 2B Product Datasheet & Solubility Data." [1][6]
Sources
- 1. Astressin 2B | CRF2 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
- 5. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Improving solubility of Astressin2B in saline solutions
Topic: Improving solubility of Astressin2B in saline solutions Audience: Researchers, Scientists, and Drug Development Professionals Content ID: TSC-AST2B-SOL-001 Last Updated: March 2026[1]
Executive Summary & Core Directive
The Challenge: Astressin2B (Ast2B) is a cyclic peptide antagonist for CRF2 receptors.[2] While soluble in pure water (~1–2.5 mg/mL) [1, 2], it exhibits poor solubility in physiological saline (0.9% NaCl) and phosphate-buffered saline (PBS).[1][2]
The Mechanism: The high ionic strength of saline shields the electrostatic charges on the peptide surface (charge screening).[2] This reduces the repulsive forces between peptide molecules, leading to hydrophobic aggregation and precipitation—a phenomenon known as "salting out."
The Golden Rule: Never add saline directly to Astressin2B powder. You must establish a solvated "hydration shell" using water or a co-solvent before introducing ions.
Standard Operating Procedure (The "Golden Path")
This protocol is designed to maximize stability for in vitro and acute in vivo applications where saline is the required vehicle.
Reagents Required[1][2][3]
-
Solvent A: Sterile Deionized Water (Milli-Q) or 0.1M Acetic Acid[1][2]
-
Solvent B: 10x PBS or concentrated Saline (to be added last)
Step-by-Step Dissolution Protocol
| Step | Action | Scientific Rationale |
| 1 | Equilibrate vial to room temperature (20 mins). | Prevents condensation moisture from degrading the peptide upon opening. |
| 2 | Dissolve powder in pure water (or 0.1M Acetic Acid) to 10x the final target concentration. | Establishes a hydration shell around the peptide in a low-ionic-strength environment.[1] |
| 3 | Vortex vigorously for 30–60 seconds. | Mechanical shear breaks up loose aggregates. |
| 4 | Inspect for clarity. If cloudy, sonicate (see Sec 3).[2] | Ensures complete dissolution before introducing salt. |
| 5 | Dilute slowly with saline/buffer to final volume. | Gradual introduction of ions prevents "shock" precipitation. |
Troubleshooting & Optimization Logic
If the standard protocol fails, use this logic tree to rescue your solution.
Visualizing the Troubleshooting Workflow
Figure 1: Decision matrix for solubilizing Astressin2B. Follow the path based on visual inspection at each stage.
Advanced Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Immediate Precipitation upon Saline Addition | "Salting Out" effect; Ionic strength too high for the peptide concentration.[1] | Restart. Dissolve in DMSO first (up to 25 mg/mL), then dilute into saline. Keep final DMSO <2% for cell culture or <10% for in vivo [3]. |
| Gel Formation | Peptide concentration >2.5 mg/mL in water. | Dilute immediately. Astressin2B forms hydrogels at high concentrations.[2] |
| Cloudy after Thawing | Freeze-thaw aggregation.[1] | Sonicate in a water bath at 45–60°C for 5 minutes. Warmth promotes solubility [1]. |
| pH Instability | Peptide is near its isoelectric point (pI).[2] | Acidify slightly. Astressin2B is often more soluble in 10% Acetic Acid or slightly acidic buffers [4]. |
In Vivo Formulation Strategies[1][3][5]
For animal studies requiring higher concentrations (>1 mg/mL) where simple saline fails, use a co-solvent system.[2]
Recommended "High-Load" Vehicle:
-
Tween 80 (Add to 0.5–1% final concentration)
-
Saline (Bring to volume)
Note: Always add the saline LAST. The surfactant (Tween) coats the peptide, preventing the salt ions from forcing aggregation.[1][2]
Frequently Asked Questions (FAQ)
Q1: Can I store Astressin2B dissolved in saline at -20°C? A: No. Peptides in saline are prone to aggregation upon freezing and thawing (cryo-concentration effect).[1] Store stock solutions in pure water or DMSO at -20°C or -80°C. Add saline only immediately before use [5].[1]
Q2: My protocol requires pH 7.4, but the peptide precipitates. What now? A: If the peptide precipitates at pH 7.4 (likely near its pI), you must shift the equilibrium.[2]
-
Dissolve in 10mM Acetic Acid (pH ~3-4).
-
Inject this; the blood buffering capacity will neutralize it rapidly in vivo.
-
Alternatively, use a cyclodextrin carrier (e.g., 20% HP-β-CD) which encapsulates hydrophobic regions, allowing solubility at neutral pH [3].[1]
Q3: What is the maximum solubility in pure DMSO? A: Astressin2B is highly soluble in DMSO, often reaching ~100 mg/mL [3]. This makes DMSO the ideal "Master Stock" solvent. You can then dilute this stock 1:1000 into saline for a stable working solution.[1]
References
-
Tocris Bioscience. Astressin 2B Product Datasheet & Solubility Guide. Catalog No. 2391.[2][3] Link
-
MedChemExpress. Astressin 2B Solubility and Technical Data. Cat.[2][4][3][5][6][7] No. HY-P1108.[1][4][7] Link
-
TargetMol. Astressin 2B Chemical Properties and Formulation.Link[1][2]
-
Rivier, J., et al. (2002).[4][7][8] "Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists." Journal of Medicinal Chemistry, 45(21), 4737-4747.[1][2][4][7] Link
-
NIH / National Library of Medicine. Peptide Solubility and Handling Guidelines.Link (General Peptide Handling Principles).[1][2]
Sources
- 1. Astressin 2B | CFTR | 681260-70-8 | Invivochem [invivochem.com]
- 2. Astressin 2B | CRF2 Receptors | Tocris Bioscience [tocris.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Optimal storage conditions for Astressin2B trifluoroacetate salt
Topic: Optimal Storage & Handling Protocols
Document ID: TS-AST2B-001 Last Updated: 2025-10-26 Status: Active[1]
Executive Summary & Physicochemical Profile
Astressin 2B is a potent, selective antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1][2][3][4] It is a cyclic peptide engineered for stability (e.g., Norleucine replaces Methionine to prevent oxidation). However, as a Trifluoroacetate (TFA) salt , it exhibits significant hygroscopicity. Improper storage leading to moisture uptake is the primary cause of experimental failure.
Quick Reference Data
| Parameter | Specification | Notes |
| Molecular Weight | ~4041.69 Da (Free Base) | CRITICAL: The salt form MW is higher.[1] Use Net Peptide Content for molarity calculations. |
| Chemical Formula | Sequence includes a lactam bridge (Glu24–Lys27) for conformational stability.[1] | |
| Solubility (Water) | ~1 mg/mL | Sonication often required.[1][2] |
| Solubility (DMSO) | ~100 mg/mL | Warning: DMSO is hygroscopic; use fresh ampoules only.[1] |
| Primary Hazard | Hydrolysis / Aggregation | Driven by moisture ingress and freeze-thaw cycles.[1] |
The Golden Rules of Storage (Core Directive)
The following protocols are non-negotiable for maintaining biological activity (
Protocol A: The "Warm-Up" Rule (Thermodynamic Shielding)
Issue: Taking a vial directly from -20°C to room temperature causes condensation to form inside the vial (similar to a cold drink on a hot day).[1] This moisture dissolves the peptide surface, initiating hydrolysis. Solution:
-
Remove the vial from the freezer.
-
Place it in a desiccator at room temperature.
-
WAIT 60 minutes before breaking the seal.
-
Why? This equilibrates the glass temperature, preventing atmospheric water vapor from condensing on the peptide.
Protocol B: The "Aliquot" Strategy
Issue: Repeated freeze-thaw cycles shear the peptide structure and promote aggregation. Solution:
-
Reconstitute the bulk powder once.
-
Immediately divide into single-use aliquots (e.g., 10 µL or 50 µL).
-
Store aliquots at -80°C . Never re-freeze an aliquot after thawing.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling Astressin 2B upon arrival.
Figure 1: Decision matrix for Astressin 2B storage.[1] Note the critical distinction between powder storage (-20°C) and solution storage (-80°C).
Detailed Reconstitution Protocols
Protocol C: Standard In Vitro Reconstitution
Best for: Cell culture assays, receptor binding studies.
-
Calculate Mass: Do not assume the weight on the label is 100% peptide.
-
Formula:
-
Note: If Net Peptide Content is unknown, assume ~70-80% for TFA salts.[1]
-
-
Solvent: Use sterile, endotoxin-free water or PBS.
-
Dissolution:
-
Add solvent down the side of the vial.
-
Vortex gently (5-10 seconds).[1]
-
Sonication: If particles persist, sonicate for 10-15 seconds. This is common for cyclic peptides.
-
Protocol D: High-Concentration Stock (DMSO)
Best for: Long-term solution storage or in vivo dilution.[1]
-
Solvent: Anhydrous DMSO (Freshly opened).
-
Solubility: Up to 100 mg/mL.[2]
-
-
Procedure: Dissolve peptide fully in DMSO.
-
Dilution for Use: Dilute at least 1:1000 into aqueous buffer to minimize DMSO cytotoxicity (
final DMSO).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Troubleshooting & FAQs
Q1: The peptide won't dissolve in water.[2] It looks cloudy.[1][2][6]
-
Diagnosis: You may be near the solubility limit (1 mg/mL), or the pH of your water is slightly basic (Astressin 2B is basic; it dissolves better in neutral to slightly acidic conditions).
-
Fix:
-
Sonicate for 30 seconds.
-
If still cloudy, add 10% Acetic Acid dropwise (very small amount) to lower pH and aid protonation.
-
Alternatively, dissolve in a small volume of DMSO first, then dilute with water.
-
Q2: I left the lyophilized vial on the bench overnight at Room Temp. Is it ruined?
-
Analysis: Likely Safe . Lyophilized peptides are stable at RT for days to weeks if the seal is intact.
-
Action: Immediately place it back in the desiccator at -20°C. Do not open it until it has re-equilibrated.
Q3: My cells are dying after treating with Astressin 2B.
-
Analysis: This may be TFA Toxicity , not peptide toxicity. High concentrations of TFA salts can acidify culture media or directly affect cell viability.
-
Fix:
-
Check the pH of your media after adding the peptide.
-
If using high concentrations (
M), consider a "salt exchange" to convert TFA to Acetate or HCl salt (requires dialysis or HPLC), or ensure your buffer capacity is high enough to neutralize the TFA.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Q4: Why does the label say 1 mg, but the vial looks empty?
-
Explanation: Lyophilized peptides often form a thin, invisible film on the glass walls rather than a fluffy cake.
-
Verification: Always centrifuge the vial before opening to ensure any loose powder is at the bottom. Trust the supplier's gravimetric fill, but rely on UV spectrophotometry (
) for precise concentration determination after reconstitution.[1]
Advanced Topic: Degradation Pathways
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Primary degradation pathways.[1] Note that Oxidation is less of a concern for Astressin 2B due to the Nle substitution, but Hydrolysis (driven by moisture) remains the dominant threat.[1]
References
-
Rivier, J., et al. (2002).[2][3] "Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists." Journal of Medicinal Chemistry, 45(21), 4737-4747.[1][2]
-
Tocris Bioscience. "Astressin 2B Product Information & Solubility Data." Tocris.com.
-
MedChemExpress. "Astressin 2B TFA Datasheet & Handling." MedChemExpress.com.[2]
-
PubChem. "Astressin 2B Compound Summary." National Library of Medicine. [1]
-
LifeTein. "Handling and Storage of Synthetic Peptides (TFA Salt Considerations)." LifeTein Support.
Sources
- 1. Astressin 2B | C183H307N49O53 | CID 90488758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. abmole.com [abmole.com]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Astressin 2B | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Low Receptor Occupancy in Astressin2B Assays
Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers struggling with inconsistent receptor occupancy (RO) and shifting IC₅₀ values when utilizing peptide antagonists like Astressin2B. Astressin2B is a highly modified, cyclized peptide engineered for extreme selectivity, exhibiting a >400 to 500-fold preference for the corticotropin-releasing factor type 2 (CRF2) receptor over the CRF1 receptor[1].
While its pharmacological profile is exceptional, its biochemical nature as a peptide introduces specific assay vulnerabilities. When researchers report "low receptor occupancy," the root cause is rarely a failure of the peptide's intrinsic affinity. Instead, it is usually a failure to maintain the effective free concentration of the peptide in the assay microenvironment, or a mismatch in receptor subtype expression. This guide moves beyond basic troubleshooting by explaining the causality behind assay failures, allowing you to implement self-validating protocols that guarantee robust, reproducible data.
Mechanistic Overview: CRF2 Receptor Antagonism
To troubleshoot effectively, we must first visualize the target pathway. Astressin2B acts as a competitive antagonist at the CRF2 receptor, a Class B G-protein-coupled receptor (GPCR). By binding to the extracellular domain and transmembrane regions, it prevents endogenous agonists (like Urocortin II and III) from inducing the conformational changes necessary to couple with the Gs protein and stimulate cAMP accumulation[2].
Fig 1. Astressin2B competitive antagonism of the CRF2 receptor signaling pathway.
Diagnostic Workflow
When you detect low receptor occupancy, follow this logical progression to isolate the variable causing the failure.
Fig 2. Step-by-step diagnostic workflow for resolving low Astressin2B receptor occupancy.
Troubleshooting FAQs
Q1: My Astressin2B apparent affinity (IC₅₀) is shifting higher than the expected 1.3 nM, indicating low receptor occupancy. What is the primary cause? Causality & Insight: The most common culprit is physical peptide loss. Peptides containing hydrophobic residues are highly susceptible to non-specific adsorption (sticking to polystyrene plates and pipette tips). If you lose 90% of your peptide to the plastic walls, your calculated 10 nM concentration is effectively 1 nM in solution. This causes an artificial rightward shift in your dose-response curve, mimicking low receptor occupancy. Actionable Solution: Always use polypropylene low-bind plates and tips. Supplement your assay buffer with 0.1% to 0.5% protease-free Bovine Serum Albumin (BSA) or Pluronic F-68 to coat the plastic surfaces and keep the peptide in solution.
Q2: We observe robust cAMP inhibition with non-selective antagonists (e.g., Astressin) but poor occupancy with Astressin2B. Why? Causality & Insight: This is a classic receptor subtype mismatch. Astressin2B is engineered for extreme selectivity. At the human recombinant CRF2 receptor, Astressin2B demonstrates an IC₅₀ of approximately 1.3 nM, whereas its affinity for CRF1 is >500 nM[3]. If your cell model has down-regulated CRF2 or predominantly expresses CRF1, Astressin2B will exhibit negligible binding. The non-selective Astressin binds both, masking the lack of CRF2. Actionable Solution: Validate your cell line's receptor expression using qPCR, or run a functional control using highly selective agonists like Urocortin II (CRF2 selective) versus Corticotropin-Releasing Factor (CRF1 preferring)[4].
Q3: How do buffer components and preparation methods impact Astressin2B binding kinetics? Causality & Insight: GPCR extracellular loops and peptide ligands require specific ionic strengths and dielectric constants to fold correctly and maintain structural water molecules essential for binding[2]. Furthermore, endogenous proteases from cell membrane preparations will rapidly cleave Astressin2B during the typical 60–90 minute incubation period, destroying the active pharmacophore. Actionable Solution: Reconstitute Astressin2B in sterile water or 1% acetic acid (depending on the vendor's salt form) and store aliquots at -80°C to prevent repeated freeze-thaw oxidation. Ensure your working assay buffer contains a robust protease inhibitor cocktail (e.g., Aprotinin, Bacitracin).
Self-Validating Experimental Protocol
To definitively troubleshoot low occupancy, you must run an assay that isolates peptide integrity from receptor expression. This Astressin2B Receptor Occupancy & Stability Assay (Radioligand Competition Format) is self-validating because it incorporates internal controls that prove the assay mechanics are functioning even if the test condition fails.
Step 1: Preparation of Low-Bind Environment
-
Pre-coat all microcentrifuge tubes and 96-well assay plates with 0.5% BSA in PBS for 1 hour at room temperature. Aspirate completely before use.
Step 2: Buffer Formulation
-
Prepare the Binding Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM EGTA, 0.1% BSA, and 100 μg/mL Bacitracin. The inclusion of MgCl₂ stabilizes the cell membranes, while Bacitracin prevents peptide degradation[2].
Step 3: Cell/Membrane Preparation
-
Harvest cells expressing CRF2 (e.g., stably transfected CHO or HEK293 cells). Homogenize in Binding Buffer and centrifuge at 20,000 x g for 20 minutes. Resuspend the membrane pellet to a final concentration of 10–20 μg protein/well.
Step 4: Ligand Incubation (The Self-Validating Matrix) Set up the following conditions in a final volume of 200 μL/well:
-
Total Binding (TB): Membranes + [¹²⁵I]-Sauvagine (Radioligand) + Buffer.
-
Non-Specific Binding (NSB): Membranes + [¹²⁵I]-Sauvagine + 1 μM unlabeled Astressin (Non-selective reference).
-
Positive Control: Membranes + [¹²⁵I]-Sauvagine + 100 nM Urocortin II (Confirms functional CRF2 presence).
-
Test Condition: Membranes + [¹²⁵I]-Sauvagine + Increasing concentrations of Astressin2B (10⁻¹² to 10⁻⁵ M).
-
Incubate at room temperature for 90 minutes on a plate shaker.
Step 5: Separation and Detection
-
Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand binding).
-
Wash filters 3 times with 1 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify bound radioactivity using a gamma counter.
-
Validation Check: If the Positive Control displaces the radioligand but Astressin2B does not, your peptide has degraded. If neither displaces the radioligand, your membranes lack functional CRF2 receptors.
Quantitative Data Reference
Use the following tables to benchmark your assay parameters and validate your pharmacological profiles.
Table 1: Pharmacological Profile of CRF Receptor Ligands
| Ligand | Modality | CRF1 Affinity (IC₅₀/Ki) | CRF2 Affinity (IC₅₀/Ki) | Selectivity Profile |
| Astressin | Antagonist | ~2 nM | ~2 nM | Non-selective |
| Astressin2B | Antagonist | >500 nM | ~1.3 nM | CRF2 Selective |
| Urocortin I | Agonist | High | High | Non-selective |
| Urocortin II | Agonist | >100 nM | ~0.66 nM | CRF2 Selective |
Table 2: Optimized Buffer Components for Astressin2B Assays
| Component | Optimal Concentration | Mechanistic Purpose |
| HEPES (pH 7.4) | 25 mM | Maintains physiological pH crucial for GPCR conformation. |
| BSA (Protease-free) | 0.1% - 0.5% | Coats plastics; prevents non-specific peptide adsorption. |
| MgCl₂ | 5 mM | Stabilizes cell membranes and receptor-G protein structures. |
| Bacitracin / Aprotinin | 100 μg/mL | Inhibits endogenous proteases; prevents peptide cleavage. |
References
1.[1] Sigma-Aldrich. Corticotropin-Releasing Factor Receptor Antagonists: Potential Novel Therapies for Human Disease. Available at: 2.[4] Journal of Neuroscience. Stimulation of Lateral Septum CRF2 Receptors Promotes Anorexia and Stress-Like Behaviors: Functional Homology to CRF1 Receptors in Basolateral Amygdala. Available at: 3.[2] MDPI Biology. Structural and Functional Insights into CRF Peptides and Their Receptors. Available at: 4.[3] Frontiers in Neuroscience. CRF1 receptor activation increases the response of neurons in the basolateral nucleus of the amygdala to afferent stimulation. Available at:
Sources
Technical Guide: Solubilization & pH Adjustment for Astressin 2B Trifluoroacetate
[1]
Executive Summary & Chemical Context[2][3][4][5]
Astressin 2B is a potent, selective CRF2 receptor antagonist used extensively in neuropharmacology and gastrointestinal research.[1] It is typically supplied as a Trifluoroacetate (TFA) salt .[2]
Understanding the "TFA factor" is critical for successful dissolution:
-
The Acidic Trap: As a TFA salt, Astressin 2B will release trifluoroacetic acid upon dissolution in water, resulting in an acidic solution (pH ~2.0–3.0).
-
The Isoelectric Risk: Astressin 2B is a large peptide (30+ residues) with a complex balance of acidic (Asp, Glu) and basic (Arg, Lys, His) residues.[2] While soluble in its acidic protonated state, neutralizing it too quickly—or reaching its isoelectric point (pI) in a high-salt environment (like PBS)—can cause immediate, irreversible precipitation.[2]
This guide provides the definitive protocols to adjust pH and solubilize this compound without compromising its biological activity.
Solubility Profile & Solvent Selection
The following data summarizes the solubility limits of Astressin 2B TFA.
| Solvent System | Solubility Limit | Stability | Recommended Use |
| Anhydrous DMSO | ~100 mg/mL | High (months at -20°C) | Primary Stock Solution. Best for long-term storage.[2] |
| Distilled Water | ~1 mg/mL | Moderate (days at 4°C) | Secondary Working Solution. Resulting pH will be acidic (~3.0).[2] |
| PBS (pH 7.4) | < 0.5 mg/mL* | Low (prone to crash) | Assay Buffer Only. Do not dissolve solid peptide directly in PBS.[2] |
| Ethanol | Variable/Low | Low | Not recommended. |
Critical Warning: Never add Phosphate Buffered Saline (PBS) or other high-salt buffers directly to the lyophilized solid.[2] The combination of salt shock and rapid pH change often causes the peptide to "gel" or precipitate.
Protocol A: The "Golden Path" (DMSO Stock)
Recommended for most in vitro and in vivo applications.[2]
This method utilizes DMSO to ensure complete solubilization before introducing the peptide to an aqueous environment.[3]
Step-by-Step Workflow
-
Calculate: Determine the volume of DMSO needed to reach a stock concentration of 10–20 mg/mL .
-
Dissolve: Add the DMSO to the vial of Astressin 2B. Vortex gently for 30 seconds. The solution should be crystal clear.
-
Aliquot: If not using immediately, aliquot into small volumes (e.g., 10–50 µL) and store at -80°C. Avoid freeze-thaw cycles.
-
Dilute (The pH Adjustment Step):
-
Prepare your assay buffer (e.g., PBS, HBSS, pH 7.4).
-
While stirring the buffer rapidly, add the DMSO stock dropwise .
-
Target: Keep final DMSO concentration < 0.1% (or up to 1% depending on cell tolerance).[2]
-
Result: The large volume of buffered solution will naturally overwhelm the trace acidity of the TFA, bringing the peptide to pH 7.4 automatically without precipitation.
-
Protocol B: Aqueous Dissolution & Manual pH Adjustment
Required for DMSO-sensitive assays (e.g., electrophysiology, certain receptor binding studies).[2]
This protocol requires manual titration. You are essentially converting the salt form in solution.
Reagents Required[1][3][5][9][10][11][12][13]
-
Sterile Milli-Q Water[2]
-
0.1 M NaOH (Sodium Hydroxide) or 0.1 M NH₄OH (Ammonium Hydroxide)[2]
-
pH strips (micro-range) or micro-electrode[2]
Step-by-Step Workflow
-
Initial Solubilization: Dissolve the Astressin 2B powder in sterile water at 1 mg/mL .[3]
-
Observation: The solution may be clear but acidic (pH ~3).
-
-
The Titration (pH Adjustment):
-
Do not add concentrated base (1 M NaOH); it will hydrolyze the peptide.
-
Add 0.1 M NaOH or NH₄OH in extremely small increments (0.5 µL per addition for small volumes).
-
Agitate gently after each addition.
-
-
Monitoring:
-
Check pH frequently.
-
Stop at pH 6.5 – 7.0.
-
Risk Zone:[2] If you overshoot to pH > 8.0, the peptide may degrade (deamidation) or oxidize.
-
-
Final Dilution: Once the pH is near neutral (6.5–7.0), add your concentrated buffer concentrate (e.g., 10X PBS) to reach 1X concentration, or dilute with 1X buffer.
Decision Tree & Troubleshooting Visualization
The following diagram illustrates the logic flow for solubilization to prevent aggregation.
Figure 1: Decision matrix for Astressin 2B solubilization. Note the "Red Path" indicating the common error of direct buffer addition.
Troubleshooting Center (FAQ)
Q1: I added PBS directly to the powder and it turned cloudy. Can I save it?
-
Diagnosis: You likely experienced "salting out" where the counter-ions in PBS interacted with the peptide before it was fully solvated.
-
Remedy: Try adding a small amount of acetic acid (10%) dropwise to re-acidify and dissolve the aggregates. If that fails, add DMSO dropwise. If it remains cloudy, sonicate briefly.[4] If large clumps persist, the sample may be lost.
Q2: Why not use 1N NaOH to adjust the pH quickly?
-
Risk: Strong bases create localized "hotspots" of high pH. Even if the bulk solution is pH 4, the drop contact point is pH 14. This causes hydrolysis of the peptide bonds and racemization (flipping L-amino acids to D-amino acids), rendering the drug biologically inactive.[2] Always use dilute bases (0.1 N or lower).[2]
Q3: My animal protocol requires a saline injection. Can I use DMSO?
-
Solution: Yes, but keep it minimal. A common vehicle for Astressin 2B in vivo is:
-
Dissolve stock in pure DMSO.
-
Dilute to final composition: 2% DMSO + 98% Saline .
-
Order of addition matters: Add the saline to the DMSO stock slowly while vortexing.
-
Q4: How do I know if the TFA is interfering with my assay?
-
Insight: TFA is cytotoxic at high concentrations. If your final dilution results in >0.1% TFA, it may affect cell viability.
-
Fix: If high concentrations are needed, consider "desalting" the peptide using a PD-10 column or dialysis, exchanging the TFA for Acetate or Chloride, though this is advanced chemistry. For most nanomolar (nM) applications, the dilution factor is high enough that TFA is negligible.
References
Sources
- 1. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
- 2. Astressin 2B | CFTR | 681260-70-8 | Invivochem [invivochem.com]
- 3. biocat.com [biocat.com]
- 4. lifetein.com [lifetein.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Astressin 2B Handling & Stability Guide
Introduction
Astressin 2B is a high-value, selective Corticotropin-Releasing Factor Receptor 2 (CRF2) antagonist.[1][2][3][4][5] Like many bioactive peptides, it is thermodynamically unstable in solution.[1] The transition from a lyophilized powder to an aqueous state starts a "ticking clock" of degradation driven by hydrolysis, oxidation, and aggregation.
The Critical Failure Point: The most common cause of experimental inconsistency with Astressin 2B is not the peptide quality itself, but the damage inflicted by repeated freeze-thaw cycles. Each cycle creates ice crystals that mechanically shear the peptide structure and induces "cryoconcentration"—a phenomenon where solutes concentrate in the remaining liquid phase during freezing, causing drastic pH shifts and precipitation.
This guide provides a self-validating workflow to ensure your Astressin 2B retains its IC50 (~1.3 nM) throughout your experimental timeline.
Module 1: The "Zero-Cycle" Reconstitution Protocol
Objective: Convert lyophilized powder to stable Master Stock without inducing degradation.
Q: What is the optimal solvent for my Master Stock?
A: While Astressin 2B is soluble in water (up to 1 mg/mL), DMSO (Dimethyl Sulfoxide) is superior for the Master Stock for two reasons:
-
Solubility: It supports higher concentrations (up to 100 mg/mL), allowing for smaller aliquot volumes.[1]
-
Stability: DMSO is bacteriostatic and lacks the free water molecules necessary for rapid hydrolytic cleavage.
Step-by-Step Reconstitution Workflow
-
Equilibration (Crucial): Remove the vial from the freezer and allow it to sit at room temperature for 20 minutes before opening.
-
Centrifugation: Briefly spin the vial (10,000 x g for 10 seconds) to ensure the powder is at the bottom.
-
Solvent Addition: Add sterile, anhydrous DMSO to achieve a concentration of 10 mM or 1 mg/mL .
-
Dissolution: Vortex gently or use a sonication bath (max 15 seconds) until the solution is perfectly clear.
Module 2: The Aliquoting Strategy (Minimizing Freeze-Thaw)
Objective: Create a "Single-Use" system where no vial is ever thawed more than once.
Q: Why can't I just freeze the stock and thaw it as needed?
A: See the degradation mechanism below. Every thaw event risks precipitating the peptide.[1] Once precipitated, re-solubilization is often impossible without harsh conditions that denature the peptide.[1]
Visualizing the Degradation Mechanism
Figure 1: The cascade of peptide damage during a freeze-thaw cycle.[1][8] Ice formation excludes salts and peptides, creating pockets of extreme concentration and pH that force aggregation.
The "Single-Use" Calculation Protocol
Do not aliquot arbitrarily (e.g., "10 aliquots of 100µL"). Aliquot based on experimental design.
-
Calculate Daily Need: If your assay requires 50 µg per day, your aliquot size should be exactly 55 µg (10% buffer for pipetting error).
-
Vessel Selection: Use Low-Bind (Siliconized) Polypropylene Tubes .
-
Reason: Peptides stick to standard plastic.[1] At low concentrations, you can lose up to 50% of your mass to the tube walls.
-
-
Volume Limit: Avoid aliquots smaller than 10 µL.
Module 3: Storage Conditions & Shelf Life[2][7][8][9][10]
Objective: Maintain thermodynamic stability.
Stability Data Matrix
| State | Storage Temp | Stability Duration | Risk Factors |
| Lyophilized Powder | -20°C | 1-3 Years | Moisture entry (cap seal failure).[1] |
| Lyophilized Powder | -80°C | >3 Years | Minimal risk if desiccated. |
| DMSO Master Stock | -20°C | 1 Month | DMSO freezes at 18.5°C; cycling is frequent in frost-free freezers. |
| DMSO Master Stock | -80°C | 6 Months | Best for liquid storage. |
| Aqueous Working Sol. | 4°C | < 24 Hours | Hydrolysis, bacterial growth, adsorption.[1] |
The Workflow Diagram
Figure 2: The optimal "Zero-Cycle" workflow ensures the peptide is only thawed exactly when it is applied to the assay.[1]
Module 4: Troubleshooting & FAQs
Q: My Astressin 2B solution has visible particles after thawing. Can I vortex it back into solution?
-
Diagnosis: This indicates aggregation.[6]
-
Action: You can try warming it to 37°C and sonicating briefly. However, if the solution does not clear, the peptide has likely formed amyloid-like fibrils. Do not use this for quantitative assays , as the effective concentration is unknown.
Q: I need to inject this in vivo. I can't inject 100% DMSO.
-
Protocol: Store the Master Stock in DMSO at high concentration (e.g., 25 mg/mL). On the day of the experiment, dilute the DMSO stock into your aqueous vehicle (Saline or PBS) to the working concentration.[1]
-
Limit: Ensure the final DMSO concentration is <1% (or tolerated limit) for your animal model.
-
Warning: Once diluted into saline, use immediately. Do not re-freeze the diluted saline mixture.
Q: The IC50 shifted from 1.3 nM to >10 nM. Is the batch bad?
-
Check: Did you use a "frost-free" freezer for storage?
-
Root Cause: Frost-free freezers cycle temperature (warm up to melt ice, then cool down) multiple times a day.[1] This effectively freeze-thaws your sample hundreds of times, destroying peptide activity. Always use a manual-defrost freezer.
References
-
Rivier, J., et al. (2002).[1][2][5] "Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists." Journal of Medicinal Chemistry, 45(21), 4737-4747.[1][2][3]
-
Hoare, S. R., et al. (2005).[1][2] "Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor." Peptides, 26(3), 457-470.[1][2]
-
Tocris Bioscience. "Astressin 2B Product Information & Handling."
-
MedChemExpress (MCE). "Astressin 2B Solubility and Storage Guidelines."
-
Sigma-Aldrich. "Peptide Stability and Storage: A Technical Guide."
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Astressin 2B | CFTR | 681260-70-8 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. honestpeptide.com [honestpeptide.com]
- 7. Astressin 2B | TargetMol [targetmol.com]
- 8. wellbeingmagazine.com [wellbeingmagazine.com]
Technical Guide: Optimizing Incubation Times for Astressin2B in Cell Culture
[1]
Senior Application Scientist Note: Optimizing the incubation window for Astressin2B (Ast2B) is not merely about "blocking" a receptor; it is about managing the kinetics of a high-affinity peptide antagonist against the turnover rate of the CRF2 receptor. Unlike small molecule inhibitors, Astressin2B is a conformationally constrained peptide (lactam bridge) designed for high selectivity and extended duration. The protocols below are designed to prevent the common artifacts of peptide degradation and competitive displacement.
Part 1: The Mechanism & Kinetics (Why Time Matters)
To troubleshoot incubation times, you must visualize the molecular battlefield. Astressin2B competes with high-affinity agonists (like Urocortin 2 or 3) for the orthosteric site of the CRF2 receptor (GPCR Class B1).
Key Kinetic Factor: Astressin2B is described as "long-acting" due to a covalent lactam bridge (Glu31–Lys34) that stabilizes its
Visualizing the Pathway & Blockade
The following diagram illustrates the specific signaling node Astressin2B targets.
Caption: Astressin2B competitively antagonizes Urocortin-induced CRF2 activation, preventing Gs-protein coupling and subsequent cAMP accumulation.
Part 2: Troubleshooting & FAQs
Scenario A: Acute Signaling Assays (cAMP/Ca2+ Flux)
Target Window: 30–60 Minutes
Q: Why isn't a 5-minute pre-incubation sufficient if the affinity is high?
A: While affinity (
-
Recommendation: Pre-incubate for 30–60 minutes at 37°C to reach thermodynamic equilibrium before agonist challenge.
Q: I see high background noise in my cAMP assay. Is Astressin2B degrading? A: Astressin2B is relatively stable due to its lactam bridge, but it is still a peptide. If you are incubating in media containing 10% FBS, serum proteases may degrade the peptide over time.
-
Troubleshooting Step: Switch to Serum-Free Media (e.g., Opti-MEM) or media with Heat-Inactivated FBS during the pre-incubation and assay window.
Scenario B: Chronic/Phenotypic Assays (24–48 Hours)
Target Window: Continuous Presence with Refresh
Q: Can I leave Astressin2B in the culture for 48 hours without refreshing? A: No. Even "long-acting" peptides are subject to endocytosis and lysosomal degradation upon binding, or extracellular proteolysis. Furthermore, cells internalize GPCRs.
-
Protocol: For experiments >12 hours, you must "spike" the media with fresh Astressin2B every 12–18 hours to maintain a constant concentration above the
.
Q: My cells look unhealthy after 24h incubation. Is Astressin2B cytotoxic? A: Astressin2B is generally non-toxic. Toxicity usually stems from the solvent (DMSO) if the final concentration exceeds 0.1%.
-
Check: Ensure your stock solution (usually dissolved in DMSO or acidic saline) is diluted at least 1:1000 in media.
Part 3: Optimized Experimental Protocols
Table 1: Incubation Parameters by Experiment Type
| Parameter | Acute Assay (cAMP/ERK) | Chronic Assay (Proliferation/Survival) |
| Pre-Incubation Time | 30–60 Minutes | 1 Hour |
| Media Condition | Serum-Free (Preferred) or 0.1% BSA | Complete Media (Heat-Inactivated Serum) |
| Concentration Range | 100 nM – 1 | 100 nM – 500 nM |
| Re-dosing Required? | No | Yes, every 12–24 hours |
| Agonist Challenge | Add directly to media containing Ast2B | Add simultaneously or 1h post-Ast2B |
Protocol: Pre-Treatment for cAMP Inhibition
This protocol ensures maximum receptor occupancy before agonist addition.
-
Preparation: Dilute Astressin2B stock to 2x final concentration in warm, serum-free media (e.g., if testing at 500 nM, prepare 1
M). -
Equilibration: Aspirate growth media from cells and wash 1x with warm PBS.
-
Blockade Phase: Add the 2x Astressin2B solution to the cells.
-
Volume: Use 50% of the final assay volume (e.g., 50
L in a 96-well plate). -
Time: Incubate for 45 minutes at 37°C .
-
-
Challenge Phase: Do NOT wash out the Astressin2B. Add the Agonist (Urocortin 2) at 2x concentration directly into the well containing the antagonist.
-
Result: Final concentration of both agents is now 1x.
-
-
Lysis/Readout: Incubate for the agonist-specific time (usually 15–30 mins for cAMP) and terminate the reaction.
Visualizing the Workflow
Caption: Standard "Pre-incubation/Co-incubation" workflow. Washing between steps 3 and 4 will remove the antagonist and fail the experiment.
References
-
Rivier, J., et al. (2002).[1][2] Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists.[2][3][4] Journal of Medicinal Chemistry, 45(21), 4737–4747.[5][4] Link
- Key Finding: Establishes the synthesis, lactam bridge stabilization, and "long-acting" n
-
Stengel, A., & Taché, Y. (2014). CRF and urocortin peptides as modulators of energy balance and feeding behavior during stress. Frontiers in Neuroscience, 8, 52. Link
- Key Finding: Reviews the usage of Astressin2B in physiological assays and confirms selectivity profiles.
-
Henry, B., et al. (2006). The effect of lateral septum corticotropin-releasing factor receptor 2 activation on anxiety is modulated by stress.[5][3] The Journal of Neuroscience, 26(36), 9142–9152.[5] Link
- Key Finding: Demonstrates effective dosing and timing for Astressin2B in blocking Urocortin 2 effects.
-
Tocris Bioscience. (n.d.). Astressin 2B Product Information. Link
- Key Finding: Provides solubility data (soluble to 1 mg/mL in water) and stability storage guidelines (-20°C).
Sources
- 1. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Astressin 2B | CFTR | 681260-70-8 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Technical Comparison: Astressin2B vs. Antisauvagine-30 for CRF2 Receptor Antagonism
[1][2][3][4][5][6]
Executive Summary
Verdict: For in vivo behavioral and physiological studies requiring strict receptor subtype specificity, Astressin2B is the superior reagent.
While both peptides are potent high-affinity antagonists of the Corticotropin-Releasing Factor type 2 receptor (CRF
Mechanistic Background: The CRF System
The Corticotropin-Releasing Factor (CRF) system mediates the mammalian stress response via two G-protein-coupled receptors (GPCRs):[3]
-
CRF
: Primary driver of the HPA axis (ACTH release) and anxiety-like behaviors. -
CRF
: Modulates stress recovery, appetite suppression, and cardiovascular function. Often acts in opposition to CRF .[4]
To dissect these opposing roles, highly selective antagonists are required. Early tools (like non-selective Astressin) failed to distinguish between subtypes. The development of Antisauvagine-30 and subsequently Astressin2B aimed to isolate CRF
Signal Transduction Pathway
Both receptors primarily couple to
Figure 1: Mechanism of action. Note the dashed line indicating Antisauvagine-30's potential cross-reactivity with CRF
Chemical & Structural Comparison
Both compounds are derived from Sauvagine , a peptide isolated from the skin of the frog Phyllomedusa sauvagei, which shares high homology with mammalian CRF.
| Feature | Antisauvagine-30 (aSvg-30) | Astressin2B (Ast2B) |
| Backbone Origin | Sauvagine fragment (11-40) | Sauvagine fragment (8-40) |
| Modifications | [D-Phe | N-terminal Ac, C |
| Conformational Constraint | Linear peptide | Cyclic Lactam Bridge (Glu |
| Sequence Length | 30 amino acids | 33 amino acids |
| Stability | Moderate (susceptible to proteolysis) | High (Lactam bridge + C |
Key Insight: The introduction of the Lactam Bridge (i to i+3 side-chain cyclization) in Astressin2B restricts the peptide into an
Pharmacological Profile & Selectivity Data[1][2][4][5][6][7][8][10][11]
This is the critical differentiator. While both bind CRF
Binding Affinity ( ) and Potency ( )[3][7][8]
| Receptor Target | Metric | Antisauvagine-30 | Astressin2B | Source |
| CRF | 0.29 – 0.4 nM | 0.5 – 1.3 nM | [1, 2] | |
| ~1.5 nM | ~1.3 nM | [3] | ||
| CRF | ~100 – 160 nM | > 1,000 nM | [1, 4] | |
| ~1,000 nM | > 5,000 nM | [3] | ||
| Selectivity Ratio | CRF | ~1 : 300 | > 1 : 1,000 |
The "Dose Trap" in Behavioral Studies
In in vitro assays, concentrations are controlled. However, in in vivo intracerebroventricular (ICV) injections, local concentrations at the injection site can be very high.
-
The Problem: Researchers often inject 1–2 mM concentrations of aSvg-30.[1][2] At this concentration, the "selectivity window" closes, and aSvg-30 begins to block CRF
. -
The Consequence: Zorrilla et al. (2013) demonstrated that aSvg-30 produced anxiolytic effects in CRF
knockout mice, proving these effects were actually mediated by CRF blockade , not CRF [1]. Astressin2B did not show this artifact.
Experimental Utility & Decision Matrix
When should you use which reagent?
Figure 2: Selection workflow. Astressin2B is the default for functional biology; Antisauvagine-30 retains utility as a radiotracer.
Summary of Utility
-
Astressin2B: The gold standard for defining CRF
physiology (anxiety, gastric emptying, blood pressure). Its long half-life allows for extended behavioral testing windows (>3 hours). -
Antisauvagine-30: Primarily useful as a radioligand (
I-aSvg-30) for autoradiography because it labels CRF with high specific activity.
Validation Protocol: cAMP Accumulation Assay
To verify the activity and selectivity of your antagonist batch, use this functional assay in HEK293 cells expressing recombinant CRF
Objective: Determine the
Materials
-
Cells: HEK293-CRF
stable cell line. -
Agonist: Urocortin 2 (Ucn 2) or Urocortin 3 (Ucn 3) (selective CRF
agonists).[1] -
Antagonist: Astressin2B (lyophilized powder, store at -80°C).
-
Assay Buffer: DMEM + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).
-
Detection: cAMP ELISA or TR-FRET kit (e.g., Lance Ultra).
Step-by-Step Methodology
-
Preparation: Resuspend Astressin2B in degassed water to 1 mM stock. Aliquot and freeze (avoid freeze-thaw cycles).
-
Seeding: Plate cells at 5,000 cells/well in a 384-well plate. Incubate overnight.
-
Pre-incubation (Critical):
-
Remove media and replace with Assay Buffer containing IBMX.
-
Add Astressin2B in a serial dilution (range:
M to M). -
Incubate for 30 minutes at 37°C. Note: Antagonists must be present before the agonist to reach equilibrium.
-
-
Stimulation:
-
Add Urocortin 2 at a concentration equal to its
(typically ~1-5 nM). -
Incubate for 45 minutes at 37°C.
-
-
Lysis & Detection:
-
Add detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody).
-
Incubate 1 hour at room temperature.
-
Read on a TR-FRET compatible plate reader.
-
-
Analysis:
-
Plot Log[Antagonist] vs. Response (% Max cAMP).
-
Fit to a sigmoidal dose-response curve (variable slope) to calculate
. -
Validation Criteria: Astressin2B
should be < 5 nM.
-
References
-
Zorrilla, E. P., et al. (2013). Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors. PLoS ONE, 8(8), e72629. Link
-
Ruhmann, A., et al. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30.[1][5][3][6] Proceedings of the National Academy of Sciences, 95(26), 15264–15269.[7] Link[7]
-
Rivier, J., et al. (2002). Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists. Journal of Medicinal Chemistry, 45(21), 4737–4747. Link
-
Hoare, S. R., et al. (2005). Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors. Peptides, 26(3), 457–470. Link
Sources
- 1. Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors | PLOS One [journals.plos.org]
- 3. Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2β-selective antisauvagine-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Astressin2-B versus Non-Selective CRF Antagonists
For researchers and drug development professionals navigating the complexities of the corticotropin-releasing factor (CRF) system, the choice of an appropriate antagonist is paramount. This guide provides an in-depth, objective comparison of the selective CRF2 receptor antagonist, Astressin2-B, against traditional non-selective CRF antagonists. By examining their pharmacological profiles, efficacy in preclinical models, and the mechanistic rationale behind experimental choices, this document aims to equip scientists with the knowledge to make informed decisions for their research endeavors.
The CRF System: A Dual-Receptor Pathway in Stress and Homeostasis
The CRF system is a critical regulator of the body's response to stress, acting through two primary G-protein coupled receptors: CRF1 and CRF2. These receptors, while sharing approximately 70% sequence homology, often mediate distinct and sometimes opposing physiological effects.[1]
-
CRF1 Receptors: Predominantly expressed in the brain, particularly the anterior pituitary and neocortex, CRF1 receptors are the primary mediators of the hypothalamic-pituitary-adrenal (HPA) axis activation in response to stress.[2][3] Their activation is strongly associated with anxiogenic (anxiety-producing) and depressive-like behaviors.[4]
-
CRF2 Receptors: More broadly distributed throughout the central nervous system and peripheral tissues, CRF2 receptors are implicated in a wider range of functions, including the modulation of the cardiovascular and gastrointestinal systems.[2][3] Their role in anxiety is more complex, with evidence suggesting both anxiolytic and anxiogenic effects depending on the specific brain region and context.[4][5]
Both receptors primarily couple to Gs proteins, activating the adenylyl cyclase-protein kinase A (PKA) signaling cascade.[1][6] However, coupling to other pathways, such as those involving protein kinase C (PKC), has also been reported, adding another layer of complexity to their function.[4][7]
Pharmacological Profiles: A Tale of Selectivity
The fundamental difference between Astressin2-B and non-selective CRF antagonists lies in their affinity for the CRF receptor subtypes.
Astressin2-B: A Highly Selective CRF2 Antagonist
Astressin2-B is a potent and highly selective peptide antagonist for the CRF2 receptor.[8][9] This selectivity is a key attribute, allowing researchers to dissect the specific roles of the CRF2 receptor in various physiological and pathological processes.
Non-Selective CRF Antagonists: Broad-Spectrum Blockade
In contrast, non-selective CRF antagonists, such as Astressin, Astressin B, and α-helical CRF(9-41), were developed earlier and block both CRF1 and CRF2 receptors.[10][11] While valuable for studying the overall effects of the CRF system, their lack of selectivity can make it challenging to attribute observed effects to a specific receptor subtype.
| Compound | Receptor Target | IC50/Ki (nM) | Citation(s) |
| Astressin2-B | CRF2 | IC50: 1.3 | [8][9] |
| CRF1 | IC50: >500 | [8][9] | |
| Astressin | CRF1 & CRF2 | Ki: 2 (for pituitary receptor) | [10] |
| α-helical CRF(9-41) | CRF2 Antagonist / CRF1 Partial Agonist | KB: ~100 (for CRF2) / EC50: 140 (for CRF1) | [12] |
Visualizing the Mechanism: CRF Receptor Signaling
To understand the action of these antagonists, it is crucial to visualize the signaling pathways they modulate.
Caption: CRF receptor signaling and points of antagonism.
Comparative Efficacy in Preclinical Models
The true measure of an antagonist's utility lies in its performance in relevant biological systems.
In Vitro Receptor Binding and Functional Assays
The initial characterization of any CRF antagonist begins with in vitro assays to determine its binding affinity and functional activity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of a test compound (e.g., Astressin2-B or a non-selective antagonist) for CRF1 and CRF2 receptors.
Causality Behind Experimental Choices: This assay is fundamental for establishing the potency and selectivity of a new compound. By competing with a radiolabeled ligand of known affinity, we can accurately quantify the test compound's affinity for the receptor. The choice of cell lines individually expressing either CRF1 or CRF2 is critical for determining receptor selectivity.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing either human CRF1 or CRF2 receptors.
-
Radioligand: e.g., [125I]-Sauvagine or a tritiated non-peptide antagonist like [3H]-SN003.[5]
-
Test compounds: Astressin2-B and a non-selective antagonist.
-
Assay buffer: e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, pH 7.4.[5]
-
Non-specific binding control: A high concentration of a known CRF receptor ligand (e.g., 1 µM unlabeled CRF).
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate a fixed concentration of cell membranes (e.g., 20 µ g/well ) with a fixed concentration of the radioligand (e.g., 5 nM [3H]-SN003) and varying concentrations of the test compound.[5] Include wells for total binding (radioligand and membranes only) and non-specific binding.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[5]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Models of Anxiety and Stress
The ultimate test of efficacy for these antagonists is their ability to modulate stress-related behaviors in animal models.
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[13] It relies on the animal's natural aversion to open and elevated spaces.[8]
Causality Behind Experimental Choices: The EPM is a valuable tool for screening anxiolytic and anxiogenic compounds because it does not require conditioning or training.[13] An increase in the time spent in the open arms is interpreted as an anxiolytic effect.[13] This model is particularly useful for differentiating the roles of CRF1 and CRF2 receptors in anxiety, as their activation can produce opposing effects on open-arm exploration.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[14]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least one hour before the test.[8]
-
Drug Administration: Administer Astressin2-B, a non-selective antagonist, or vehicle to different groups of animals at appropriate pretreatment times and doses.
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.[13]
-
Exploration: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.[13]
-
Data Collection: Record the animal's movements using a video tracking system.[8] Key parameters to measure include the time spent in the open and closed arms, and the number of entries into each arm.[13]
-
Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[8]
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these values between the different treatment groups.
Comparative Efficacy Data from Preclinical Studies
| Model | Antagonist | Effect | Interpretation | Citation(s) |
| CRF-Overexpressing (OE) Mice (Alopecia Model) | Astressin-B (non-selective) | Reversed and prevented hair loss. | Blockade of both CRF1 and CRF2 is necessary for this effect. | [15][16] |
| Astressin2-B (CRF2 selective) | Had a moderate effect on pigmentation but not on hair re-growth. | CRF2 receptor blockade alone is insufficient to reverse alopecia in this model. | [15][16] | |
| Elevated Plus Maze (Anxiety Model) | Antisauvagine-30 (CRF2 selective) | Increased open arm entries and time spent in open arms. | CRF2 receptor antagonism can produce anxiolytic-like effects. | [4] |
| Pain-Related Sensitization (Amygdala) | NBI27914 (CRF1 selective) | Inhibited arthritis pain-related behaviors. | CRF1 receptors in the amygdala are involved in pain sensitization. | [17] |
| Astressin2-B (CRF2 selective) | Had no significant behavioral effect on pain. | CRF2 receptors in this context do not appear to mediate the primary pain response. | [17] |
These studies highlight the critical importance of receptor selectivity. In the alopecia model, the non-selective antagonist was effective where the selective CRF2 antagonist was not, suggesting a dominant role for CRF1 or a required action at both receptors.[15][16] Conversely, in certain anxiety models, selective CRF2 antagonism has demonstrated anxiolytic potential.[4]
Conclusion: Selecting the Right Tool for the Job
The choice between Astressin2-B and a non-selective CRF antagonist is entirely dependent on the research question.
-
Astressin2-B is an indispensable tool for elucidating the specific functions of the CRF2 receptor. Its high selectivity allows for the precise dissection of CRF2-mediated pathways in both the central nervous system and the periphery. For studies aiming to understand the nuanced roles of CRF2 in conditions like anxiety, cardiovascular regulation, or gastrointestinal function, Astressin2-B is the superior choice.
-
Non-selective CRF antagonists remain valuable for investigating the overall contribution of the CRF system to a particular physiological or pathological state. They are particularly useful when the relative contributions of CRF1 and CRF2 are unknown or when a broad-spectrum blockade of CRF signaling is desired.
References
-
protocols.io. (2023, January 13). Elevated plus maze protocol. [Link]
-
IACUC, University of Iowa. (n.d.). Elevated Plus Maze. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
-
Rivier, J. E., Gulyas, J., & Kirby, D. (2012). Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance. Frontiers in endocrinology, 3, 137. [Link]
-
Ji, G., & Neugebauer, V. (2008). Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior. The Journal of neuroscience : the official journal of the Society for Neuroscience, 28(14), 3851–3863. [Link]
-
Hauger, R. L., Risbrough, V., & Brauns, O. (2006). Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. CNS & neurological disorders drug targets, 5(4), 453–479. [Link]
-
Logrip, M. L., & Zorrilla, E. P. (2012). Pre-Clinical Evidence that Corticotropin-Releasing Factor (CRF) Receptor Antagonists are Promising Targets for Pharmacological Treatment of Alcoholism. Current pharmaceutical design, 18(1), 74–91. [Link]
-
Bangasser, D. A., & Valentino, R. J. (2013). Sex-specific cell signaling: the corticotropin-releasing factor receptor model. Biology of sex differences, 4(1), 18. [Link]
-
ResearchGate. (n.d.). Diagram of the human CRF 1 and CRF 2 receptors. [Link]
-
Pelleymounter, M. A., Joppa, M., & Ling, N. (2001). Antagonism of CRF(2) receptors produces anxiolytic behavior in animal models of anxiety. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 24(6), 658–667. [Link]
-
Bangasser, D. A., & Wiersielis, K. R. (2020). Corticotropin-Releasing Factor Family: A Stress Hormone-Receptor System’s Emerging Role in Mediating Sex-Specific Signaling. International journal of molecular sciences, 21(7), 2445. [Link]
-
Reul, J. M., & Holsboer, F. (2002). The Corticotropin-Releasing Factor Family: Physiology of the Stress Response. Physiological reviews, 82(3), 563–662. [Link]
-
Sahu, S., & Zweifel, L. S. (2004). Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes. Psychopharmacology, 177(1-2), 161–167. [Link]
-
Henry, B., Vale, W., & Markou, A. (2006). The Effect of Lateral Septum Corticotropin-Releasing Factor Receptor 2 Activation on Anxiety Is Modulated by Stress. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(36), 9142–9152. [Link]
-
BioKB. (n.d.). CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice. [Link]
-
Wang, L., Million, M., & Rivier, J. (2011). CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice. PloS one, 6(2), e16377. [Link]
-
Liapakis, G., Gkountelias, K., & Tselios, T. (2024). Structural and Functional Insights into CRF Peptides and Their Receptors. International journal of molecular sciences, 25(4), 2217. [Link]
-
RayBiotech. (2023, February 6). CRF / CRH ELISA Kit. [Link]
-
eScholarship, University of California. (2011). CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice. [Link]
-
SciSpace. (2011, March 14). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. [Link]
-
ResearchGate. (2011, February 16). (PDF) CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice. [Link]
-
Neurotorium. (2025, August 19). Dose–response relationships with anxiety disorder medication. [Link]
-
Ji, G., & Neugebauer, V. (2008). Differential effects of CRF1 and CRF2 receptor antagonists on pain-related sensitization of neurons in the central nucleus of the amygdala. Journal of neurophysiology, 99(3), 1373–1384. [Link]
-
Childs, G. V., Unabia, G., & Rougeau, D. (1994). Cytochemical studies of corticotropin-releasing factor (CRF) receptors in anterior lobe corticotropes: binding, glucocorticoid regulation, and endocytosis of [biotinyl-Ser1]CRF. Endocrinology, 134(5), 2163–2171. [Link]
-
Bertoglio, L. J., & Carobrez, A. P. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in behavioral neuroscience, 5, 43. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]
-
Seasholtz, A. F., & Vale, W. W. (2005). Residues of Corticotropin Releasing Factor-binding Protein (CRF-BP) That Selectively Abrogate Binding to CRF but Not to Urocortin 1. The Journal of biological chemistry, 280(19), 19043–19052. [Link]
-
ResearchGate. (2025, December 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
-
Zuardi, A. W., & Crippa, J. A. (2016). Inverted U-Shaped Dose-Response Curve of the Anxiolytic Effect of Cannabidiol during Public Speaking in Real Life. Frontiers in pharmacology, 7, 259. [Link]
-
Deacon, B. S., & Lickel, J. J. (2020). The dose-response curve in cognitive-behavioral therapy for anxiety disorders. Cognitive behaviour therapy, 49(4), 289–300. [Link]
-
Streibig, J. C. (n.d.). Dose-Response Models. [Link]
-
ResearchGate. (n.d.). Linear dose-response (A) and threshold model (B). The solid black line.... [Link]
-
BORIS Portal. (n.d.). A Bayesian dose–response meta-analysis model: A simulations study and application. [Link]
-
Jakubovski, E., & Johnson, J. A. (2019). Systematic review and meta-analysis: Dose-response curve of SSRIs and SNRIs in anxiety disorders. Depression and anxiety, 36(3), 198–212. [Link]
-
Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. [Link]
Sources
- 1. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 2. jneurosci.org [jneurosci.org]
- 3. raybiotech.com [raybiotech.com]
- 4. Antagonism of CRF(2) receptors produces anxiolytic behavior in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. mdpi.com [mdpi.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. mmpc.org [mmpc.org]
- 10. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-Clinical Evidence that Corticotropin-Releasing Factor (CRF) Receptor Antagonists are Promising Targets for Pharmacological Treatment of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 15. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice | PLOS One [journals.plos.org]
- 16. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice [escholarship.org]
- 17. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacology: Selecting the Optimal CRF2 Antagonist
Decoupling the Stress Response: A Scientist’s Guide to Validating CRF2 Blockade with Astressin2B
As drug development increasingly targets the corticotropin-releasing factor (CRF) system, distinguishing between CRF1 (primarily central stress and anxiety) and CRF2 (peripheral homeostasis, metabolic regulation, and stress recovery) is paramount. Selecting the right pharmacological tool can make or break your assay's physiological relevance.
As a Senior Application Scientist, I frequently see researchers struggle with off-target effects when probing the CRF system. To isolate CRF2-mediated pathways, we must utilize highly specific antagonists and deploy self-validating experimental designs. This guide objectively compares Astressin2B against alternative ligands and details the causal logic behind robust in vitro and in vivo validation protocols.
While several CRF2 antagonists exist, their structural biology dictates their utility in different experimental models. Astressin2B was engineered with a specific lactam bridge that constrains its conformation, granting it an extended duration of action and a >380-fold selectivity for CRF2 over CRF1[1].
Below is a quantitative comparison of widely used CRF alternatives:
| Antagonist | Target Selectivity | Affinity for CRF2 (IC50 / Ki / Kd) | Affinity for CRF1 (IC50 / Ki / Kd) | Structural Advantage |
| Astressin2B | CRF2 Selective | 1.3 nM [2] | > 500 nM [2] | Conformationally locked via lactam bridge; highly stable[1]. |
| K41498 | CRF2 Selective | 0.62 - 0.66 nM[3] | 425 nM[3] | High potency, but shorter duration of action in vivo. |
| Antisauvagine-30 | CRF2 Selective | 1.4 nM[3] | 153.6 nM[3] | Good baseline selectivity, but less stable than Astressin2B[1]. |
| Astressin | Non-selective | 1.0 - 1.5 nM[4] | 2.0 nM[4] | Pan-CRF blockade; useful only when receptor subtype is irrelevant[4]. |
The Verdict: For long-term in vivo studies or in vitro assays requiring absolute confidence in receptor subtype isolation, Astressin2B is the superior choice due to its extreme selectivity (>500 nM for CRF1) and peptide stability[1][2].
Mechanistic Architecture of CRF2 Blockade
CRF2 is a Gαs-coupled G-protein coupled receptor (GPCR). Upon activation by endogenous agonists like Urocortin 2 or 3, it stimulates adenylyl cyclase, leading to cyclic AMP (cAMP) accumulation and subsequent Protein Kinase A (PKA) activation[5]. Astressin2B acts as a competitive antagonist, occupying the extracellular binding domain and preventing this signaling cascade[6].
Caption: Mechanism of CRF2 receptor blockade by Astressin2B inhibiting downstream cAMP accumulation.
Self-Validating Bench Protocols
To ensure scientific integrity, a protocol cannot simply be a list of steps; it must be a self-validating system. Every assay must contain internal controls that prove the observed effect is exclusively due to the intended mechanism.
Protocol A: In Vitro cAMP Accumulation Assay (Selectivity Screen)
To validate Astressin2B's selectivity, we use Cos7 cells. Causality: Cos7 cells are naturally null for endogenous CRF receptors[5]. By transiently transfecting parallel cultures with either CRF1 or CRF2, we create a clean background. The CRF1 arm acts as our self-validating negative control—Astressin2B should fail to block cAMP accumulation here, proving its specificity[5].
Step-by-Step Methodology:
-
Cell Preparation: Seed Cos7 cells at
cells/well in a 384-well plate. Transiently transfect half the plate with human CRF2 plasmid and the other half with human CRF1 plasmid. -
PDE Inhibition: Wash cells and add assay buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the degradation of synthesized cAMP, ensuring our TR-FRET readout accurately reflects total adenylyl cyclase activity rather than a balance of synthesis and degradation.
-
Antagonist Pre-incubation: Add Astressin2B (concentration curve: 0.1 nM to 1 μM) and incubate for 20 minutes at 37°C.
-
Agonist Challenge: Add Urocortin 2 (EC80 concentration) to stimulate the receptors. Incubate for 30 minutes[5].
-
System Control: Treat a separate subset of wells with 10 μM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, bypassing the GPCR. This proves that the cells are viable and the cAMP detection machinery is functional, ruling out antagonist toxicity.
-
-
Lysis & Readout: Lyse cells and quantify cAMP using a TR-FRET competitive immunoassay.
Caption: Step-by-step in vitro validation workflow for CRF2 specific antagonism.
Protocol B: In Vivo Gastric Emptying Assay (Functional Readout)
CRF2 activation is known to inhibit gastric emptying[2]. To validate Astressin2B in vivo, we measure the transit of a non-absorbable marker.
Step-by-Step Methodology:
-
Fasting & Pre-treatment: Fast rodents for 18 hours. Administer Astressin2B (10-30 μg/kg, i.p.) 30 minutes prior to the agonist challenge. Causality: Intraperitoneal pre-treatment allows the peptide to reach systemic circulation and occupy peripheral CRF2 receptors in the gut before the agonist is introduced.
-
Agonist Challenge: Administer Urocortin 2 (i.p.) to induce delayed gastric emptying.
-
Marker Administration: 10 minutes post-agonist, administer 1.5 mL of a 0.05% Phenol Red solution via oral gavage. Causality: Phenol red is highly water-soluble and completely non-absorbable in the GI tract, making it a perfect quantitative tracer for fluid transit.
-
Quantification: Euthanize animals 20 minutes post-gavage. Excise the stomach, homogenize in 0.1 N NaOH, and measure absorbance at 560 nm. Astressin2B pre-treatment will dose-dependently restore normal gastric emptying, reversing the Urocortin 2-induced delay[2].
References
-
Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance National Institutes of Health (PMC)[Link]
-
Antagonism of CRF or UCN1‐mediated cAMP signaling by astressin2B in Cos7 cells ResearchGate[Link]
Sources
- 1. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astressin 2B | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Astressin | Non-selective CRF Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. sentiamedical.com [sentiamedical.com]
Astressin2B Selectivity Over CRF1 Receptor In Vivo: A Comprehensive Comparison Guide
Introduction
The corticotropin-releasing factor (CRF) system is a highly complex neuroendocrine network that governs the body's physiological response to stress. It primarily operates through two distinct G-protein-coupled receptors: CRF1 and CRF2. While CRF1 typically drives anxiety-like behaviors and Hypothalamic-Pituitary-Adrenal (HPA) axis activation, CRF2 often mediates stress recovery, cardiovascular adaptation, and the dampening of gastrointestinal motility[1]. For drug development professionals and neuroscientists, dissecting these opposing pathways in vivo requires pharmacological tools with extreme subtype selectivity and robust pharmacokinetic stability.
This guide provides an objective, data-supported comparison of Astressin2B against alternative antagonists, detailing the structural causality behind its performance and providing self-validating protocols for in vivo application.
Structural Engineering: The Causality Behind Astressin2B's Superiority
Early attempts to isolate CRF2 signaling relied on Antisauvagine-30, a peptide antagonist derived from frog skin sauvagine. While highly selective in vitro, Antisauvagine-30 suffers from rapid proteolytic degradation in vivo, severely limiting its utility in behavioral or prolonged physiological assays[2].
To overcome this limitation, Astressin2B was engineered with specific structural modifications designed to enhance both selectivity and half-life. By introducing a Glu-Lys side-chain-to-side-chain covalent lactam bridge, the peptide is locked into a rigid alpha-helical conformation, which is an absolute structural requirement for high-affinity CRF2 binding[2]. Furthermore, the incorporation of unnatural amino acids, such as C(alpha)MeLeu, creates steric hindrance that shields the peptide from endogenous proteases[2].
The Causality: This rational structural design translates directly into an extended duration of action. It allows Astressin2B to block CRF2-mediated physiological responses (such as delayed gastric emptying) for over 6 hours in vivo—an experimental window impossible to achieve with the rapidly degrading Antisauvagine-30[2].
Comparative Pharmacological Profile
To objectively select the correct antagonist for your experimental design, it is critical to compare binding affinities and in vivo stability. Astressin2B exhibits an extraordinary 400 to 500-fold selectivity for the CRF2 receptor over the CRF1 receptor[1], effectively neutralizing CRF2 signaling without off-target CRF1 blockade[3].
| Antagonist | Target Selectivity | Binding Affinity / Selectivity Fold | In Vivo Duration | Primary Experimental Application |
| Astressin | Non-selective (CRF1/2) | High affinity for both (~2 nM) | Moderate | General HPA axis blockade |
| Antisauvagine-30 | CRF2 Selective | ~100-fold for CRF2 | Short (< 1 hr) | In vitro receptor binding assays |
| Astressin2B | CRF2 Selective | 400 to 500-fold for CRF2 | Long (> 6 hrs) | In vivo systemic physiological mapping |
| NBI-27914 | CRF1 Selective | High affinity for CRF1 | Long | Anxiety, stress-induced behavioral assays |
Visualizing the Pharmacological Isolation
CRF1 and CRF2 signaling pathways demonstrating selective blockade by Astressin2B and NBI-27914.
Self-Validating In Vivo Experimental Workflows
Trustworthiness in pharmacological research demands self-validating experimental designs. Because CRF1 and CRF2 often exert opposing functional tones, merely administering an antagonist may yield no observable phenotype if the basal endogenous tone is low. A self-validating protocol must include a non-selective agonist challenge to elevate the baseline, thereby unmasking the specific contribution of the blocked receptor.
Workflow 1: Isolating CRF2's Modulatory Role in Gastrointestinal Motility
Rationale: In the colon, CRF1 activation drives stress-induced hypermotility, whereas CRF2 activation acts as a physiological brake to dampen this response[4]. Self-Validating Logic: If Astressin2B selectively blocks the CRF2 "brake," pre-treatment should paradoxically exacerbate the hypermotility induced by a non-selective CRF agonist.
Step-by-Step Protocol:
-
Baseline Establishment: Acclimate rodents to individual metabolic cages to quantify basal fecal pellet output (FPO).
-
Antagonist Pre-treatment: Administer Astressin2B (30 µg/kg i.p.) or vehicle control 30 minutes prior to the agonist challenge. Cross-validate with a selective CRF1 antagonist (e.g., NBI-27914) in a parallel cohort.
-
Agonist Challenge: Administer exogenous non-selective CRF (10 µg/kg i.p.) to stimulate colonic motor function.
-
Quantification: Monitor FPO over 2 hours. Harvest colonic longitudinal muscle myenteric plexus (LMMP) tissues.
-
Molecular Validation: Perform Western blotting on LMMP lysates for pERK1/2.
Expected Outcome: Astressin2B pre-treatment significantly enhances CRF-induced FPO and myenteric ERK phosphorylation, proving that CRF2 normally inhibits CRF1 signaling in myenteric neurons[4].
Workflow 2: Electrophysiological Mapping of VTA Synaptic Plasticity
Rationale: Chronic stress and substance abuse (e.g., cocaine) alter dopaminergic transmission in the Ventral Tegmental Area (VTA) by recruiting novel CRF receptor mechanisms[5].
Step-by-Step Protocol:
-
Slice Preparation: Prepare acute midbrain slices containing the VTA from saline- or chronic cocaine-treated mice.
-
Baseline Recording: Perform whole-cell patch-clamp recordings on VTA dopaminergic neurons to monitor NMDA receptor-mediated excitatory postsynaptic currents (NMDAR EPSCs) for a 10-minute stable baseline.
-
Pharmacological Isolation: Continuously bath-apply Astressin2B (100 nM) or the CRF1 antagonist NBI-27914 (500 nM).
-
Pathway Activation: Co-apply CRF (100 nM) to induce EPSC potentiation.
Expected Outcome: In cocaine-treated mice, the CRF-induced NMDAR EPSC potentiation is significantly reduced by Astressin2B but remains unaffected by NBI-27914, confirming a selective shift toward CRF2-dependent plasticity[5].
Self-validating in vivo experimental workflow for isolating CRF receptor subtype-specific effects.
Conclusion
For researchers mapping the complex topography of the stress response, Astressin2B remains the gold standard for in vivo CRF2 antagonism. Its structurally engineered resistance to proteolysis and >400-fold receptor selectivity allow for the precise deconvolution of CRF1 versus CRF2 signaling pathways[1]. By employing self-validating workflows with appropriate agonist challenges, scientists can confidently isolate subtype-specific mechanisms in both central neuroplasticity and peripheral physiology.
References[1] Corticotropin-Releasing Factor Receptor Antagonists: Potential Novel Therapies for Human Disease. Sigma-Aldrich. Available Here[2] Potent and Long-Acting Corticotropin Releasing Factor (CRF) Receptor 2 Selective Peptide Competitive Antagonists. ResearchGate. Available Here[3] Antagonism of CRF or UCN1-mediated cAMP signaling by astressin2B in Cos7 cells expressing CRF1 or CRF2 receptors. ResearchGate. Available Here[5] Chronic Cocaine Enhances Corticotropin-Releasing Factor-Dependent Potentiation of Excitatory Transmission in Ventral Tegmental Area Dopamine Neurons. PMC (NIH). Available Here[4] Activation of Corticotropin-Releasing Factor Receptor 2 Mediates the Colonic Motor Coping Response to Acute Stress in Rodents. PMC (NIH). Available Here
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Corticotropin-Releasing Factor Receptor 2 Mediates the Colonic Motor Coping Response to Acute Stress in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Cocaine Enhances Corticotropin-Releasing Factor-Dependent Potentiation of Excitatory Transmission in Ventral Tegmental Area Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Control Group Guide: Astressin2B Trifluoroacetate Salt
Executive Summary: The Art of Negative Validation
In neuropeptide research, the validity of an antagonist study is defined not by the effect of the drug, but by the stability of the controls. Astressin2B (Astressin-2B) is a potent, selective Corticotropin-Releasing Factor Receptor 2 (CRF2) antagonist.[1][2][3][4][5] However, as a trifluoroacetate (TFA) salt, it presents specific physicochemical challenges that can introduce experimental artifacts—specifically pH-induced cytotoxicity or non-specific tissue irritation—if not properly controlled.
This guide moves beyond basic "vehicle vs. drug" comparisons. It establishes a self-validating experimental matrix designed to prove that observed effects are exclusively due to CRF2 blockade and not salt toxicity, pH variance, or CRF1 cross-reactivity.
The Hierarchy of Controls
To publish high-impact data using Astressin2B, your experimental design must satisfy three layers of scrutiny.
Layer 1: The Physicochemical Control (The "TFA" Factor)
Astressin2B is supplied as a Trifluoroacetate (TFA) salt .[6] When dissolved in water, TFA salts are acidic.
-
The Error: Using a neutral saline vehicle for the control group while the drug group receives an unbuffered, acidic peptide solution.
-
The Fix: The Matched-pH Vehicle . If your peptide solution requires initial dissolution in acetic acid or results in a pH of 6.0, your vehicle control must mimic this exact chemical environment, minus the peptide.
Layer 2: The Specificity Control (CRF1 vs. CRF2)
Astressin2B is selected for its >100-fold selectivity for CRF2 over CRF1.[3] To prove your phenotype is CRF2-mediated, you must demonstrate that a CRF1-selective antagonist does not replicate the effect.
-
Recommended Agent: Antalarmin or NBI-27914 .
-
Logic: If Astressin2B reverses the phenotype but Antalarmin does not, the mechanism is confirmed as CRF2-dependent.[7]
Layer 3: The Functional Control (Agonist Challenge)
Peptide antagonists often have no effect in "resting" animals because endogenous CRF tone on CRF2 receptors may be low.
-
The System: Urocortin 2 (Ucn2) Challenge.
-
Logic: Ucn2 is a selective CRF2 agonist.[8] A valid experiment demonstrates that Astressin2B blocks Ucn2-induced effects, rather than just lowering a baseline.
Comparative Analysis: Astressin2B vs. Alternatives
The following table summarizes why Astressin2B is the tool of choice for CRF2 isolation and how it compares to other agents in the CRF toolkit.
| Feature | Astressin2B | Astressin (Non-Selective) | Antalarmin | Urocortin 2 |
| Primary Role | Selective CRF2 Antagonist | Pan-CRF Antagonist (CRF1 + CRF2) | Selective CRF1 Antagonist | Selective CRF2 Agonist |
| Selectivity | CRF2 > CRF1 (>100-fold) | Equal affinity CRF1/CRF2 | CRF1 > CRF2 (>500-fold) | CRF2 > CRF1 |
| Chemical Nature | Cyclic Peptide (TFA Salt) | Cyclic Peptide | Small Molecule (Non-peptide) | Peptide |
| BBB Permeability | Poor (Requires ICV/Local inj.) | Poor | Good (Crosses BBB) | Poor |
| Control Utility | Experimental Agent | Positive Control (Total Blockade) | Negative Specificity Control | Functional Challenge |
Visualizing the Mechanism
To understand the control logic, one must visualize the signaling pathway. Astressin2B specifically blocks the Gs-protein coupled cascade initiated by Urocortins at the CRF2 receptor, distinct from the CRF1 pathway often linked to acute anxiety.
Caption: Specificity of Astressin2B targeting CRF2 vs. Antalarmin targeting CRF1 in the cAMP signaling cascade.
Detailed Experimental Protocols
Protocol A: Preparation of Astressin2B (TFA Salt)
Critical Step: Astressin2B is hydrophobic and acidic. Direct dissolution in neutral saline often causes precipitation.
-
Stock Solution (1 mM):
-
Working Solution (e.g., 10 µM):
-
Dilute the Stock Solution with sterile saline (0.9% NaCl) containing 0.1% BSA (Bovine Serum Albumin).
-
Why BSA? Peptides stick to plastic tubing and syringes. BSA coats the surfaces, ensuring the full dose is delivered.
-
pH Adjustment: Check pH. If <6.0, carefully titrate with minute volumes of 0.1 N NaOH to reach pH ~7.0–7.4.
-
Protocol B: The "Self-Validating" In Vivo Workflow
This protocol describes an Intracerebroventricular (ICV) injection model, common for central CRF studies.
Groups (n=8-10 per group):
-
Vehicle Control: Saline/BSA + (matched % acetic acid/DMSO).
-
Agonist Control: Vehicle + Urocortin 2 (Induces phenotype).
-
Experimental Group: Astressin2B + Urocortin 2.[8]
-
Specificity Control: Antalarmin + Urocortin 2.
Step-by-Step:
-
Pre-treatment (T = -20 min): Inject Antagonist (Astressin2B or Antalarmin) or Vehicle.
-
Challenge (T = 0): Inject Urocortin 2 (or stressor).
-
Readout (T = +10-60 min): Measure endpoint (e.g., Elevated Plus Maze, Gastric Emptying rate).
Logic Flow: Interpreting Your Data
Use this flowchart to interpret the results of the protocol above.
Caption: Decision matrix for interpreting specificity controls in CRF antagonist experiments.
References
-
Rivier, J., et al. (2002). "Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists."[1][2][3] Journal of Medicinal Chemistry, 45(21), 4737-4747.[2]
- Key Finding: Defines the synthesis and high selectivity of Astressin2B.
-
Henry, B., et al. (2006). "The effect of lateral septum corticotropin-releasing factor receptor 2 activation on anxiety is modulated by stress."[2] The Journal of Neuroscience, 26(36), 9142-9152.[2]
- Key Finding: Demonstrates the use of Astressin2B to block Urocortin 2-induced anxiety, validating the agonist/antagonist control loop.
-
Hoare, S. R., et al. (2005). "Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors..."[2] Peptides, 26(3), 457-470.[2]
- Key Finding: Provides binding affinity d
-
Martinez, V., et al. (1998). "Central CRF inhibits gastric emptying of a solid meal in rats." American Journal of Physiology, 274(5), G965-G970.[3]
- Key Finding: Establishes the gastric emptying model often used to test CRF2 specificity.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astressin 2B | CRF2 Receptors | Tocris Bioscience [tocris.com]
- 5. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
- 6. Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jneurosci.org [jneurosci.org]
Benchmarking Astressin 2B: The Definitive Guide to CRF2 Receptor Antagonism
Topic: Benchmarking Astressin 2B against Small Molecule CRF2 Antagonists Content Type: Technical Comparison Guide Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Small Molecule" Myth
As a Senior Application Scientist, I frequently field inquiries requesting "small molecule CRF2 antagonists" for bioavailability studies. The hard scientific reality is that highly selective, commercially viable small molecule CRF2 antagonists do not currently exist. While the CRF1 receptor landscape is populated by potent small molecules (e.g., NBI-30775, CP-154,526), the CRF2 receptor remains the domain of peptide chemistry.
This guide benchmarks Astressin 2B —the current gold standard—against its closest peptide competitor (Antisauvagine-30 ) and illustrates why "small molecule" alternatives (often non-selective CRF1 antagonists used improperly) fail in CRF2 isolation assays.
Part 1: Molecular Profiling & Mechanism
The Candidate: Astressin 2B
Astressin 2B is a conformationally constrained, cyclic peptide derived from the sauvagine sequence. Its structural rigidity, conferred by a lactam bridge (Glu31–Lys34), provides two critical advantages:
-
Proteolytic Stability: Enhanced resistance to enzymatic degradation compared to linear peptides.
-
Receptor "Lock": The bridge forces the peptide into an
-helical conformation that perfectly mimics the bioactive state required for high-affinity CRF2 binding.
The Alternatives
-
Antisauvagine-30 (Peptide): The historical standard. Effective, but exhibits lower selectivity ratios and a shorter duration of action in vivo compared to Astressin 2B.
-
"Small Molecules" (e.g., NBI-30775, Antalarmin): These are CRF1-selective antagonists.[1][2] They are often erroneously tested in CRF2 screens. They display negligible affinity for CRF2 (Ki > 10,000 nM), making them useless for CRF2 antagonism but excellent negative controls.
Mechanistic Pathway
CRF2 receptors primarily couple to G
Figure 1: The CRF2 signal transduction pathway.[3] Astressin 2B competitively blocks the receptor, preventing the cAMP cascade essential for downstream gene transcription.
Part 2: Benchmarking Data
The following data aggregates competitive binding assays (Ki) and functional potency (IC50) from validated literature sources.
Table 1: Comparative Pharmacological Profile[4]
| Feature | Astressin 2B (Peptide) | Antisauvagine-30 (Peptide) | NBI-30775 (Small Molecule) |
| Primary Target | CRF2 Receptor | CRF2 Receptor | CRF1 Receptor |
| CRF2 Binding Affinity (Ki) | 1.3 nM | ~2.0 nM | > 10,000 nM (Inactive) |
| CRF1 Binding Affinity (Ki) | > 500 nM | ~100 nM | 2 - 5 nM |
| Selectivity (CRF2 vs CRF1) | > 380-fold | ~50-fold | Non-selective for CRF2 |
| In Vivo Duration | Long (>6 hours) | Short (<2 hours) | Variable |
| BBB Permeability | No (Requires ICV) | No (Requires ICV) | Yes |
| Chemical Stability | High (Cyclic Lactam) | Moderate (Linear) | High |
Key Insight: While small molecules like NBI-30775 offer BBB permeability, they lack the affinity to interact with CRF2. Astressin 2B is the only tool that combines high affinity with the extreme selectivity required to distinguish CRF2 effects from CRF1 background noise.
Part 3: Validated Experimental Protocols
To ensure reproducibility, use these self-validating protocols.
Protocol A: Functional cAMP Inhibition Assay (In Vitro)
Objective: Validate Astressin 2B potency by inhibiting Urocortin 2-induced cAMP accumulation.
-
Cell Line: HEK293 cells stably transfected with human CRF2
receptor.[4] -
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-incubation (Antagonist):
-
Remove media. Wash with PBS.
-
Add stimulation buffer (HBSS + 1 mM IBMX to inhibit phosphodiesterase).
-
Add Astressin 2B (concentration range:
M to M). -
Incubate for 15 minutes at 37°C. Note: This pre-incubation ensures receptor occupancy before agonist competition.
-
-
Stimulation (Agonist):
-
Add Urocortin 2 at EC80 concentration (typically ~10 nM).
-
Incubate for 30 minutes at 37°C.
-
-
Termination & Lysis:
-
Aspirate buffer immediately.
-
Add 0.1M HCl or manufacturer-specific lysis buffer (e.g., for TR-FRET or ELISA detection).
-
-
Detection: Quantify cAMP levels using a standard competitive ELISA or TR-FRET kit.
-
Analysis: Plot % Inhibition vs. Log[Astressin 2B]. Calculate IC50 using a 4-parameter logistic fit.
Protocol B: In Vivo Central Administration (ICV)
Objective: Isolate central CRF2-mediated behaviors (e.g., anxiety-like behavior or food intake). Since Astressin 2B does not cross the BBB, Intracerebroventricular (ICV) injection is mandatory.
-
Stereotaxic Surgery: Implant a 26-gauge guide cannula targeting the lateral ventricle (AP: -0.8 mm, ML: -1.4 mm, DV: -3.5 mm). Allow 7 days recovery.
-
Preparation: Dissolve Astressin 2B in artificial cerebrospinal fluid (aCSF).
-
Dose: 1–5
g per mouse (typical effective range).
-
-
Injection:
-
Insert injector extending 1 mm beyond guide.
-
Infuse volume (e.g., 2
L) over 1 minute. -
Leave injector in place for 1 minute to prevent backflow.
-
-
Behavioral Testing: Begin testing (e.g., Elevated Plus Maze) 20–40 minutes post-injection.
-
Control: Vehicle (aCSF) and a CRF1-selective antagonist (to prove CRF2 specificity).
-
Part 4: Strategic Application Guide
Use the following decision logic to select the correct reagent for your study.
Figure 2: Selection workflow. Note the critical lack of systemic small molecule options, necessitating ICV delivery for central studies.
References
-
Rivier, J., et al. (2002). Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists.[5] Journal of Medicinal Chemistry, 45(21), 4737-4747. Link
-
Rühmann, A., et al. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30. Proceedings of the National Academy of Sciences, 95(26), 15264-15269. Link
-
Hoare, S. R., et al. (2005). Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity.[5] Peptides, 26(3), 457-470. Link
-
Zorrilla, E. P., et al. (2013). Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors. PLOS ONE, 8(8), e72629. Link
-
Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain.[6] British Journal of Pharmacology, 136(6), 896-904. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
A Comparative Guide to Assessing Off-Target Effects of Astressin2B Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Off-Target Assessment for Astressin2B
Astressin2B is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2), with an IC50 of 1.3 nM for CRF2, while its affinity for the CRF1 receptor is significantly lower (IC50 > 500 nM).[1] This peptide antagonist plays a crucial role in investigating the physiological functions of the CRF2 receptor system, which is implicated in stress responses, anxiety, and gastrointestinal functions.[1][2][3]
However, as with any therapeutic candidate, a thorough evaluation of its off-target interactions is paramount. Off-target effects can lead to unforeseen physiological responses, toxicities, or a misinterpretation of experimental results.[4][5][6] This is particularly salient for peptide-based molecules which, despite their high affinity for their primary target, can exhibit promiscuous binding to other receptors, ion channels, or transporters.[4] Furthermore, the trifluoroacetate (TFA) salt form, a common result of peptide purification, can itself have biological activity, acting as an allosteric modulator at certain receptors.[7][8]
This guide will compare and contrast key experimental approaches for comprehensively assessing the off-target profile of Astressin2B trifluoroacetate, providing the rationale behind experimental choices and detailed protocols.
Understanding the On-Target Signaling Pathway
Astressin2B exerts its effects by competitively blocking the binding of endogenous ligands, such as urocortins, to the CRF2 receptor, a G protein-coupled receptor (GPCR).[2][9] Activation of the CRF2 receptor typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11][12] Therefore, a primary functional assay for on-target activity involves measuring the inhibition of agonist-induced cAMP production.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Corticotropin releasing factor receptor antagonists: potential future therapy in gastroenterology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 6. Assessing off-target effects in CRISPR/Cas9: challenges and strategies for precision DNA editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotropin-releasing hormone receptor 2 - Wikipedia [en.wikipedia.org]
- 10. Corticotropin releasing hormone receptor 2 antagonist, RQ-00490721, for the prevention of pressure overload-induced cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. creative-biolabs.com [creative-biolabs.com]
Safety Operating Guide
Comprehensive Laboratory Guide: Astressin2B Trifluoroacetate Salt Handling and Disposal
Executive Summary
Astressin2B is a highly potent, selective corticotropin-releasing factor receptor 2 (CRFR2) antagonist utilized heavily in neuroendocrinology and metabolic drug development. Supplied primarily as a lyophilized trifluoroacetate (TFA) salt, its handling and disposal require strict adherence to laboratory chemical safety protocols. This guide provides researchers and environmental health professionals with a self-validating operational plan for the safe handling, spill mitigation, and lifecycle disposal of Astressin2B TFA salt, ensuring both personnel safety and environmental compliance.
Mechanistic Context & Environmental Risk
To understand the necessity of stringent disposal protocols, one must look at the peptide's mechanism of action. Astressin2B acts by competitively blocking the binding of endogenous ligands, such as Urocortin 2 (Ucn 2) and Urocortin 3 (Ucn 3), to the CRFR2 receptor[1],[2]. In vivo, CRFR2 signaling modulates critical pathways including skeletal muscle glucose utilization, insulin sensitivity, and enterocyte differentiation[1],[2].
Because Astressin2B can profoundly alter these physiological pathways—even at micro-molar concentrations—improper disposal into municipal wastewater systems poses a severe risk of trace environmental bio-activity. Therefore, treating peptide TFA salts as regulated chemical waste rather than standard biological waste is a fundamental requirement of laboratory safety[3].
Caption: Astressin2B mechanism of action: Competitive inhibition of Urocortin-mediated CRFR2 signaling.
Physicochemical Profile & Safety Data
Establishing a self-validating safety protocol requires an understanding of the substance's physicochemical properties. The presence of the trifluoroacetate counterion means the peptide is mildly acidic in unbuffered aqueous solutions and must be kept away from strong bases or oxidizing agents[3].
Table 1: Astressin2B TFA Salt Safety & Storage Parameters
| Parameter | Specification / Action |
| Chemical Nature | Synthetic Peptide, Trifluoroacetate Salt |
| Physical State | Lyophilized solid (powder) |
| Solubility | Soluble in water or aqueous buffers |
| Primary Hazard | Potential skin/eye irritant; biologically active[3] |
| Storage Conditions | -20°C (desiccated); keep container tightly closed |
| Incompatibilities | Strong oxidizing agents, strong bases |
Operational Plan: Spill Management and Containment
Causality Check: Lyophilized peptide powders are highly susceptible to aerosolization. Sweeping dry powder can create inhalable dust, leading to direct respiratory exposure and mucous membrane irritation[4],[3].
Step-by-Step Spill Response Methodology:
-
Assess & Isolate: Immediately isolate the spill area. Do not attempt cleanup without proper Personal Protective Equipment (PPE).
-
Don PPE: Equip nitrile gloves, safety goggles, a laboratory coat, and an N95 or P100 particulate respirator if the powder is aerosolized.
-
Dust Suppression (Solid Spills): Do NOT dry sweep. Lightly moisten the spill area with a compatible solvent (e.g., 10% ethanol or water) to bind the lyophilized powder and prevent aerosolization[4].
-
Collection: Use a disposable scoop or damp absorbent pads to collect the material safely. Shovel into a closed container[4].
-
Decontamination & Validation: Wash the spill site thoroughly with soap and water, followed by a 70% ethanol wipe-down. Self-Validation: Ensure no visible residue remains and verify that the surface pH has returned to neutral, as residual TFA salts can leave localized acidic micro-environments.
-
Waste Transfer: Place all collected material and contaminated cleanup supplies into a sealable, leak-proof hazardous waste container.
Proper Disposal Procedures: End-to-End Workflow
Peptide TFA salts must not be disposed of in household garbage or flushed into the municipal sewage system[3]. They require professional chemical destruction, typically via high-temperature incineration, to break down the robust peptide bonds and neutralize the fluorinated counterions.
Step-by-Step Disposal Methodology:
-
Segregation of Waste Streams:
-
Solid Waste: Unused Astressin2B powder, empty glass vials, and contaminated pipette tips.
-
Liquid Waste: Reconstituted peptide solutions, assay wash buffers, and cell culture media containing the peptide.
-
-
Primary Containment:
-
Transfer solid waste into a rigid, puncture-resistant chemical waste bin lined with a compatible chemical waste bag.
-
Transfer liquid waste into a chemically compatible, clearly labeled high-density polyethylene (HDPE) carboy. Do not mix with incompatible chemicals (e.g., strong oxidizers)[3].
-
-
Labeling: Affix a hazardous waste label detailing the exact contents: "Astressin2B (Peptide Trifluoroacetate Salt) - Non-RCRA Hazardous Waste" (adjust based on local EHS guidelines). Explicitly include the accumulation start date.
-
Storage Pending Disposal: Store closed waste containers in a designated, well-ventilated secondary containment area, away from direct sunlight and extreme temperatures. Self-Validation: Routinely check the HDPE carboy for signs of swelling or vapor pressure buildup before transfer.
-
Final Disposition: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste management vendor to transport the waste for high-temperature incineration[4],[3].
Caption: Standard operating procedure workflow for the segregation and disposal of Astressin2B TFA salt waste.
Conclusion
The integrity of laboratory operations relies heavily on the full-lifecycle management of potent research chemicals. By understanding the underlying CRFR2 antagonism of Astressin2B and adhering to stringent chemical waste protocols, research facilities can ensure environmental compliance, prevent trace biological contamination, and protect personnel safety.
References
-
Urocortin 2 modulates glucose utilization and insulin sensitivity in skeletal muscle. Source: National Institutes of Health (NIH). URL: [Link]
-
Involvement of CRF2 signaling in enterocyte differentiation. Source: Baishideng Publishing Group. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
